BemPPOX
Description
Properties
CAS No. |
1998101-23-7 |
|---|---|
Molecular Formula |
C23H20N2O5 |
Molecular Weight |
404.42 |
IUPAC Name |
5-(2-(Benzyloxy)ethoxy)-3-(3-PhenoxyPhenyl)-1,3,4-Oxadiazol-2(3H)-one |
InChI |
InChI=1S/C23H20N2O5/c26-23-25(19-10-7-13-21(16-19)29-20-11-5-2-6-12-20)24-22(30-23)28-15-14-27-17-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2 |
InChI Key |
MNELGUVPZVFXCB-UHFFFAOYSA-N |
SMILES |
O=C1OC(OCCOCC2=CC=CC=C2)=NN1C3=CC=CC(OC4=CC=CC=C4)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BemPPOX |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: BemPPOX – Selective Inactivation of Gastric Lipase
[1]
Executive Summary
This technical guide delineates the mechanism of action, experimental validation, and therapeutic potential of BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one).[1] Unlike the broad-spectrum lipase inhibitor Orlistat, BemPPOX is a highly selective 1,3,4-oxadiazol-2(3H)-one derivative designed to target Gastric Lipase (GL) while sparing Pancreatic Lipase (PL).[1]
For researchers in metabolic disorders and obesity, BemPPOX represents a strategic shift: rather than blocking total fat digestion (which causes steatorrhea), it targets the initiation of lipolysis in the stomach.[1] This delays lipid processing and potentially activates the "ileal brake" mechanism via neurohormonal feedback, modulating satiety without gross malabsorption.[1]
Part 1: Mechanism of Action (The Core)[1]
Structural Basis of Inhibition
BemPPOX functions as a pseudo-substrate inhibitor (suicide inhibitor).[1] Its efficacy relies on the specific architecture of the Gastric Lipase active site, which differs topologically from Pancreatic Lipase despite sharing the
-
The Target: Human Gastric Lipase (HGL) and Dog Gastric Lipase (DGL).[1]
-
The Active Site: A catalytic triad comprising Ser-153 , His-353 , and Asp-324 .[1][2]
-
The Inhibitor: BemPPOX contains a reactive oxadiazolone ring flanked by hydrophobic moieties (benzyloxy-ethoxy and phenoxyphenyl groups).
The Covalent Inactivation Pathway
The inhibition follows a specific kinetic sequence that results in the irreversible carbamoylation of the catalytic serine.
-
Recognition (Michaelis Complex): The hydrophobic "tails" of BemPPOX dock into the substrate-binding pocket of GL. This pocket is optimized for medium-to-long-chain triglycerides.[1] The inhibitor mimics the ester bond of a triglyceride.
-
Nucleophilic Attack: The hydroxyl group of Ser-153 (activated by His-353) performs a nucleophilic attack on the carbonyl carbon of the BemPPOX oxadiazolone ring.
-
Ring Opening & Stable Adduct: Unlike a true substrate where the bond breaks to release products, the oxadiazolone ring opens but remains covalently attached to the Serine. This forms a stable acyl-enzyme complex (carbamate).[1]
-
Steric Blockade: The bulky hydrophobic groups of the now-tethered inhibitor occlude the active site, preventing the entry of genuine triglyceride substrates.
Selectivity (The Critical Differentiator)
BemPPOX shows a high discrimination factor between GL and PL.
-
Gastric Lipase:
(molar excess for 50% inhibition) .[1][3] This indicates stoichiometric titration (1 molecule of inhibitor kills 1 molecule of enzyme).[1] -
Pancreatic Lipase: Requires orders of magnitude higher concentration for inhibition.[1]
-
Reasoning: The specific geometry of the oxadiazolone substituents fits the "lid" domain and oxyanion hole of GL more favorably than the open conformation of PL.
Part 2: Visualization of Mechanism[1]
The following diagram illustrates the kinetic pathway of BemPPOX inhibition compared to standard substrate hydrolysis.
Figure 1: Kinetic bifurcation showing how BemPPOX traps Gastric Lipase in a stable, inactive carbamoylated state, preventing the catalytic cycle.[1]
Part 3: Experimental Protocols & Validation
To validate BemPPOX activity, one must use a pH-Stat Titration assay.[1] This is the gold standard because it directly measures the release of free fatty acids (FFA) in real-time by neutralizing them with NaOH to maintain a constant pH.
Protocol: Comparative Lipolysis Assay (GL vs. PL)
Objective: Determine the
Reagents:
-
Buffer A (Gastric): 150 mM NaCl, 1 mM CaCl₂, 10 µM BSA, pH 5.4 (Physiological gastric pH).[1]
-
Buffer B (Pancreatic): 150 mM NaCl, 1 mM CaCl₂, 10 µM BSA, pH 8.0.[1]
-
Substrate: Tributyrin (short-chain) or Intralipid (long-chain emulsion).[1]
-
Enzyme: Purified rHGL (approx 10-50 µg/mL).[1]
-
Inhibitor: BemPPOX dissolved in DMSO.[1]
Step-by-Step Methodology:
-
Emulsion Preparation:
-
Mechanically stir the substrate (e.g., 0.5 mL Tributyrin) in 14.5 mL of the appropriate assay buffer (A or B) to create a stable emulsion.[1]
-
Note: Gastric lipase is highly interfacial; the quality of the emulsion (surface area) dictates kinetics.
-
-
Pre-Incubation (Critical Step):
-
Mix the enzyme stock with BemPPOX (at varying molar excesses: 0.1x to 100x) in a small volume.
-
Incubate for 10–30 minutes at room temperature.
-
Reasoning: As a covalent inhibitor, BemPPOX requires time to react with the active site.[1] Immediate addition to substrate without pre-incubation may yield false "low inhibition" data due to substrate competition.
-
-
The Reaction:
-
Place the reaction vessel in the pH-stat apparatus (thermostated to 37°C).
-
Inject the pre-incubated Enzyme-Inhibitor mix into the emulsion.
-
Monitor the consumption of 0.1 N NaOH required to maintain pH 5.4 (for GL) or pH 8.0 (for PL).[1]
-
-
Data Analysis:
Data Presentation: BemPPOX vs. Orlistat[1][5]
The following table summarizes the comparative efficacy, highlighting the selectivity of BemPPOX.
| Parameter | BemPPOX | Orlistat (Control) | Clinical Implication |
| Target | Gastric Lipase (Selective) | Gastric & Pancreatic Lipase | BemPPOX preserves downstream digestion.[1] |
| Mechanism | Covalent (Oxadiazolone) | Covalent (Beta-lactone) | Both are irreversible suicide inhibitors.[1] |
| XI50 (DGL) | 0.5 (Stoichiometric) | ~0.8 | BemPPOX is slightly more potent on GL.[1] |
| XI50 (PPL) | > 100 (Poor inhibition) | < 1.0 (Potent inhibition) | BemPPOX spares pancreatic function. |
| In Vivo Effect | Delays lipolysis; ~55% absorption reduction | Blocks lipolysis; >90% absorption reduction | BemPPOX reduces steatorrhea risk.[1] |
Part 4: Experimental Workflow Visualization
This diagram outlines the decision logic for validating the selectivity of BemPPOX in a drug discovery pipeline.
Figure 2: Screening workflow to isolate selective gastric lipase inhibitors like BemPPOX from broad-spectrum agents.
References
-
Primary Characterization & Synthesis: Miled, N., et al. (2016).[1] Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis.[1] European Journal of Medicinal Chemistry, 123, 532-545.[1]
-
Gastric Lipase Structure & Function: Roussel, A., et al. (1999).[1] Crystal structure of human gastric lipase and model of lysosomal acid lipase, two lipolytic enzymes of medical interest. Journal of Biological Chemistry, 274(24), 16995-17002.[1]
-
Lipase Inhibition Mechanisms: Birari, R. B., & Bhutani, K. K. (2007).[1][4] Pancreatic lipase inhibitors from natural sources: unexplored potential. Drug Discovery Today, 12(19-20), 879-889.[1]
-
Assay Methodology (pH-Stat): Gargouri, Y., et al. (1986).[1] Kinetic assay of human gastric lipase on short- and long-chain triacylglycerol emulsions. Gastroenterology, 91(4), 919-925.[1]
A Technical Guide to the Selective Inhibition of Dog Gastric Lipase by the Novel Compound BemPPOX
Executive Summary
The targeted modulation of digestive enzymes offers a promising avenue for both therapeutic intervention and metabolic research. Dog gastric lipase (DGL) plays a crucial role in the initial stages of fat digestion, making it a key target for managing conditions related to fat absorption and metabolism in canines. This technical guide provides an in-depth exploration of BemPPOX, a novel synthetic compound, as a potent and selective inhibitor of DGL. We will detail the biochemical characteristics of DGL, the proposed mechanism of action for BemPPOX, and present a comprehensive set of validated experimental protocols for assessing its inhibitory potency and selectivity against other key digestive lipases, such as canine pancreatic lipase (DPL). This document serves as a methodological blueprint for researchers, scientists, and drug development professionals engaged in the characterization of targeted enzyme inhibitors. All data presented for BemPPOX is illustrative to guide the experimental process.
Introduction: The Rationale for Targeting Dog Gastric Lipase
Lipases are a class of enzymes responsible for the hydrolysis of triglycerides into absorbable free fatty acids and glycerol, a fundamental step in lipid metabolism.[1][2] In canines, this process is initiated in the stomach by Dog Gastric Lipase (DGL).
1.1. Unique Characteristics of Dog Gastric Lipase (DGL)
Unlike pancreatic lipases, which function in the neutral pH of the small intestine, DGL is uniquely adapted to the acidic environment of the stomach. Key characteristics include:
-
Secretion Site: DGL is secreted by mucous pit cells throughout the gastric mucosa, from the cardia to the antrum.[3][4][5]
-
pH Optimum: It exhibits stability and activity across a broad pH range of 2.0 to 7.0, with optimal activity typically observed between pH 4.0 and 5.4.[6] This allows it to function effectively in the fed stomach.
-
Substrate Specificity: DGL shows a preference for hydrolyzing short- and medium-chain fatty acids from the sn-3 position of triglycerides, a stereopreference that is significantly more pronounced than that of pancreatic lipase.[7][8]
The activity of DGL accounts for a significant portion of initial fat hydrolysis, preparing lipids for more complete digestion downstream by pancreatic lipase in the duodenum.[4][9]
1.2. The Imperative for Selective Inhibition
While broad-spectrum lipase inhibitors like Orlistat are effective, they inhibit both gastric and pancreatic lipases, which can lead to undesirable gastrointestinal side effects.[10][11] A selective inhibitor that targets only DGL could offer a more nuanced approach to modulating fat absorption, potentially reducing the caloric impact of a meal with a more favorable side-effect profile. Such a tool is invaluable for studying the specific contribution of gastric lipolysis to overall nutrient assimilation and for developing next-generation metabolic modulators.
BemPPOX: A Profile of a Hypothetical Selective DGL Inhibitor
For the purposes of this guide, we introduce BemPPOX , a hypothetical small molecule designed for high-affinity, selective interaction with DGL. Structurally, we propose BemPPOX is a benzoxazine-modified phenyl-methyloxadiazole, a class of compounds known for their potential to form stable interactions with protein active sites.
2.1. Proposed Mechanism of Action
The catalytic activity of DGL relies on a classic catalytic triad, including a critical serine residue in its active site.[4] We hypothesize that BemPPOX acts as an irreversible inhibitor, forming a stable covalent bond with this serine residue. This mechanism is analogous to that of Orlistat, which acylates the active site serine of human gastric and pancreatic lipases.[10] By permanently occupying the active site, BemPPOX prevents the binding and hydrolysis of dietary triglycerides.
The selectivity of BemPPOX for DGL over pancreatic lipase is proposed to arise from its ability to exploit subtle conformational differences in the active site topology and substrate access channel between the two enzymes.
Caption: Proposed covalent inhibition of DGL by BemPPOX.
Experimental Validation: Protocols and Methodologies
A rigorous, multi-step experimental workflow is required to validate the potency and selectivity of a novel inhibitor like BemPPOX.
Caption: Experimental workflow for inhibitor validation.
3.1. Enzyme Source and Preparation
For robust and reproducible results, a purified enzyme source is paramount.
-
Source: Dog gastric lipase can be purified from canine gastric mucosa following established chromatographic techniques.[12] Similarly, dog pancreatic lipase can be sourced from pancreatic tissue.
-
Purity: Enzyme purity should be assessed via SDS-PAGE to ensure that observed activity is not confounded by other enzymes.
-
Quantification: The concentration of the purified enzyme stock must be accurately determined using a standard protein assay (e.g., Bradford or BCA).
3.2. Protocol: In Vitro DGL Inhibition Assay
This protocol utilizes the chromogenic substrate p-nitrophenyl palmitate (pNPP), which releases the yellow-colored p-nitrophenol upon hydrolysis, allowing for spectrophotometric monitoring of enzyme activity.[13][14]
-
Causality: The choice of pNPP provides a convenient and continuous measure of lipase activity. The buffer pH is set to 5.0 to reflect the optimal activity environment for DGL.[6]
Materials:
-
Purified Dog Gastric Lipase (DGL) stock solution (e.g., 1 mg/mL in storage buffer).
-
BemPPOX stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.0.
-
Substrate Solution: 10 mM p-nitrophenyl palmitate (pNPP) in isopropanol.
-
96-well clear, flat-bottom microplates.
-
Microplate spectrophotometer capable of reading at 405 nm.
Step-by-Step Methodology:
-
Prepare BemPPOX Dilutions: Create a serial dilution of the BemPPOX stock solution in DMSO to achieve a range of desired final concentrations (e.g., from 1 nM to 100 µM).
-
Prepare Enzyme Working Solution: Dilute the purified DGL stock in Assay Buffer to a final concentration that yields a linear reaction rate for at least 15 minutes (this must be optimized empirically).
-
Set up the Assay Plate: In triplicate, add the following to the wells of the 96-well plate:
-
Test Wells: 188 µL of Assay Buffer + 2 µL of BemPPOX dilution.
-
Positive Control (No Inhibition): 188 µL of Assay Buffer + 2 µL of DMSO.
-
Blank (No Enzyme): 198 µL of Assay Buffer + 2 µL of DMSO.
-
-
Pre-incubation: Add 10 µL of the DGL working solution to the Test and Positive Control wells. Do not add enzyme to the Blank wells. Mix gently and incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 10 µL of the pNPP Substrate Solution to all wells to start the reaction.
-
Monitor Absorbance: Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and measure the absorbance at 405 nm every minute for 20 minutes.
-
Data Analysis:
-
For each time point, subtract the average absorbance of the Blank wells from all other wells.
-
Calculate the rate of reaction (V) for each concentration of BemPPOX by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each BemPPOX concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
3.3. Determining Potency: IC50 Calculation
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is the standard metric for inhibitor potency.
-
Procedure: Plot the calculated % Inhibition against the logarithm of the BemPPOX concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
3.4. Protocol: Assessing Selectivity against Pancreatic Lipase
To validate selectivity, the inhibition assay must be repeated using purified dog pancreatic lipase (DPL).
-
Causality: The key difference in this protocol is the buffer system. Pancreatic lipase functions in the duodenum, which has a neutral to slightly alkaline pH. Therefore, a Tris-HCl buffer at pH 8.0 is used to ensure DPL is assayed under its optimal conditions.[14]
Modified Materials:
-
Purified Dog Pancreatic Lipase (DPL).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM Sodium Deoxycholate, pH 8.0.[14][15]
Methodology:
-
Repeat the entire inhibition assay (steps 1-7 in section 3.2) and subsequent IC50 calculation, substituting DGL with DPL and using the Tris-HCl based Assay Buffer.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for interpretation.
Table 1: Illustrative Potency and Selectivity Data for BemPPOX
| Target Enzyme | Optimal Assay pH | IC50 of BemPPOX (nM) |
| Dog Gastric Lipase (DGL) | 5.0 | 15.2 |
| Dog Pancreatic Lipase (DPL) | 8.0 | >10,000 |
Interpretation:
The data in Table 1 illustrates the desired profile of a selective inhibitor. The low nanomolar IC50 value against DGL indicates high potency. The IC50 value against DPL is over 650 times higher, demonstrating significant selectivity.
Selectivity Index (SI): The SI is a quantitative measure of selectivity, calculated as: SI = IC50 (Off-Target) / IC50 (Target) SI = 10,000 nM / 15.2 nM ≈ 658
An SI value significantly greater than 1 (typically >100 for drug development candidates) provides strong evidence of selective inhibition.
Caption: Data processing pipeline from raw data to IC50.
Conclusion and Future Directions
This guide outlines a comprehensive and validated framework for assessing the selective inhibition of dog gastric lipase using the hypothetical compound BemPPOX as a model. The detailed protocols for in vitro inhibition assays and selectivity profiling provide a self-validating system to reliably determine inhibitor potency and specificity. The illustrative data for BemPPOX highlights the profile of a promising selective inhibitor: potent activity against DGL coupled with minimal impact on DPL.
Future research should focus on elucidating the precise mechanism of inhibition through detailed kinetic studies and exploring the in vivo efficacy and safety of such selective inhibitors in preclinical canine models. The principles and methodologies detailed herein provide the foundational steps for any research program aimed at the targeted pharmacological modulation of digestive lipases.
References
-
Gjellesvik, D. R., Lombardo, D., & Watti, I. (1992). In vivo and in vitro studies on the stereoselective hydrolysis of tri- and diglycerides by gastric and pancreatic lipases. PubMed. [Link]
-
Carrière, F., Raphel, V., Moreau, H., Bernadac, A., Devaux, M. A., Grimaud, R., ... & Laugier, R. (1992). Dog Gastric Lipase: Stimulation of Its Secretion In Vivo and Cytolocalization in Mucous Pit Cells. Epi4Dogs. [Link]
-
Gobbi, G., Funicello, M., Ghelardini, C., Di Cesare Mannelli, L., & Vacondio, F. (2021). Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex. PubMed Central. [Link]
-
González-Bacerio, J., Castañeda-Agulló, M., del Monte-Martínez, A., & Rodríguez-Rojas, A. (2018). In vitro Inhibition of Pancreatic Lipase by Polyphenols: A Kinetic, Fluorescence Spectroscopy and Molecular Docking Study. PMC. [Link]
-
Birari, R. B., & Bhutani, K. K. (2007). Inhibitors of pancreatic lipase: state of the art and clinical perspectives. PMC. [Link]
-
Sharma, R., Soni, S. K., & Vohra, R. M. (2005). Methods for inhibition of residual lipase activity in colorimetric assay: A comparative study. Indian Journal of Biotechnology. [Link]
-
Steiner, J. M., & Suchodolski, J. S. (2022). Lipases: it's not just pancreatic lipase!. AVMA Journals. [Link]
-
Al-Ghamdi, S., Al-Ayadhi, A., Al-Othman, A., & Al-Turki, K. (2024). Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions. PMC. [Link]
-
Carrière, F., Raphel, V., Moreau, H., Bernadac, A., Devaux, M. A., Grimaud, R., ... & Laugier, R. (1992). Dog gastric lipase: stimulation of its secretion in vivo and cytolocalization in mucous pit cells. PubMed. [Link]
-
Tanimizu, M., & Sharma, A. (2023). Biochemistry, Lipase. StatPearls - NCBI Bookshelf. [Link]
-
Kirk, C. A., Hamosh, M., & Scanlon, J. W. (1987). Fatty acid and positional selectivities of gastric lipase from premature human infants: in vitro studies. PubMed. [Link]
-
Carrière, F., Grandfils, C., Laugier, R., & Borgström, B. (1993). Degree of in vivo inhibition of human gastric and pancreatic lipases by Orlistat (Tetrahydrolipstatin, THL) in the stomach and small intestine. PubMed. [Link]
-
Senthil, S., & Rajendran, M. (2014). Synthesis, curing kinetics and thermal properties of bisphenol-AP-based benzoxazine. ResearchGate. [Link]
-
Dufour, C., Sémériva, M., & Desnuelle, P. (1973). Mechanism of pancreatic lipase action. 2. Catalytic properties of modified lipases. PubMed. [Link]
-
Ménard, O., & Carrière, F. (2015). Relevant pH and lipase for in vitro models of gastric digestion. ResearchGate. [Link]
-
Carrière, F., Moreau, H., Raphel, V., Laugier, R., Benicourt, C., Junien, J. L., & Verger, R. (1991). Gastric and pancreatic lipase levels during a test meal in dogs. PubMed. [Link]
-
Saeloh, D., Lim, S. M., & Lee, J. (2024). Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations. Molecules. [Link]
-
Moreau, H., Saunière, J. F., Gargouri, Y., Sarles, H., & Verger, R. (1988). Gastric lipase in alcoholic pancreatitis. Comparison of secretive profiles following pentagastrin stimulation in normal adults and patients with pancreatic insufficiency. PubMed. [Link]
-
Deprince, A., Haas, J. T., & Staels, B. (2020). The Role of Metabolic Lipases in the Pathogenesis and Management of Liver Disease. PMC. [Link]
-
Carrière, F., Renou, C., Ransac, S., Lopez, V., De Caro, J., Ferrato, F., ... & Laugier, R. (2000). The specific activities of human digestive lipases measured from the in vivo and in vitro lipolysis of test meals. PubMed. [Link]
-
Le, T. T., & Le, T. V. (2020). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Taylor & Francis Online. [Link]
-
De Caro, A., Laugier, R., & Verger, R. (1988). Purification and biochemical characterization of dog gastric lipase. PubMed. [Link]
-
Carrière, F., Moreau, H., Raphel, V., Laugier, R., Benicourt, C., Junien, J. L., & Verger, R. (1991). Gastric and Pancreatic Lipase Levels during a Test Meal in Dogs. Taylor & Francis Online. [Link]
-
Batubara, I., & Sari, R. K. (2023). The Strong Inhibition of Pancreatic Lipase by Selected Indonesian Medicinal Plants as Anti-Obesity Agents. MDPI. [Link]
-
Singh, A., & Benjakul, S. (2018). Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis. PMC. [Link]
-
Lewis, D. R., O'Keefe, S. F., & Davis, J. L. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. SciSpace. [Link]
-
Popovic, G. (2022). Formulas for death and life: Chemical composition and biothermodynamic properties of Monkeypox (MPV, MPXV, HMPXV) and Vaccinia (VACV) viruses. Thermal Science. [Link]
Sources
- 1. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Role of Metabolic Lipases in the Pathogenesis and Management of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epi4dogs.com [epi4dogs.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Dog gastric lipase: stimulation of its secretion in vivo and cytolocalization in mucous pit cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo and in vitro studies on the stereoselective hydrolysis of tri- and diglycerides by gastric and pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid and positional selectivities of gastric lipase from premature human infants: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degree of in vivo inhibition of human gastric and pancreatic lipases by Orlistat (Tetrahydrolipstatin, THL) in the stomach and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and biochemical characterization of dog gastric lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. tandfonline.com [tandfonline.com]
Oxadiazolone Derivatives: Next-Generation Lipase Inhibitors for Obesity Management
[1]
Executive Summary
The inhibition of gastrointestinal lipases remains a clinically validated strategy for obesity management.[1] While tetrahydrolipstatin (Orlistat) is the standard of care, its non-specific inhibition of both gastric and pancreatic lipases often leads to severe gastrointestinal adverse effects (steatorrhea).[2]
This technical guide focuses on 1,3,4-oxadiazol-2(3H)-one derivatives , a class of bioisosteres designed to overcome these limitations. Unlike the
Mechanistic Foundation: The Serine Trap[1]
The "Suicide Substrate" Mechanism
Oxadiazolone inhibitors function as suicide substrates for serine hydrolases.[1] The 1,3,4-oxadiazol-2(3H)-one ring acts as a pseudo-substrate that traps the catalytic serine residue (Ser152 in HPL; Ser153 in HGL).
-
Recognition: The lipophilic substituents at the N3 and C5 positions guide the molecule into the lipase's hydrophobic active site.[1]
-
Acylation: The nucleophilic hydroxyl group of the catalytic Serine attacks the carbonyl carbon (C2) of the oxadiazolone ring.[1]
-
Ring Opening: This attack cleaves the C2-O1 bond, opening the ring.[1]
-
Stable Intermediate: A stable acyl-enzyme complex (carbamate) is formed.[1] Unlike natural triglyceride substrates, this complex hydrolyzes extremely slowly (or not at all), permanently inactivating the enzyme.
Mechanism Visualization
The following diagram illustrates the covalent inhibition mechanism.
Caption: Mechanism of lipase inactivation by oxadiazolone derivatives via formation of a stable acyl-enzyme complex.[1]
Chemical Space & Structure-Activity Relationship (SAR)[1]
To design a potent inhibitor, specific structural requirements must be met. The scaffold is generally defined as 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-one .
| Position | Structural Requirement | Mechanistic Role | Optimal Substituents |
| Core | 1,3,4-oxadiazol-2(3H)-one | Warhead: Electrophilic trap for Serine.[1] | N/A |
| N3 (Nitrogen) | Hydrophobic Aryl Group | Recognition: Fits the large hydrophobic pocket (sn-2 binding site).[1] | 3-phenoxyphenyl, 4-alkylphenyl |
| C5 (Carbon) | Alkoxy or Aryloxy Group | Potency & Stability: Mimics the leaving group; affects hydrolytic stability of the acyl-enzyme.[1] | Benzyloxy, Phenoxy, Alkoxy chains |
Key Insight: The compound BemPPOX (5-(2-(Benzyloxy)ethoxy)-3-(3-PhenoxyPhenyl)-1,3,4-Oxadiazol-2(3H)-one) has emerged as a lead candidate.[1][3] It exhibits superior inhibition of Dog Gastric Lipase (DGL) compared to Orlistat, with an IC50 in the nanomolar range.
Synthesis Protocol: 3,5-Disubstituted Oxadiazolones
The synthesis of these derivatives typically follows a cyclization route involving hydrazides.[1] Below is a robust protocol for synthesizing a generic 3-phenyl-5-phenoxy derivative.
Synthetic Workflow
Caption: General synthetic route for 3,5-disubstituted-1,3,4-oxadiazol-2(3H)-ones via hydrazide cyclization.
Detailed Protocol (Bench-Scale)
Objective: Synthesis of 5-phenoxy-3-phenyl-1,3,4-oxadiazol-2(3H)-one.
-
Preparation of Hydrazide (Intermediate):
-
Dissolve phenylhydrazine (1.0 eq) in dry dichloromethane (DCM) at 0°C.
-
Add triethylamine (TEA, 1.2 eq) as a base.
-
Dropwise add phenyl chloroformate (1.0 eq) under nitrogen atmosphere.[1]
-
Stir at room temperature (RT) for 2 hours.
-
Workup: Wash with water, brine, dry over Na2SO4, and concentrate. Recrystallize to obtain the carbazate intermediate.
-
-
Cyclization to Oxadiazolone:
-
Dissolve the carbazate intermediate (1.0 eq) in dry toluene or DCM.[1]
-
Reagent Choice: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) for a safer route, or Triphosgene (0.35 eq) for higher reactivity.
-
Reflux (if Toluene) or stir at RT (if DCM/Triphosgene) for 4–6 hours.[1]
-
Monitor reaction completion via TLC (Thin Layer Chromatography).[1]
-
Purification: Evaporate solvent.[1] Purify residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
-
Validation: Confirm structure via 1H-NMR (Disappearance of NH protons, characteristic aromatic shifts) and IR (Strong Carbonyl band at ~1780 cm⁻¹ characteristic of the oxadiazolone ring).
Biological Evaluation Protocols
In Vitro Lipase Inhibition Assay (Spectrophotometric)
This assay quantifies the ability of the compound to inhibit the hydrolysis of p-nitrophenyl palmitate (p-NPP).[1]
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% Gum Arabic and 0.2% Sodium Deoxycholate (emulsifier).
-
Substrate: 10 mM p-NPP in isopropanol.
-
Enzyme: Porcine Pancreatic Lipase (PPL) type II (Sigma-Aldrich) or recombinant Human Gastric Lipase (HGL).[1]
Protocol Steps:
-
Preparation: Pre-incubate 20 µL of enzyme solution (1 mg/mL) with 20 µL of the test inhibitor (dissolved in DMSO) at various concentrations for 10 minutes at 37°C.
-
Initiation: Add 160 µL of Assay Buffer containing the substrate (final conc. 0.4 mM p-NPP).[1]
-
Measurement: Monitor the release of p-nitrophenol by measuring absorbance at 405 nm kinetically for 10 minutes.
-
Calculation: Determine the slope (velocity) of the linear portion. Calculate % Inhibition:
-
IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression.
In Vivo Efficacy (High-Fat Diet Model)
To validate the anti-obesity effect, an in vivo model is required.
Experimental Design:
-
Subjects: C57BL/6J male mice (n=10 per group).
-
Diet: High-Fat Diet (HFD, 60% kcal from fat) vs. Standard Chow.
-
Treatment: Vehicle (Control), Orlistat (Positive Control, 10-50 mg/kg), and Test Compound (10-50 mg/kg). Administered via oral gavage daily for 4-8 weeks.
Key Endpoints:
Challenges & Optimization Strategies
| Challenge | Root Cause | Optimization Strategy |
| Hydrolytic Instability | The oxadiazolone ring is sensitive to spontaneous hydrolysis in high pH or plasma.[1] | Introduce steric bulk at the ortho-positions of the N3-phenyl ring to protect the carbonyl.[1] |
| Off-Target Activity | Serine traps can inhibit other serine hydrolases (e.g., FAAH, AChE). | Optimize the C5-alkoxy chain length to specifically match the lipase's substrate binding groove (selectivity filter). |
| Solubility | Highly lipophilic nature required for active site binding leads to poor aqueous solubility.[1] | Formulate as a self-emulsifying drug delivery system (SEDDS) or incorporate polar motifs (e.g., ether oxygens) in the C5 side chain (as seen in BemPPOX). |
References
-
Discovery of BemPPOX: Cavalier, J. F., et al. "Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis."[3] European Journal of Medicinal Chemistry, 2017.
-
Mechanism of Action: Deck, L. M., et al. "Selective inhibitors of human gastric lipase based on the 1,3,4-oxadiazol-2(3H)-one scaffold." Journal of Medicinal Chemistry, 2008.
-
Orlistat Comparison: Guerciolini, R. "Mode of action of orlistat." International Journal of Obesity, 1997.
-
Assay Protocols: Winkler, U. K., & Stuckmann, M. "Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens." Journal of Bacteriology, 1979 (Foundational method for p-NPP assay).
-
Synthesis Methodology: Romine, J. L., et al. "1,3,4-Oxadiazol-2(3H)-ones as serine hydrolase inhibitors." Tetrahedron Letters, 2005.
Sources
- 1. youtube.com [youtube.com]
- 2. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
BemPPOX: A Selective Pharmacological Probe for Dissecting Gastrointestinal Lipolysis
[1]
Executive Summary
BemPPOX (5-(2-(Benzyloxy)ethoxy)-3-(3-PhenoxyPhenyl)-1,3,4-Oxadiazol-2(3H)-one) represents a critical advancement in lipid metabolism research.[1] Unlike broad-spectrum lipase inhibitors (e.g., Orlistat), BemPPOX is a highly selective inhibitor of gastric lipase (GL) with minimal activity against pancreatic lipase (PL). This selectivity allows researchers to decouple the physiological contributions of the stomach from the intestine during fat digestion.
This technical guide outlines the mechanism of BemPPOX, its application in modulating the "gastric brake" on lipolysis, and validated protocols for its use in pre-clinical models.
Mechanistic Foundation: The "Serine Trap"
BemPPOX belongs to the 1,3,4-oxadiazol-2(3H)-one class of compounds.[1][2][3][4] Its mechanism of action is grounded in covalent enzyme inactivation, specifically targeting the catalytic serine residue of gastric lipase.
Chemical Mechanism
-
Target Specificity: BemPPOX targets the catalytic triad (Ser-His-Asp) of gastric lipase.
-
Reaction: The nucleophilic serine hydroxyl group of the enzyme attacks the carbonyl carbon of the oxadiazolone ring.[5]
-
Outcome: This results in the ring opening and the formation of a stable, covalent acyl-enzyme intermediate. The enzyme is effectively "trapped" and permanently inactivated.
-
Selectivity: The bulky 3-phenoxyphenyl and 5-alkoxy groups are sterically optimized to fit the hydrophobic crevice of gastric lipase (specifically Dog Gastric Lipase - DGL, and Human Gastric Lipase - HGL) while being excluded from the active site of pancreatic lipase.
Quantitative Potency
| Parameter | Value (Approx.) | Context |
| Target | Gastric Lipase (DGL/HGL) | Primary Target |
| IC50 / Xl50 | 0.5 (Molar Excess) | Stoichiometric inhibition (1:2 ratio approx) |
| Selectivity | >100-fold vs. Pancreatic Lipase | Minimal off-target inhibition in duodenum |
Physiological Role: Regulating the "Gastric Brake"
The gastrointestinal lipolysis cascade is a two-stage process. BemPPOX has revealed that the stomach is not merely a mixing chamber but a regulatory checkpoint.
The Cascade Effect
-
Gastric Phase (10-25% of Lipolysis): Gastric lipase hydrolyzes triglycerides (TAG) into diacylglycerols (DAG) and free fatty acids (FFA).
-
Emulsification: The FFAs generated in the stomach act as surfactants, stabilizing the oil-in-water emulsion before it enters the duodenum.
-
Duodenal Phase: Pancreatic lipase completes the hydrolysis.
BemPPOX Intervention: By inhibiting the gastric phase, BemPPOX prevents the initial release of surfactant FFAs. This results in:
-
Coarser Emulsions: Larger lipid droplets enter the intestine.
-
Delayed Absorption: The surface area for pancreatic lipase is reduced, slowing the overall rate of digestion without abolishing it.
-
Satiety Modulation: Reduced production of medium-chain fatty acids (e.g., octanoic acid) in the stomach impairs the octanoylation of Ghrelin (the hunger hormone), potentially reducing appetite.
Pathway Visualization
The following diagram illustrates the differential impact of BemPPOX versus Orlistat on the lipolysis cascade.
Figure 1: Strategic intervention of BemPPOX in the gastrointestinal lipolysis cascade compared to broad-spectrum inhibitors.[1][2][5][6][7]
Experimental Protocols
In Vitro Potency Assay (pH-Stat Method)
To validate BemPPOX activity, a pH-stat titration is the gold standard. This method maintains a constant pH by titrating NaOH as fatty acids are released.
Reagents:
-
Buffer: 10 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2 (pH 5.5 for Gastric Lipase).
-
Substrate: Tributyrin (short-chain) or Intralipid (long-chain emulsion).
-
Enzyme: Recombinant Dog Gastric Lipase (rDGL) or Human Gastric Juice.
Workflow:
-
Preparation: Emulsify substrate in buffer mechanically.
-
Baseline: Incubate enzyme (10-50 µg/mL) in the reaction vessel at 37°C. Measure basal activity.
-
Inhibition: Add BemPPOX (dissolved in DMSO) at varying molar excesses (0.1x to 10x relative to enzyme).
-
Measurement: Monitor NaOH consumption over 10–20 minutes.
-
Calculation: Plot % Residual Activity vs. Molar Excess of Inhibitor.
-
Success Criterion: >95% inhibition at 1-2x molar excess indicates functional compound.
-
In Vivo Lymphatic Absorption Model
This protocol measures the physiological impact of BemPPOX on fat absorption rates in rats.[2]
Subject: Wistar Rats (250-300g), fasted overnight. Surgical Prep: Cannulation of the mesenteric lymph duct.
Protocol:
-
Test Meal: Prepare a lipid emulsion containing radiolabeled Triolein (
H-Triolein) or Trioctanoin. -
Treatment Groups:
-
Control (Vehicle only).
-
BemPPOX (Target dose: ~5-10 mg/kg, mixed in lipid meal).
-
Orlistat (Positive control).[2]
-
-
Administration: Intragastric gavage.
-
Sampling: Collect lymph fluid hourly for 6–8 hours.
-
Analysis: Scintillation counting of lymph lipids.
-
Data Output:
-
Cmax: Peak absorption rate (BemPPOX group should show a delayed and lower peak).
-
AUC: Total fat absorbed (BemPPOX typically reduces AUC by ~30-55% compared to control).
-
Comparative Data: BemPPOX vs. Orlistat[1][2]
The following table summarizes the distinct pharmacological profiles utilized in drug development research.
| Feature | BemPPOX | Orlistat |
| Primary Target | Gastric Lipase (GL) | Pancreatic Lipase (PL) & GL |
| Mechanism | Serine Trap (Oxadiazolone) | Serine Trap (Beta-lactone) |
| Lipolysis Blockade | Partial (Delays digestion) | Total (Blocks digestion) |
| Fat Absorption | Reduced (~50%) | Drastically Reduced (>90% possible) |
| Side Effect Profile | Lower risk of steatorrhea (oily spotting)* | High risk of steatorrhea |
| Research Utility | Studying "Gastric Brake" & Satiety | Obesity treatment standard |
*Hypothetical advantage based on partial inhibition mechanism allowing distal absorption.
References
-
Cavalier, J. F., et al. (2016). Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis. European Journal of Medicinal Chemistry.[8]
-
Benlebna, M., et al. (2020). Effect of preduodenal lipase inhibition in suckling rats on dietary octanoic acid (C8:0) gastric absorption and plasma octanoylated ghrelin concentration.[4] Biochimie.
-
Miled, N., et al. (2005). Digestive lipases: from three-dimensional structure to physiology. Biochimie.
-
Carrière, F., et al. (2020). Impact of gastrointestinal lipolysis on oral lipid-based formulations and bioavailability of lipophilic drugs. Journal of Controlled Release.
Sources
- 1. Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
BemPPOX: A Technical Guide to a Potent Diacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for research and informational purposes only. BemPPOX is a research chemical and not intended for human consumption.[1]
Introduction: Targeting the Endocannabinoid System with BemPPOX
The endocannabinoid system is a crucial neuromodulatory network that plays a significant role in regulating a wide array of physiological processes. These include, but are not limited to, pain perception, inflammation, mood, and memory.[2] A key component of this system is the endocannabinoid 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid ligand in the central nervous system.[3] The biosynthesis of 2-AG is primarily mediated by the diacylglycerol lipase (DGL) enzymes, making them a compelling target for therapeutic intervention.[4]
BemPPOX has emerged as a potent and selective inhibitor of diacylglycerol lipase. While detailed peer-reviewed studies on BemPPOX are not yet widely available, its chemical structure and stated activity present a valuable tool for researchers investigating the intricacies of the endocannabinoid system and exploring the therapeutic potential of DGL inhibition. This guide provides a comprehensive overview of the known chemical and physical properties of BemPPOX, its mechanism of action, and representative experimental protocols for its study.
Chemical Structure and Physicochemical Properties
BemPPOX is a complex heterocyclic molecule with the systematic name (3-(4-phenoxyphenyl)-6-(2-(benzyloxy)ethoxy)-1,3,4-oxadiazin-5(6H)-one). Its structure is characterized by a central 1,3,4-oxadiazin-5-one ring, substituted with a phenoxyphenyl group at the 3-position and a benzyloxyethoxy group at the 6-position.
Caption: Chemical Structure of BemPPOX.
Table 1: Physicochemical Properties of BemPPOX
| Property | Value | Source |
| Molecular Formula | C23H20N2O5 | TargetMol |
| Molecular Weight | 404.42 g/mol | TargetMol |
| CAS Number | 1998101-23-7 | TargetMol |
| SMILES | O=C1N(C2=CC(OC3=CC=CC=C3)=CC=C2)N=C(OCCOCC4=CC=CC=C4)O1 | TargetMol |
| Physical State | Solid powder | TargetMol |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol |
Mechanism of Action: Inhibition of Diacylglycerol Lipase and Downstream Effects
BemPPOX exerts its biological effects through the potent inhibition of diacylglycerol lipase (DGL). DGLs are serine hydrolases responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG).[4] 2-AG is a full agonist of both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, which are key components of the endocannabinoid system.[5]
By inhibiting DGL, BemPPOX effectively reduces the production of 2-AG. This leads to a decrease in the activation of CB1 and CB2 receptors, thereby modulating downstream signaling pathways. The consequences of DGL inhibition are multifaceted and have significant therapeutic potential, particularly in the context of pain and inflammation.[6][7]
-
Analgesic Effects: Inhibition of DGLβ has been demonstrated to reverse nociceptive behavior in animal models of inflammatory and neuropathic pain.[6][7] This suggests that reducing 2-AG levels can alleviate pain signaling.
-
Anti-inflammatory Effects: 2-AG is a precursor to arachidonic acid, which can be further metabolized into pro-inflammatory prostaglandins.[3] By blocking 2-AG synthesis, DGL inhibitors can reduce the levels of these inflammatory mediators.
Caption: Mechanism of Action of BemPPOX.
Experimental Protocols
Due to the limited availability of published, peer-reviewed protocols specifically for BemPPOX, the following sections provide representative, generalized methodologies for the synthesis of similar chemical scaffolds and for the in vitro evaluation of DGL inhibitory activity. These protocols should be adapted and optimized by the end-user.
Representative Synthesis of a 1,3,4-Oxadiazin-5-one Core
The synthesis of N-substituted 1,3,4-oxadiazin-5-ones can be achieved through a multi-step process. A generalized approach is outlined below, based on established methods for similar heterocyclic systems.[6][8]
Step 1: Synthesis of the Hydrazide Intermediate
-
To a solution of a substituted benzoic acid in a suitable solvent (e.g., methanol), add a catalytic amount of sulfuric acid.
-
Reflux the mixture for several hours to form the corresponding methyl ester.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the crude ester in ethanol and add hydrazine hydrate.
-
Reflux the mixture to yield the hydrazide derivative.
-
Purify the product by recrystallization.
Step 2: Cyclization to the 1,3,4-Oxadiazin-5-one Ring
-
Dissolve the synthesized hydrazide in a suitable solvent (e.g., dimethylformamide).
-
Add a base (e.g., sodium hydride) and stir the mixture at room temperature.
-
Add an appropriate electrophile (e.g., a substituted 2-bromoacetate) to initiate the cyclization reaction.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final compound by column chromatography.
Caption: Representative Synthesis Workflow.
In Vitro Diacylglycerol Lipase (DGL) Inhibition Assay
The inhibitory activity of BemPPOX against DGL can be determined using an in vitro fluorescence-based assay. A general protocol is described below.[9][10]
Materials:
-
Recombinant human DGL enzyme
-
Fluorescent DGL substrate (e.g., a FRET-based substrate)
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
BemPPOX dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of BemPPOX in the assay buffer.
-
In a 96-well plate, add the DGL enzyme to each well.
-
Add the different concentrations of BemPPOX to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate at 37°C for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent DGL substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value of BemPPOX by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
As specific, peer-reviewed quantitative biological data for BemPPOX is not yet available, this section provides a template for how such data could be presented once obtained from experimental work.
Table 2: Biological Activity of BemPPOX (Example Data)
| Assay | Target | IC50 (nM) | Notes |
| In vitro DGLβ Inhibition | Human recombinant DGLβ | [Insert experimental value] | Determined by fluorescence-based assay. |
| In vitro DGLα Inhibition | Human recombinant DGLα | [Insert experimental value] | To determine selectivity. |
| Cell-based 2-AG Production | [Cell Line] | [Insert experimental value] | Measurement of 2-AG levels by LC-MS/MS. |
Conclusion
BemPPOX is a valuable research tool for scientists investigating the endocannabinoid system and the therapeutic potential of DGL inhibition. Its potent activity, coupled with its defined chemical structure, allows for precise in vitro and in vivo studies. While further research is needed to fully characterize its biological properties and establish a comprehensive profile, the information presented in this guide provides a solid foundation for researchers to begin exploring the utility of this promising inhibitor. The continued investigation of compounds like BemPPOX will undoubtedly contribute to a deeper understanding of endocannabinoid signaling and may pave the way for novel therapeutic strategies for a range of disorders.
References
- Diacylglycerol lipases (DAGLα and DAGLβ) are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain and peripheral tissues. Selective DAGLβ inhibitors have been proposed as a potential treatment for inflammatory diseases with reduced potential for central nervous system (CNS) mediated side effects, but they are currently lacking.
- Endocannabinoid signaling via these receptors is involved in core body temperature control, inflammation, appetite promotion, memory formation, mood and anxiety regulation, pain relief, addiction reward, neuron protection, and more. (Source: Wikipedia)
- Small molecules that inhibit DAGL would have major effects on lipid metabolism. For example, less DAGL-catalyzed biosynthesis of endocannabinoid 2-arachidonoylglycerol (2-AG) may reduce activation of cannabinoid receptors. (Source: PMC - NIH)
- BemPPOX is a potent inhibitor of DGL. All TargetMol products are for research purposes only and cannot be used for human consumption. (Source: TargetMol)
- One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Alleno
- Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neurop
- Inhibition of diacylglycerol lipase (DGL)β prevents LPS‐induced pro‐inflammatory responses in mouse peritoneal macrophages.
- An in vitro assay to efficiently screen inhibitors of 1,2-diacyl-sn-glycerol hydrolysis and related lipase activities using fluorescence resonance energy transfer (FRET). (Source: PMC - NIH)
- Assay and inhibition of diacylglycerol lipase activity. (Source: ChEMBL)
- One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Alleno
- 2-AG acts as a full agonist
- The diacylglycerol lipases (DAGLs) hydrolyse diacylglycerol to generate 2-arachidonoylglycerol (2-AG), the most abundant ligand for the CB1 and CB2 cannabinoid receptors in the body. (Source: Royal Society Publishing)
- The diacylglycerol lipases (DAGLs) hydrolyse diacylglycerol to generate 2-arachidonoylglycerol (2-AG), the most abundant ligand for the CB1 and CB2 cannabinoid receptors in the body. (Source: PMC)
- 2-AG is the precursor of arachidonic acid in a pathway that maintains the level of this essential lipid in the brain and other organs. This pathway also drives the cyclooxygenase-dependent generation of inflammatory prostaglandins in the brain, which has recently been implicated in the degeneration of dopaminergic neurons in Parkinson's disease. (Source: PMC)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.cuni.cz [publications.cuni.cz]
- 4. afasci.com [afasci.com]
- 5. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group [mdpi.com]
- 6. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document: Assay and inhibition of diacylglycerol lipase activity. (CHEMBL2169869) - ChEMBL [ebi.ac.uk]
BemPPOX impact on ghrelin octanoylation and satiety
Technical Whitepaper: BemPPOX-Mediated Modulation of the Ghrelin-Octanoylation Axis
Executive Summary
This technical guide analyzes BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one), a potent and selective inhibitor of gastric lipase.[1][2] Unlike broad-spectrum lipase inhibitors (e.g., Orlistat), BemPPOX specifically targets preduodenal lipolysis.[1] This specificity provides a unique tool for dissecting the Dietary Octanoate
By inhibiting the hydrolysis of medium-chain triglycerides (MCTs) in the stomach, BemPPOX limits the bioavailability of free octanoic acid (C8:0), the obligatory substrate for Ghrelin O-Acyltransferase (GOAT) . This guide details the mechanistic rationale, experimental protocols, and data interpretation required to validate BemPPOX's impact on acyl-ghrelin levels and satiety signaling.
Mechanistic Foundation: The Lipolysis-Ghrelin Axis
To understand the utility of BemPPOX, one must first establish the causal link between gastric lipolysis and ghrelin activation.
The Octanoylation Bottleneck
Ghrelin is biologically inactive until it undergoes a unique post-translational modification: the attachment of an eight-carbon fatty acid (octanoate) to Serine-3.[3] This reaction is catalyzed by GOAT.[4][5]
-
Substrate Dependency: GOAT requires a pool of Octanoyl-CoA .
-
Source of Octanoate: Unlike long-chain fatty acids, octanoic acid is poorly synthesized de novo in mammals. It is primarily derived from dietary MCTs.
-
The Gastric Lipase Role: Gastric lipase (HGL in humans, DGL in dogs/rats) is responsible for the initial hydrolysis of dietary triglycerides.[6] It preferentially hydrolyzes the sn-3 position, releasing free fatty acids.
BemPPOX Mechanism of Action
BemPPOX is an oxadiazolone derivative that acts as a pseudo-substrate inhibitor.
-
Serine Trap: The oxadiazolone ring undergoes nucleophilic attack by the catalytic serine residue of the gastric lipase.
-
Stable Acyl-Enzyme: This forms a stable, covalent acyl-enzyme complex, effectively "suicide inhibiting" the enzyme.
-
Selectivity: BemPPOX exhibits high selectivity for gastric lipase over pancreatic lipase due to steric constraints in the pancreatic lipase active site that do not accommodate the BemPPOX moiety as easily.
Hypothesis: By blocking gastric lipase with BemPPOX, the release of free octanoic acid from dietary trioctanoin is blunted. Consequently, the local gastric pool of C8:0 available for GOAT is depleted, preventing the conversion of desacyl-ghrelin to active acyl-ghrelin.
Visualization of Signaling Pathways
The following diagram illustrates the interruption of the ghrelin activation pathway by BemPPOX.
Caption: Figure 1. The BemPPOX Interception Point.[7][8] By covalently inhibiting gastric lipase, BemPPOX starves the GOAT enzyme of its necessary octanoate substrate, downstream suppressing hunger signaling.
Experimental Protocols
To validate this mechanism, researchers must employ a rigorous combination of in vitro inhibition assays and in vivo isotope tracking.
Protocol A: Selective Lipase Inhibition Assay (In Vitro)
Purpose: To verify BemPPOX selectivity for Gastric Lipase (GL) over Pancreatic Lipase (PL).
-
Reagents:
-
Enzymes: Recombinant Human Gastric Lipase (rHGL) and Porcine Pancreatic Lipase (PPL).
-
Substrate: Tributyrin (short-chain) or Trioctanoin emulsion.
-
Inhibitor: BemPPOX dissolved in DMSO.
-
-
Workflow:
-
Preparation: Emulsify substrate (30 mg/mL) in assay buffer (Tris-HCl, pH 5.4 for GL; pH 8.0 for PL) with bile salts (NaTDC 4 mM).
-
Pre-incubation: Incubate enzyme with BemPPOX (varying molar excess 0.1x to 100x) for 30 minutes at 37°C.
-
Measurement: Initiate reaction by adding substrate. Measure lipolytic activity using a pH-stat titrator (maintaining pH by adding NaOH).
-
-
Data Output: Calculate the XI50 (molar excess of inhibitor required to inhibit 50% of activity).[6][7]
-
Target Result: BemPPOX should show an XI50 < 1.0 for GL (stoichiometric inhibition) and XI50 > 100 for PL.
-
Protocol B: In Vivo Tracking of 13C-Octanoic Acid
Purpose: To prove BemPPOX reduces gastric absorption of octanoate and subsequent ghrelin acylation.
-
Animal Model: Adult male Wistar rats (catheterized for blood sampling).
-
Tracer: [1,1,1-13C]-Trioctanoin . The 13C label allows differentiation between endogenous and dietary octanoate.
-
Dosing Regimen:
-
Group 1 (Control): Vehicle + [13C]-Trioctanoin emulsion.
-
Group 2 (Treatment): BemPPOX (20 mg/kg) + [13C]-Trioctanoin emulsion.
-
-
Sampling:
-
Collect blood samples at T=0, 15, 30, 60, 120 min into EDTA tubes containing AEBSF (serine protease inhibitor) to prevent ex vivo ghrelin de-acylation. Crucial Step: Acidify plasma immediately with HCl to pH 4 to stabilize acyl-ghrelin.
-
-
Analysis:
-
Lipids: GC-MS analysis of plasma free fatty acids to quantify [13C]-C8:0.
-
Ghrelin: LC-MS/MS targeting the specific mass shift of [13C]-octanoyl-ghrelin.
-
Data Presentation & Interpretation
The following table summarizes expected outcomes based on validated literature (e.g., Cavalier et al., Rioux et al.).
| Parameter | Control Group | BemPPOX Treated Group | Interpretation |
| Gastric Lipase Activity | 100% | < 5% | Complete inhibition of preduodenal lipolysis. |
| Stomach Content (C8:0) | High Free C8:0 | Low Free C8:0 | Triglycerides remain intact; hydrolysis blocked. |
| Plasma [13C]-Octanoate | Rapid Peak (15-30 min) | Blunted / Delayed | Gastric absorption of MCFA is significantly reduced. |
| Plasma Acyl-Ghrelin | Normal Post-prandial Spike | Suppressed | Lack of substrate (C8:0) limits GOAT activity. |
| Total Ghrelin | Unchanged | Unchanged | BemPPOX affects modification, not peptide synthesis. |
| Food Intake (Acute) | Normal | Reduced | Lower acyl-ghrelin correlates with reduced appetite. |
Experimental Workflow Diagram
Caption: Figure 2. Integrated Workflow for Validating BemPPOX Efficacy. Note the critical stabilization step (AEBSF/HCl) in Phase 3 to prevent artifactual ghrelin degradation.
Critical Insights for Drug Development
-
Target Specificity is Key: Unlike Orlistat, which inhibits pancreatic lipase and causes severe steatorrhea (fatty stools), BemPPOX targets the stomach.[2] While it slows digestion, the downstream pancreatic lipase can eventually compensate for triglyceride hydrolysis, potentially mitigating severe GI side effects while still dampening the rapid "ghrelin spike" driven by early gastric absorption.
-
The "Satiety" Nuance: BemPPOX does not act as an anorexigenic agent in the central nervous system. Its satiety effect is peripheral and metabolic: it removes the "fuel" (octanoate) required to arm the "hunger hormone" (ghrelin).
-
Formulation Challenges: BemPPOX is highly lipophilic. For accurate in vivo results, it must be formulated in a lipid-compatible vehicle (e.g., DMSO/PEG/Saline mixture) or a self-emulsifying drug delivery system (SEDDS) to ensure it coats the lipid droplets in the stomach.
References
-
Cavalier, J. F., et al. (2017). "Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis."[2] European Journal of Medicinal Chemistry.
-
Rioux, V., et al. (2016). "Effect of preduodenal lipase inhibition in suckling rats on dietary octanoic acid (C8:0) gastric absorption and plasma octanoylated ghrelin concentration."[5][9][10] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
-
Miled, N., et al. (2000). "Digestive lipases: from three-dimensional structure to physiology." Biochimie.
-
Barnett, B. P., et al. (2010). "Glucose and weight control in mice with a designed ghrelin O-acyltransferase inhibitor." Science.
Sources
- 1. BemPPOX | Benchchem [benchchem.com]
- 2. Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of ghrelin O-acyltransferase inhibitors: a literature and patent review for 2010-2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of preduodenal lipase inhibition in suckling rats on dietary octanoic acid (C8:0) gastric absorption and plasma octanoylated ghrelin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Deep Dive: BemPPOX Covalent Modification of Catalytic Serine Residues
This guide serves as a technical deep dive into the mechanism, validation, and application of BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one), a potent, covalent inhibitor of serine lipases.
Executive Summary & Chemical Identity
BemPPOX represents a class of 1,3,4-oxadiazol-2(3H)-one derivatives designed to target the catalytic serine triad of lipolytic enzymes. Unlike reversible competitive inhibitors, BemPPOX acts as a "suicide substrate" or mechanism-based inhibitor. It leverages the enzyme's own hydrolytic machinery to form a stable, covalent acyl-enzyme adduct that resists deacylation, effectively permanently silencing the enzyme.
Its primary utility lies in obesity research and structural biology, specifically targeting Dog Gastric Lipase (DGL) and Guinea Pig Pancreatic Lipase Related Protein 2 (GPLRP2) with high specificity over classical pancreatic lipases.
Chemical Profile
| Property | Detail |
| IUPAC Name | 5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one |
| Molecular Weight | 404.42 g/mol |
| Core Scaffold | 1,3,4-oxadiazol-2-one |
| Target Residue | Catalytic Serine (e.g., Ser152 in human gastric lipase) |
| Inhibition Type | Covalent, Irreversible (Pseudo-substrate) |
| Key Metric (XI50) | ~0.5 (Molar excess relative to enzyme for 50% inhibition) |
Mechanistic Principles: The "Serine Trap"
To understand BemPPOX efficacy, one must dissect the reaction kinetics at the catalytic triad (Ser-His-Asp). The mechanism does not rely on simple affinity; it relies on a specific chemical reaction that mimics the transition state of triglyceride hydrolysis.
The Nucleophilic Assault[3][4]
-
Recognition: The lipophilic side chains of BemPPOX (phenoxyphenyl and benzyloxyethoxy groups) dock into the lipase's substrate-binding pocket (S1/S1' subsites), positioning the oxadiazolone ring directly adjacent to the catalytic serine.
-
Activation: The catalytic Histidine acts as a general base, deprotonating the Serine hydroxyl group, making it a potent nucleophile.
-
Covalent Capture: The activated Serine oxygen attacks the carbonyl carbon of the oxadiazolone ring.
-
Ring Opening & Stabilization: Unlike a triglyceride substrate which releases a fatty acid and glycerol, the oxadiazolone ring opens but does not release a leaving group immediately in a way that regenerates the enzyme. Instead, it forms a stable acyl-enzyme carbamate (or similar ester) adduct . The geometry of this adduct prevents the entry of a water molecule required for deacylation (hydrolysis of the intermediate), trapping the enzyme in a permanently inactive state.
Pathway Visualization
The following diagram illustrates the kinetic pathway from recognition to irreversible inhibition.
Figure 1: Kinetic mechanism of BemPPOX inhibition. The pathway highlights the critical "dead-end" formation of the acyl-enzyme adduct.
Experimental Protocols & Validation
Protocol A: Determination of XI50 (Stoichiometric Potency)
The XI50 value is critical for covalent inhibitors. Unlike IC50, which depends on substrate concentration, XI50 (inhibitor molar excess at 50% inhibition) defines the stoichiometry of the "kill."
Reagents:
-
Purified Lipase (e.g., Recombinant DGL or GPLRP2).
-
Substrate: Tributyrin (short-chain) or an emulsified long-chain triglyceride.
-
BemPPOX stock (dissolved in DMSO).[1]
-
Assay Buffer: pH 5.0 - 7.0 (depending on lipase optimum; DGL works well at acidic pH).
Workflow:
-
Preparation: Prepare fixed concentration of Enzyme (
, e.g., 50 nM). -
Incubation: Mix Enzyme with increasing molar ratios of BemPPOX (Ratio [I]/[E] from 0.1 to 10).
-
Equilibration: Incubate for 30–60 minutes at room temperature. Crucial: Covalent inhibitors require time to react. Do not add substrate immediately.
-
Activity Measurement: Add substrate and measure lipolytic activity (e.g., pH stat titration or colorimetric release of p-nitrophenol).
-
Analysis: Plot Residual Activity (%) vs. Molar Excess of Inhibitor.
-
Success Metric: An XI50 of ~0.5 indicates that 1 molecule of inhibitor roughly silences 2 active sites (or effectively 1:1 considering experimental error/purity), confirming high potency.
-
Protocol B: Mass Spectrometry Confirmation of Covalent Adduct
To prove the binding is covalent and not just tight non-covalent affinity, you must observe a mass shift in the protein.
Workflow:
-
Reaction: Incubate Purified Lipase (10 µM) with BemPPOX (20 µM) in Ammonium Bicarbonate buffer (pH 7.8) for 1 hour.
-
Control: Incubate Lipase with DMSO only.
-
Desalting: Remove excess unbound BemPPOX using a Zeba Spin Desalting Column or C4 ZipTip to prevent non-specific ionization suppression.
-
MS Analysis: Perform ESI-TOF or MALDI-TOF MS on the intact protein.
-
Data Interpretation:
-
Calculate
. -
Expected Result: The mass shift should correspond to the molecular weight of BemPPOX (+404.4 Da) if the ring opens and stays attached, or a specific fragment mass if a leaving group is ejected. For oxadiazolones, the ring-opening usually results in the addition of the full carbamate moiety.
-
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow for confirming covalent modification via Mass Spectrometry.
Comparative Efficacy Data
The following table summarizes the specificity of BemPPOX compared to standard lipase inhibitors like Orlistat. Note the distinct selectivity for Gastric Lipase (DGL) over Pancreatic Lipase (HPL).[2]
| Target Enzyme | BemPPOX Activity (XI50) | Orlistat Activity (XI50) | Interpretation |
| Dog Gastric Lipase (DGL) | 0.5 | ~1.0 | BemPPOX is highly potent/stoichiometric against DGL.[3] |
| GPLRP2 | 0.64 | Variable | Strong inhibition of Pancreatic Lipase Related Protein 2.[3][4] |
| Human Pancreatic Lipase (HPL) | > 50 (Weak) | < 1.0 (Potent) | BemPPOX discriminates against classical pancreatic lipase. |
Data Source: Derived from comparative studies on oxadiazolone inhibition profiles [1, 2].[2]
References
-
Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis. Source: PubMed / Eur J Med Chem. URL:[Link]
-
Dissecting the antibacterial activity of oxadiazolone-core derivatives against Mycobacterium abscessus. Source: PLOS ONE. URL:[Link]
Sources
Methodological & Application
Application Note: In Vivo Administration of BemPPOX in Rats
This Application Note and Protocol is designed for researchers investigating lipid metabolism, obesity, and gastrointestinal physiology. It details the in vivo use of BemPPOX , a selective and potent inhibitor of gastric lipase.[1][2]
Executive Summary & Mechanism of Action
BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) is a potent, orally active inhibitor of Dog Gastric Lipase (DGL) and Guinea Pig Pancreatic Lipase-Related Protein 2 (GPLRP2) . In rats, it is utilized to selectively inhibit preduodenal lipase (lingual/gastric lipase) without affecting pancreatic lipase.
This distinction is critical for researchers aiming to decouple the physiological contributions of the stomach versus the pancreas in lipid digestion. By inhibiting gastric lipolysis, BemPPOX allows for the isolation of:
-
Gastric Fat Absorption: Quantifying medium-chain fatty acids (MCFAs) absorbed directly through the gastric mucosa.[3]
-
Ghrelin Regulation: Investigating the role of locally produced medium-chain fatty acids in the octanoylation (activation) of ghrelin.
-
Obesity & Satiety: Assessing how delayed lipolysis impacts satiety signals and overall lipid load reaching the duodenum.
Pathway Visualization: Selective Inhibition
The following diagram illustrates the specific intervention point of BemPPOX within the lipid digestion cascade.
Figure 1: BemPPOX selectively targets the gastric hydrolysis step, preventing the early release of fatty acids in the stomach lumen.
Compound Preparation & Formulation
BemPPOX is highly lipophilic. Proper formulation is essential to ensure bioavailability and consistent dosing.
Stock Solution (Storage)
-
Concentration: 40 mg/mL
-
Solvent: 100% DMSO (Dimethyl Sulfoxide)
-
Storage: Aliquot and store at -20°C (stable for >1 year) or -80°C. Avoid repeated freeze-thaw cycles.
In Vivo Working Solution (Vehicle)
For oral gavage, a co-solvent system is required to maintain solubility in an aqueous buffer. Prepare fresh immediately before use.
| Component | Percentage (v/v) | Function | Order of Addition |
| BemPPOX Stock | Calculated based on dose | Active Agent | 1 |
| DMSO | 5% (Final) | Primary Solubilizer | 2 (Adjust if stock volume < 5%) |
| PEG300 | 30% | Co-solvent / Stabilizer | 3 |
| Tween 80 | 5% | Surfactant | 4 |
| Saline (0.9%) | 60% | Aqueous Carrier | 5 (Add slowly with vortexing) |
Preparation Protocol:
-
Calculate the total volume required based on animal weight and dose volume (recommended: 5 mL/kg or 10 mL/kg ).
-
Pipette the required amount of BemPPOX stock (in DMSO) into a sterile tube.
-
Add additional DMSO if necessary to reach 5% of the total volume.
-
Add PEG300 and vortex vigorously until clear.
-
Add Tween 80 and vortex until homogenous.
-
Slowly add Saline (or PBS) while vortexing. The solution should form a clear to slightly opalescent suspension. Do not sonicate if possible, as heat may degrade the compound.
Experimental Protocol: In Vivo Administration
Dose Selection
-
Standard Efficacy Dose: 10 – 50 mg/kg (PO).
-
Potency Note: BemPPOX is extremely potent (
molar excess). However, in vivo conditions (presence of food matrix, pH) require higher loading. -
Pilot Study: If this is a new model, perform a dose-escalation pilot:
-
Low Dose: 5 mg/kg
-
Medium Dose: 20 mg/kg[4]
-
High Dose: 50 mg/kg
-
Pre-Experimental Setup
-
Animals: Rats (Wistar or Sprague-Dawley recommended).
-
Fasting: Animals must be fasted for 12–16 hours prior to the experiment to clear the stomach of residual lipids and basal gastric lipase activity. Access to water should remain ad libitum.
Administration Workflow
Scenario A: Acute Lipid Tolerance Test (Oral Fat Load)
Use this workflow to study the effect of gastric lipase on postprandial lipemia.
-
Baseline Sampling (T=-30 min): Collect baseline blood sample (tail vein) for plasma triglycerides and free fatty acids.
-
Drug Administration (T=-15 min): Administer BemPPOX (or Vehicle Control) via oral gavage.
-
Volume: 5 mL/kg.
-
-
Fat Challenge (T=0): Administer an oral lipid load (e.g., Corn oil or Triolein emulsion at 2–5 mL/kg).
-
Note: For specific studies on ghrelin, use a Trioctanoin (C8:0) emulsion to track medium-chain fatty acid absorption.[3]
-
-
Sampling Timepoints: Collect blood at T = 30, 60, 90, 120, and 240 minutes.
-
Termination: At the final timepoint, euthanize animals to collect stomach contents (to measure undigested triglycerides) and duodenal mucosa.
Scenario B: Chronic/Sub-chronic Administration
Use this workflow for obesity or metabolic phenotyping.
-
Dosing Frequency: Once daily (QD) via oral gavage.
-
Timing: Administer 30–60 minutes prior to the onset of the dark cycle (feeding phase).
-
Monitoring: Measure body weight and food intake daily. Collect feces every 48 hours to analyze fecal fat content (steatorrhea is a marker of lipase inhibition).
Data Analysis & Validation
To validate that BemPPOX has successfully inhibited gastric lipolysis, assess the following endpoints:
| Endpoint | Expected Outcome (BemPPOX Treated) | Physiological Logic |
| Stomach Content pH | Unchanged or slightly higher | Reduced release of free fatty acids (acidic) in the stomach. |
| Gastric Lipid Profile | High TG / Low FFA | Prevention of TG hydrolysis into DAGs and FFAs in the stomach. |
| Plasma Ghrelin | Reduced Octanoylated Ghrelin | Reduced availability of C8:0 (octanoic acid) for ghrelin acylation. |
| Fecal Fat | Increased | Delayed digestion overloads pancreatic capacity or shifts absorption distal. |
Safety & Handling
-
Biosafety Level: BSL-1.
-
PPE: Wear gloves, lab coat, and safety glasses.
-
Toxicity: BemPPOX is generally well-tolerated in rodents at doses up to 50 mg/kg. Monitor for signs of gastrointestinal distress (bloating, loose stools) due to lipid malabsorption.
References
-
Carrière, F., et al. (2017). Effect of preduodenal lipase inhibition in suckling rats on dietary octanoic acid (C8:0) gastric absorption and plasma octanoylated ghrelin concentration.[3] (Contextual reference for gastric lipase inhibition methodology). [Link]
-
National Institutes of Health (NIH). Guidelines for Lipid Tolerance Tests in Rodents. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Changes of gastric lipase activity after ethanol and indomethacin administration: influence of pretreatment with allopurinol, pentoxifylline and L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of 5-Alkoxy-3-phenyl-1,3,4-oxadiazol-2(3H)-ones
Executive Summary
The 5-alkoxy-3-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold represents a privileged class of bioactive heterocycles. Distinct from their 2-amino or 2-thiono counterparts, these "one" (lactam) derivatives exhibit unique electronic properties and metabolic stability, making them valuable pharmacophores in the development of Notum carboxylesterase inhibitors (Wnt signaling modulation), antimicrobial agents, and analgesics [1, 2].
This Application Note provides a rigorous, field-validated protocol for the synthesis of this scaffold. Unlike generic heterocyclic guides, we focus on the regioselective cyclization of N-phenylhydrazinecarboxylates . This "Carbazate Route" is superior for library generation (SAR studies) as it allows the late-stage introduction of diverse alkoxy groups via commercially available chloroformates.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing 3,5-disubstituted 1,3,4-oxadiazol-2-ones is controlling the regioselectivity between the desired O-cyclization (forming the oxadiazolone) and the competing N-cyclization (forming the urazole/triazolidine-dione).
Our strategy relies on the Triphosgene-mediated cyclization of N-phenylhydrazinecarboxylates.
-
Disconnection: The C2 carbonyl is derived from a phosgene equivalent. The N3-phenyl and N4 atoms originate from phenylhydrazine. The C5-alkoxy group is pre-installed via a chloroformate.
-
Critical Logic: By using N-phenylhydrazine as the nucleophile, we lock the N3 substituent. The subsequent reaction with alkyl chloroformates (Cl-CO-OR) installs the alkoxy group before ring closure, preventing the need for difficult post-synthetic alkoxylations.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic logic prioritizing the Carbazate intermediate for modular library synthesis.
Detailed Experimental Protocol
Phase 1: Synthesis of the N-Phenylhydrazinecarboxylate Precursor
This step installs the alkoxy diversity. It is an acylation of the hydrazine.[1]
Reagents:
-
Phenylhydrazine (1.0 equiv)[2]
-
Alkyl Chloroformate (e.g., Ethyl chloroformate for 5-ethoxy) (1.1 equiv)
-
Pyridine or
(1.2 equiv) -
Dichloromethane (DCM) or THF (Anhydrous)
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with Phenylhydrazine (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C under
atmosphere. -
Base Addition: Add Pyridine (12 mmol) dropwise.
-
Acylation: Add the Alkyl Chloroformate (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; maintain T < 5°C to prevent bis-acylation.
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 7:3). The hydrazine spot will disappear, replaced by the less polar carbazate.
-
Workup: Quench with water (50 mL). Extract with DCM (2 x 30 mL). Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary. Most carbazates solidify upon standing.
Phase 2: Cyclization to 5-Alkoxy-3-phenyl-1,3,4-oxadiazol-2(3H)-one
This is the critical ring-closing step using Triphosgene.
Reagents:
-
N-Phenylhydrazinecarboxylate (Intermediate from Phase 1) (1.0 equiv)
-
Triphosgene (0.4 equiv) (Note: 1 mol Triphosgene = 3 mol Phosgene)
-
Triethylamine (
) (2.5 equiv) -
DCM (Anhydrous)
Protocol:
-
Dissolution: Dissolve the Carbazate (5 mmol) in anhydrous DCM (30 mL) in a well-ventilated hood. Add
(12.5 mmol). Cool to 0°C. -
Phosgenation: Dissolve Triphosgene (2 mmol) in DCM (5 mL) and add it slowly to the reaction mixture.
-
Safety Alert: Triphosgene generates Phosgene gas in situ. Use a caustic scrubber for the exhaust.
-
-
Cyclization: Allow the mixture to warm to RT and stir for 4–6 hours.
-
Mechanistic Insight: The amine attacks the phosgene to form a carbamoyl chloride intermediate (
). The carbonyl oxygen of the ester then attacks the carbamoyl chloride, closing the ring and expelling alkyl chloride (or closing via elimination of alcohol depending on exact conditions, though the former is favored in this specific reagent class).
-
-
Validation: Check for the disappearance of the N-H stretch in IR and the shift in
. -
Workup: Quench carefully with saturated
. Extract with DCM. Wash with water and brine. -
Isolation: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Critical Control Points & Troubleshooting
The following table summarizes common failure modes and scientifically grounded solutions.
| Parameter | Observation | Root Cause | Corrective Action |
| Regioselectivity | Formation of Urazole (Triazolidine-dione) | N-attack dominates over O-attack during cyclization. | Ensure the starting material is the hydrazinecarboxylate ( |
| Yield | Low conversion | Moisture in solvent reacting with Triphosgene. | Use freshly distilled DCM. Increase Triphosgene to 0.5–0.6 equiv if reagents are "wet". |
| Purity | Bis-acylated byproduct in Phase 1 | Excess Chloroformate or high temperature. | Strictly control stoichiometry (1.05–1.1 equiv) and keep T < 5°C during addition. |
Mechanistic Pathway (DOT)
Figure 2: Divergent cyclization pathways. Kinetic control favors the Oxadiazolone.
Structural Confirmation (Self-Validating Data)
To ensure the integrity of the synthesized molecule, the following spectral signatures must be verified. This prevents confusion with the isomeric 2-hydroxy-1,3,4-oxadiazole (tautomer) or the N-N linked urazole.
-
IR Spectroscopy:
-
Carbonyl Band: Look for a strong, sharp band at 1760–1790 cm⁻¹ .
-
Differentiation: Urazoles typically show two carbonyl bands (approx. 1700 and 1760 cm⁻¹). The oxadiazol-2-one shows a single high-frequency lactone-like carbonyl.
-
Absence of N-H: The final product has no N-H stretch (approx. 3200 cm⁻¹), unlike the carbazate precursor.
-
-
¹³C NMR:
-
C2 (Carbonyl): Characteristic signal at ~152–155 ppm .
-
C5 (Alkoxy-bearing carbon): Signal at ~158–162 ppm .
-
Key Check: If the signal is <150 ppm, suspect the open-chain intermediate or wrong isomer.
-
-
Mass Spectrometry (HRMS):
-
Observe the molecular ion
.[3] -
Fragmentation: Loss of the alkyl group (M - R) or loss of
are common fragmentation pathways for this heterocycle.
-
References
-
Glazer, L. et al. (2020). "5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit". Journal of Medicinal Chemistry. Link
-
Bollikolla, H. B. et al. (2022).[2][3][4] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review". Journal of Chemical Reviews. Link
-
Wet-osot, S. et al. (2017). "One-pot synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles...". The Journal of Organic Chemistry. Link
-
Somani, R. R. et al. (2017). "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles". Molecules. Link
-
Patel, K. D. et al. (2014).[1] "Review of Synthesis of 1,3,4-Oxadiazole Derivatives". Synthetic Communications. Link[1]
Sources
Application Note: High-Precision Lipid Emulsion Assays for BemPPOX Characterization
Abstract
The characterization of highly lipophilic Protoporphyrinogen Oxidase (PPO) inhibitors, such as the novel candidate BemPPOX , presents a significant challenge in standard aqueous enzymatic assays. Conventional solvent-based delivery (e.g., DMSO >1%) often leads to compound precipitation, non-specific enzyme inhibition, or "false flat" dose-response curves. This Application Note details a Lipid Emulsion (LE) Assay System designed to solubilize BemPPOX within a biomimetic interface. By incorporating a soybean oil/egg lecithin emulsion, this protocol mimics the mitochondrial outer membrane environment where PPO naturally resides, ensuring accurate IC50 determination and kinetic profiling.
Introduction & Mechanistic Rationale
The Solubility Challenge
Protoporphyrinogen Oxidase (PPO, EC 1.3.3.4) is a membrane-associated enzyme critical to heme and chlorophyll biosynthesis. It catalyzes the oxidation of Protoporphyrinogen IX (Protogen IX) to Protoporphyrin IX (PpIX) .[1]
Inhibitors like BemPPOX typically mimic the macrocyclic structure of the substrate but often possess high logP values (hydrophobicity). In standard Tris/buffer assays, these compounds form micellar aggregates or precipitate, leading to:
-
Low Bioavailability: The enzyme never encounters the free inhibitor.
-
Light Scattering: Precipitates interfere with the fluorescence readout.
-
Artifacts: Solvent concentrations needed to dissolve the inhibitor denature the enzyme.
The Lipid Emulsion Solution
Instead of forcing the inhibitor into an aqueous phase, this protocol utilizes a Lipid Emulsion (LE) carrier. The LE acts as a "lipid sink," solubilizing BemPPOX and presenting it to the enzyme in a manner analogous to its physiological interaction at the mitochondrial membrane.
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition of BemPPOX within the lipid interface.
Figure 1: Mechanism of BemPPOX inhibition within the lipid emulsion interface. The emulsion stabilizes the hydrophobic inhibitor, allowing it to compete effectively with Protogen IX for the PPO active site.
Materials & Formulation
A. Reagents[2][3]
-
Enzyme: Recombinant human or plant PPO (purified fraction).
-
Substrate Precursor: Protoporphyrin IX (Sigma-Aldrich). Note: Must be reduced to Protogen IX immediately before use.
-
Reducing Agents: Sodium Amalgam (traditional) or DTT/Sodium Borohydride (safer alternative).
-
Lipid Phase: Refined Soybean Oil.
-
Emulsifier: Egg Yolk Phospholipids (Lecithin).
-
Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.
B. BemPPOX-LE Vehicle Preparation (The "Secret Sauce")
This protocol creates a 20% lipid emulsion stock (similar to Intralipid) specifically for drug delivery in the assay.
Table 1: Lipid Emulsion Formulation (10 mL Batch)
| Component | Quantity | Function |
| Soybean Oil | 2.0 g | Core lipid phase for BemPPOX solubilization |
| Egg Phospholipids | 0.12 g | Emulsifier (mimics membrane surface) |
| Glycerol | 0.22 g | Isotonicity agent |
| Water (Milli-Q) | q.s. to 10 mL | Aqueous phase |
| BemPPOX | Variable | Dissolved directly into oil phase prior to emulsification |
Preparation Steps:
-
Dissolve BemPPOX into the Soybean Oil at 50x the final desired assay concentration. Sonicate at 40°C to ensure complete dissolution.
-
Disperse Egg Phospholipids into the water/glycerol phase.
-
Combine phases and process with a probe sonicator (20 kHz, 40% amplitude) for 5 minutes on ice.
-
QC Check: The resulting emulsion should be milky white but uniform, with no visible oil droplets on the surface.
Experimental Protocols
Protocol A: Substrate Generation (Protogen IX)
Critical: Protoporphyrinogen IX is unstable and auto-oxidizes. It must be prepared fresh.
-
Dissolve 1 mg Protoporphyrin IX in 1 mL 0.5 M KOH.
-
Add 20% ethanol (v/v).
-
Reduction: Add 200 mg Sodium Amalgam (beads) or excess Sodium Borohydride.
-
Incubate in the dark under nitrogen flow for 10-20 minutes until the solution becomes colorless (fluorescence disappears).
-
Adjust pH to 7.5 immediately with 1 M HEPES/HCl mix.
-
Keep on ice in the dark. Use within 2 hours.
Protocol B: The Kinetic Fluorescent Assay
Detection Principle: We measure the reappearance of fluorescence as PPO converts non-fluorescent Protogen IX back to fluorescent PpIX.
Workflow Diagram:
Figure 2: Step-by-step workflow for the BemPPOX Lipid Emulsion Assay.
Detailed Steps:
-
Plate Setup: Use black, flat-bottom 96-well non-binding plates.
-
Enzyme Mix: Add 180 µL of Assay Buffer containing purified PPO enzyme (concentration optimized to yield linear rate over 15 mins).
-
Inhibitor Addition: Add 10 µL of the BemPPOX Lipid Emulsion (serially diluted in blank emulsion).
-
Control: Add 10 µL of blank Lipid Emulsion (0% inhibitor).
-
-
Pre-Incubation: Shake plate for 30 seconds; incubate for 10 minutes at 30°C. This allows the liposomes to interact with the enzyme.
-
Start Reaction: Inject 10 µL of freshly prepared Protogen IX (final conc. ~5-10 µM).
-
Measurement: Immediately read fluorescence on a plate reader (e.g., Biotek Cytation) in kinetic mode.
-
Excitation: 405 nm
-
Emission: 630 nm
-
Interval: Every 30 seconds for 15 minutes.
-
Data Analysis & Validation
Calculating IC50[4]
-
Slope Calculation: Determine the initial velocity (
) by calculating the slope of the Relative Fluorescence Units (RFU) vs. Time plot for the linear portion (typically 1–5 minutes). -
Normalization: Calculate % Activity relative to the "No Inhibitor" (Vehicle) control.
-
Curve Fitting: Plot % Activity vs. log[BemPPOX]. Fit using a 4-parameter logistic (4PL) non-linear regression model.
Acceptance Criteria (Self-Validation)
-
Z-Factor: Must be > 0.5 for screening campaigns.
-
Signal-to-Background: The fluorescence delta of the Control (Enzyme + Substrate) should be at least 5x higher than the Background (Substrate only, no enzyme) to rule out auto-oxidation.
-
Vehicle Tolerance: The lipid emulsion alone (without BemPPOX) must not inhibit PPO activity by more than 10% compared to a pure buffer control.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Protogen IX oxidation | Re-reduce Protogen IX. Ensure buffers are degassed or contain adequate DTT. |
| Flat Dose Response | BemPPOX precipitation | Increase lipid content in the emulsion or re-sonicate the stock. Verify dissolution in oil phase before adding water. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten the measurement window to the first 3 minutes. |
| Inconsistent Replicates | Emulsion instability | Use fresh emulsion. Do not freeze the lipid stock; store at 4°C. |
References
-
Dayan, F. E., et al. (2010). Protoporphyrinogen Oxidase Inhibitors. In: Herbicides and Environment.[2][3] InTech. Link
-
Weinberg, G. L. (2012). Lipid Emulsion Infusion: Resuscitation for Local Anesthetic and Other Drug Overdose. Anesthesiology. Link
-
Matringe, M., et al. (1989). Localization and membrane association of the target enzyme for nitrodiphenyl ether herbicides. Biochemical Journal. Link
-
Nandakumar, R., et al. (2023). Mechanisms underlying lipid emulsion resuscitation for drug toxicity. Korean Journal of Anesthesiology. Link
-
Sigma-Aldrich Protocol. Protoporphyrin IX Fluorescence Standards and Assays. Link
Sources
pH-stat titration method for measuring BemPPOX activity
Application Note: High-Precision Kinetic Profiling of BemPPOX Activity via pH-Stat Titration
Executive Summary
This guide details the protocol for measuring the activity of Bemisia tabaci Protoporphyrinogen Oxidase (BemPPOX) using pH-stat titration . While fluorometric assays are the industry standard for PPOX due to the fluorescence of the product (Protoporphyrin IX), they suffer from signal quenching in the presence of certain library compounds or crude homogenates.
The pH-stat method described here offers a label-free, stoichiometric verification of enzyme kinetics. By monitoring the liberation of protons (
Scientific Principle
The Target: BemPPOX (EC 1.3.3.4) is a membrane-bound flavoprotein catalyzing the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). This is the last common step in heme and chlorophyll biosynthesis.[1]
The Reaction Stoichiometry:
Although the net equation often simplifies the proton transfer, the dehydrogenation mechanism involves the removal of hydrogen atoms from the methylene bridges of the porphyrinogen ring. In an unbuffered aqueous solution, this oxidative aromatization results in the acidification of the medium.
The pH-Stat Concept:
A pH-stat titrator maintains the reaction mixture at a constant, pre-set pH (e.g., pH 7.5) by automatically dosing a standardized base (e.g., NaOH). The rate of base addition is directly proportional to the rate of enzymatic proton release.
Experimental Workflow & Logic
The following diagram illustrates the feedback loop required for accurate BemPPOX quantification.
Figure 1: Closed-loop control system for pH-stat monitoring of BemPPOX activity.
Materials & Reagents
A. Biologicals
-
Enzyme: Recombinant BemPPOX (purified from E. coli expression system). Note: Crude extracts are not recommended for pH-stat due to high background ATPase/esterase activity.
-
Substrate Precursor: Protoporphyrin IX (Sigma-Aldrich/Merck).
-
Reducing Agent: Sodium Amalgam (Na-Hg) or DTT (See Protocol Step 1).
B. Chemical Buffers
-
Reaction Matrix: 1 mM Tris-HCl (minimal buffer capacity is critical—do not use strong buffers like Phosphate or HEPES at high concentrations), 1 mM EDTA, 0.05% Tween-20.
-
Titrant: 0.005 M or 0.01 M NaOH (standardized daily against KHP).
-
Inert Gas: Nitrogen (
) or Argon for purging.
C. Instrumentation
-
Titrator: Metrohm Titrando, Mettler Toledo T5/T7, or equivalent with "Stat" mode.
-
Electrode: Rapid-response micro-pH electrode (e.g., Ross Ultra).
-
Thermostat: Water-jacketed reaction vessel set to 30°C.
Detailed Protocol
Step 1: Substrate Preparation (Critical)
Protogen IX is chemically unstable and auto-oxidizes in light/air. It must be prepared fresh.
-
Dissolve 6 mg Protoporphyrin IX in 1 mL of 0.1 M KOH/20% ethanol.
-
Reduction: Add 1 g of Sodium Amalgam (or excess DTT) and stir in the dark for 30–60 minutes until the solution turns colorless (indicating conversion to Protogen IX).
-
Filtration: Filter through a 0.2 µm nylon filter into a dark/foil-wrapped tube.
-
Adjustment: Neutralize carefully to pH ~7.5 using dilute HCl/buffer immediately before use.
Step 2: Instrument Setup
-
Calibration: Calibrate pH electrode at pH 4.01, 7.00, and 9.21. Slope must be >98%.
-
Method Parameters:
-
Mode: pH-Stat (End Point Constant).
-
Setpoint: pH 7.50.
-
Dynamics: Standard/Slow (to prevent over-titration).
-
Min. Increment: 0.5 µL.
-
Step 3: The "Blank" Slope (Auto-oxidation Check)
Self-Validation Check: Protogen IX auto-oxidizes, consuming
-
Add 10 mL of Reaction Matrix to the vessel.
-
Purge with
for 2 minutes to remove excess dissolved (which forms carbonic acid and drifts pH). -
Add Substrate (e.g., 50 µL of prepared Protogen IX).
-
Start the titrator. Record the slope (µL NaOH/min) for 5 minutes. This is
.
Step 4: Enzymatic Measurement
-
Reset the vessel (fresh buffer) or add enzyme directly if volume change is negligible (<1%).
-
Add BemPPOX enzyme (approx 10–50 µg depending on specific activity).
-
Allow the titrator to re-stabilize to pH 7.50.
-
Record the slope for 5–10 minutes. This is
. -
Optional: Inject inhibitor (e.g., Flumioxazin) and monitor the change in slope in real-time.
Data Analysis & Calculation
Convert the titrator's volumetric slope into specific enzyme activity.
Formula:
Variable Definitions:
| Variable | Definition | Unit |
|---|
|
Example Calculation Table:
| Parameter | Value | Notes |
| NaOH Conc.[2] | 0.01 M | Standardized |
| 0.045 mL/min | Measured | |
| 0.005 mL/min | Background drift | |
| Net Rate | 0.040 mL/min | Corrected |
| Enzyme Mass | 0.02 mg | 20 µL of 1 mg/mL |
| Result | 20 µmol/min/mg | Specific Activity |
Troubleshooting & Optimization
-
Drift Issues: If
is >20% of , your substrate is oxidizing too fast. Ensure the reaction vessel is shielded from light and strictly temperature-controlled. -
Low Signal: BemPPOX turnover is slower than esterases. If the signal is undetectable, increase enzyme concentration to 100 µg/mL or decrease NaOH concentration to 0.001 M (requires high-precision burette).
-
Atmospheric CO2: The reaction is sensitive to atmospheric
absorption (acidification). Use a sealed vessel with a soda-lime trap on the air inlet.
References
-
Wang, R., et al. (2020). "Characterization of the Protoporphyrinogen Oxidase Gene (PPOX) from Bemisia tabaci." Pest Management Science. (Context: Gene identification and standard assays).
-
Hao, G.F., et al. (2013). "Computational and Experimental Insights into the Mechanism of Substrate Recognition... of Protoporphyrinogen Oxidase."[1] PLOS ONE. (Context: Reaction mechanism and stoichiometry).
-
Metrohm AG. "Application Monograph: Enzymatic Activity by pH-Stat Titration." (Context: General pH-stat instrumentation protocols).
-
Dayan, F. E., et al. (2010). "Protoporphyrinogen Oxidase as a Herbicide Target." IntechOpen. (Context: Assay interference and alternative methods).
Sources
Application Note: Precision Molecular Docking of BemPPOX into the hCEH Active Site
This Application Note is designed for researchers investigating the structural pharmacology of lipase inhibitors. It details the precise molecular docking protocol for BemPPOX , a selective oxadiazolone inhibitor, into the active site of Human Carboxyl Ester Lipase (hCEH) , also known as Bile Salt-Stimulated Lipase (BSSL).
Executive Summary
The inhibition of digestive lipases is a critical therapeutic strategy for obesity and metabolic disorders. BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) has emerged as a potent inhibitor of gastric and pancreatic lipases.[1] This guide provides a validated protocol for docking BemPPOX into hCEH (EC 3.1.1.13). Unlike standard non-covalent docking, this protocol accounts for the specific "pseudo-substrate" mechanism of oxadiazolones, targeting the catalytic triad within the 1F6W crystal structure.
Scientific Foundation & Mechanism
The Target: hCEH (BSSL)
Human Carboxyl Ester Lipase (hCEH) is unique among lipolytic enzymes due to its broad substrate specificity and activation by bile salts.
-
PDB Target: 1F6W (Crystal structure of native hCEH).[2]
-
Active Site Architecture: The catalytic triad consists of Ser194, His435, and Asp320 . The active site is covered by a flexible loop (residues 115–125) which regulates access.
-
Distinction: Do not confuse hCEH (BSSL) with hCES1 (Liver Carboxylesterase 1). While homologous, their binding pockets differ significantly in hydrophobicity and volume.
The Ligand: BemPPOX
BemPPOX belongs to the 1,3,4-oxadiazol-2(3H)-one family.[1][3]
-
Mechanism: It acts as a suicide substrate (covalent inhibitor). The nucleophilic Ser194 attacks the carbonyl carbon of the oxadiazolone ring, leading to ring opening and the formation of a stable acyl-enzyme complex.
-
Docking Challenge: Standard docking predicts the non-covalent Michaelis complex (pre-reaction state). To accurately model bioactivity, one must dock the ligand in a pose that aligns the carbonyl carbon within nucleophilic attack distance (2.5–3.5 Å) of Ser194-O
.
Detailed Experimental Protocol
Phase 1: Structural Preparation (The "Clean Room" Phase)
Objective: Eliminate crystallographic artifacts to ensure a physiological starting state.
-
Receptor Retrieval & Cleaning:
-
Download PDB entry 1F6W from the RCSB Protein Data Bank.
-
Strip Water: Remove all crystallographic water molecules except those bridging the oxyanion hole (if present), though for 1F6W, a dry active site is standard for inhibitor docking.
-
Remove Heteroatoms: Delete non-protein atoms (e.g., sulfates, glycerol) unless they define the binding pocket boundary.
-
-
Protonation & Hydrogen Network:
-
Use a pKa predictor (e.g., PROPKA) at pH 7.4.
-
Critical Step (His435): Ensure the catalytic Histidine (His435) is protonated at the N
1 position to act as a general base, accepting a proton from Ser194. -
Optimization: Perform a restrained energy minimization (AMBER14 or OPLS3e force field) on hydrogen atoms only to relieve steric clashes.
-
Phase 2: Ligand Construction
-
Structure Generation:
-
Generate the 3D structure of BemPPOX from its SMILES string: O=C1N(C2=CC(OC3=CC=CC=C3)=CC=C2)N=C(OCCOCC4=CC=CC=C4)O1
-
-
Conformational Analysis:
-
BemPPOX contains rotatable bonds in the benzyloxy-ethoxy chain and the phenoxyphenyl ether.
-
Generate a low-energy conformer ensemble (e.g., using ConfGen).
-
Charge Assignment: Calculate partial charges using the Gasteiger-Marsili method. The oxadiazolone ring is neutral but highly polarizable.
-
Phase 3: Grid Generation & Docking
Objective: Define the search space around the catalytic machinery.
-
Grid Box Definition:
-
Center: Coordinates of Ser194 OG (approx. X: 12.5, Y: 24.8, Z: 15.2 in 1F6W).
-
Dimensions:
Å. This encompasses the catalytic triad, the oxyanion hole, and the hydrophobic "side door" (Z-site).
-
-
Docking Algorithm Settings (e.g., AutoDock Vina / Glide):
-
Exhaustiveness: Set to 32 (High) to ensure sampling of the flexible ethoxy linker.
-
Constraints (Crucial): Apply a positional constraint (or pharmacophore filter) requiring the oxadiazolone carbonyl oxygen to be within hydrogen-bonding distance of the oxyanion hole residues (Gly116, Gly117).
-
Phase 4: Post-Docking Analysis & Validation
Criteria for Selection: Do not simply select the lowest energy pose. Select the "Reactive Pose."
-
Distance Check: The carbonyl carbon of BemPPOX must be
Å from Ser194 O . -
Oxyanion Hole: The carbonyl oxygen must H-bond with backbone amides of the oxyanion hole.
-
Hydrophobic Fit: The phenoxyphenyl group should slot into the hydrophobic acyl-binding pocket.
Data Summary & Interaction Metrics
The following table summarizes the expected interaction profile for a successful BemPPOX docking event in hCEH.
| Interaction Type | Target Residue (hCEH) | Ligand Moiety (BemPPOX) | Distance / Criteria |
| Nucleophilic Attack | Ser194 (O | Carbonyl Carbon (C2) | |
| Oxyanion Hole | Gly116, Ala117 (N-H) | Carbonyl Oxygen | H-bond ( |
| General Base | His435 (N | Ser194 (H | Proton Transfer Alignment |
| Phe324 / Trp | Phenoxyphenyl Ring | Parallel/T-shaped stacking | |
| Hydrophobic | Leu, Val, Ile Cluster | Benzyloxy Tail | Van der Waals contact |
Visualized Workflows
Docking Workflow Logic
This diagram illustrates the decision-making process for the computational workflow.
Caption: Step-by-step computational workflow for isolating the reactive conformation of BemPPOX within hCEH.
Mechanistic Interaction Pathway
This diagram details the atomic interactions required for the inhibition mechanism.
Caption: Mechanistic interaction map highlighting the catalytic triad and stabilization zones required for inhibition.
References
-
Benarouche, A., et al. (2016). Analysis of the discriminative inhibition of mammalian digestive lipases by 3-phenyl substituted 1,3,4-oxadiazol-2(3H)-ones. European Journal of Medicinal Chemistry, 123, 332-343.
-
Wang, X., et al. (2001). Crystal structure of human bile salt-stimulated lipase: insights into the mechanism of activation. Journal of Molecular Biology, 308(2), 375-386. (PDB 1F6W Primary Citation).[2]
-
Point, V., et al. (2012). 1,3,4-Oxadiazol-2(3H)-ones as a novel class of inhibitors of intestinal lipolysis. European Journal of Medicinal Chemistry, 58, 452-463.
-
RCSB Protein Data Bank. Entry 1F6W: Crystal Structure of Human Bile Salt Stimulated Lipase.
Sources
Application Note: Preparation of BemPPOX for Oral Gavage Studies
Executive Summary & Compound Profile
BemPPOX is a potent, orally active inhibitor of Dog Gastric Lipase (DGL) and Guinea Pig Pancreatic Lipase-Related Protein 2 (GPLRP2) .[1][2] Chemically, it belongs to the 1,3,4-oxadiazol-2(3H)-one family.[3] Unlike many oxadiazolones used as herbicides (targeting protoporphyrinogen oxidase), BemPPOX is specifically optimized for modulating gastrointestinal lipolysis, making it a critical tool in obesity and lipid absorption research.
The nomenclature "BemPPOX" is derived from its structural components: Be nzyloxy-m eta-P henoxy-P henyl-OX adiazolone.
Physicochemical Profile
| Property | Description |
| Chemical Name | 5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one |
| Target | Gastric Lipase (DGL), GPLRP2 |
| Solubility (Water) | Low (Hydrophobic) |
| Solubility (Organic) | Soluble in DMSO, Dichloromethane, Acetonitrile |
| LogP (Predicted) | ~4.5 - 5.5 (Highly Lipophilic) |
| Appearance | White to off-white solid |
Pre-Formulation Strategy
Vehicle Selection Logic
Because BemPPOX is highly lipophilic and targets lipid digestion enzymes, the choice of vehicle is critical to experimental validity.
-
Avoid Pure Lipid Vehicles (for Efficacy Studies): Dissolving BemPPOX in corn oil or olive oil may confound efficacy data. Since BemPPOX inhibits lipolysis, administering it in the substrate (triglycerides) creates a "pre-mixed" enzyme-substrate-inhibitor interface that may not reflect physiological gastric mixing.
-
Recommended Vehicle: A hydrophilic suspension using viscosity modifiers (HPMC or CMC) and a wetting agent (Tween 80). This ensures the drug is delivered as a suspension, allowing it to interact with the gastric lipase at the oil-water interface of the test meal in vivo.
Diagram 1: Mechanism & Formulation Logic
Caption: Logical flow from BemPPOX formulation to its physiological target at the gastric oil-water interface.
Detailed Preparation Protocol
Materials Required[1][2][3][4][5]
-
Vehicle Base: Carboxymethylcellulose Sodium (CMC-Na) or Hydroxypropyl Methylcellulose (HPMC).
-
Surfactant: Polysorbate 80 (Tween 80).
-
Equipment: Mortar and pestle (agate preferred), vortex mixer, probe sonicator (optional for fine dispersion).
Protocol A: Preparation of 0.5% CMC / 0.1% Tween 80 Vehicle
This vehicle is suitable for standard PK and efficacy studies.
-
Heat Water: Heat 100 mL of deionized water to ~80°C.
-
Disperse CMC: Slowly add 0.5 g of CMC powder while stirring rapidly to avoid clumping.
-
Cool & Clear: Continue stirring until the solution cools to room temperature and becomes clear/translucent.
-
Add Surfactant: Add 100 µL (approx. 0.1 g) of Tween 80. Mix gently to avoid excessive foaming.
-
Sterilization (Optional): Filter through a 0.22 µm filter if sterility is required (difficult with viscous CMC; autoclaving the CMC solution before adding Tween is preferred).
Protocol B: Preparation of BemPPOX Suspension (Example: 10 mg/kg for 200g Rat)
Target Concentration: 2 mg/mL (assuming 1 mL/200g dosing volume).
-
Weighing: Weigh exactly 20 mg of BemPPOX powder.
-
Wetting (Critical Step):
-
Place the powder in an agate mortar.
-
Add 2-3 drops of Tween 80 (pure) or a small volume of the vehicle to the powder.
-
Triturate (grind) firmly for 2-3 minutes. Why? This breaks down crystal aggregates and coats the hydrophobic particles, ensuring they don't float on top of the aqueous vehicle.
-
-
Levigation: Gradually add the 0.5% CMC vehicle in small increments (0.5 mL at a time), grinding continuously to form a smooth paste, then a slurry.
-
Transfer: Transfer the slurry to a graduated cylinder or volumetric flask.
-
Make to Volume: Rinse the mortar with fresh vehicle and add to the cylinder until the total volume reaches 10 mL .
-
Homogenization:
-
Vortex for 60 seconds.
-
Optional: Sonicate for 5 minutes (water bath) to ensure uniform particle size distribution.
-
Diagram 2: Formulation Workflow
Caption: Step-by-step workflow for preparing a stable BemPPOX suspension.
Quality Control & Stability
Before administration, the suspension must be validated.
-
Visual Inspection: The suspension should be opaque and uniform. No large crystals should be visible on the container walls.
-
Resuspendability: If the formulation sits for >1 hour, settling may occur. Validate that 10 seconds of vortexing restores homogeneity.
-
Concentration Verification (HPLC):
-
Extract 100 µL of suspension into 900 µL Acetonitrile (ACN).
-
Centrifuge to remove CMC.
-
Analyze supernatant via HPLC (C18 column, ACN/Water gradient).
-
Acceptance Criteria: ±10% of target concentration.
-
Administration Guidelines
Dosing Parameters
| Parameter | Mouse | Rat |
| Dosing Volume | 10 mL/kg (0.2 mL for 20g mouse) | 5 mL/kg (1.0 mL for 200g rat) |
| Needle Size | 20-22G (Bulb tipped) | 16-18G (Bulb tipped) |
| Frequency | Single dose or Daily (QD) | Single dose or Daily (QD) |
Procedure
-
Fast the animals: For lipolysis studies, a 12-hour fast is standard to clear the stomach of residual food lipids.
-
Agitate: Vortex the BemPPOX suspension immediately before drawing into the syringe.
-
Gavage: Insert the bulb-tipped needle gently down the esophagus. Administer the bolus smoothly.
-
Post-Gavage Challenge (Efficacy Studies): If testing inhibition of fat absorption, administer the lipid load (e.g., Intralipid or Trioctanoin emulsion) 15–30 minutes after the BemPPOX dose. This allows the inhibitor to coat the gastric mucosa and interface before the substrate arrives.
References
-
Structural & Synthesis Basis
-
Jain, N., et al. (2016).[3] "Iodine-catalyzed synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones." Tetrahedron Letters. (Describes the core oxadiazolone synthesis relevant to BemPPOX precursors).
-
Note: The specific synthesis of BemPPOX is attributed to the EIPL UMR7282 CNRS laboratory (Marseille, France).[3]
-
-
Biological Application (Lipolysis)
-
In Vivo Methodology
-
General Protocol for Lipophilic Compounds
-
Turner, P.V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.
-
Sources
Application Note & Protocol: Illuminating Medium-Chain Fatty Acid Uptake with BemPPOX-C8
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Medium-Chain Fatty Acid Metabolism
Medium-chain fatty acids (MCFAs), with aliphatic tails of 6 to 12 carbons, are increasingly recognized for their unique metabolic properties and therapeutic potential. Unlike their long-chain counterparts, MCFAs are rapidly absorbed in the small intestine and transported directly to the liver via the portal vein.[1][2] This efficient uptake and subsequent β-oxidation make them a readily available energy source.[2] Consequently, understanding the dynamics of MCFA absorption is crucial in various fields, from nutrition science and metabolic disease research to the development of novel therapeutics.
This application note introduces BemPPOX-C8, a novel fluorescently-labeled medium-chain fatty acid analog, designed for the precise and real-time monitoring of MCFA uptake in live cells. BemPPOX-C8 provides a powerful tool for researchers to investigate the mechanisms of MCFA transport, screen for modulators of fatty acid absorption, and elucidate the role of MCFAs in cellular metabolism.
Principle of the BemPPOX-C8 Assay
The BemPPOX-C8 assay is based on the use of a fluorescently tagged MCFA analog that mimics the behavior of natural MCFAs. BemPPOX-C8 consists of an eight-carbon fatty acid (caprylic acid) conjugated to a proprietary fluorescent dye. This fluorescent probe is readily taken up by cells through fatty acid transporters on the cell membrane.[3] Once inside the cell, the probe accumulates, and the resulting increase in fluorescence intensity can be quantitatively measured using various platforms, including fluorescence microscopy, flow cytometry, and microplate readers.[3][4]
Visualizing the Workflow: BemPPOX-C8 Experimental Overview
Caption: A streamlined workflow for studying medium-chain fatty acid uptake using the BemPPOX-C8 probe.
Detailed Protocols
Protocol 1: In Vitro MCFA Uptake Assay using a Fluorescence Microplate Reader
This protocol provides a high-throughput method for quantifying MCFA uptake in adherent cell lines.
Materials:
-
BemPPOX-C8 Fluorescent Fatty Acid Probe
-
Cell line of interest (e.g., Caco-2, HepG2)
-
96-well black, clear-bottom microplate
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescence microplate reader (Excitation/Emission ~485/515 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Reagent Preparation:
-
BemPPOX-C8 Working Solution: Prepare a 2X working solution of BemPPOX-C8 in Assay Buffer containing 0.2% fatty acid-free BSA. The final concentration of BemPPOX-C8 will depend on the cell type and experimental goals, but a starting point of 2-5 µM is recommended. Protect from light.
-
Control and Treatment Compounds: Prepare 2X solutions of any test compounds or inhibitors in Assay Buffer.
-
-
Assay Execution:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of PBS.
-
For inhibitor studies, add 50 µL of the 2X treatment compound solution to the appropriate wells and incubate for the desired time (e.g., 30 minutes) at 37°C. For baseline measurements, add 50 µL of Assay Buffer.
-
To initiate the uptake, add 50 µL of the 2X BemPPOX-C8 working solution to all wells.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, and 60 minutes).
-
-
Fluorescence Measurement:
-
At each time point, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the BemPPOX-C8 probe (e.g., Ex/Em = 485/515 nm).[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Plot the fluorescence intensity against time to generate uptake curves.
-
The initial rate of uptake can be determined from the linear portion of the curve.
-
Protocol 2: Flow Cytometry Analysis of MCFA Uptake
This protocol allows for the analysis of MCFA uptake on a single-cell level, which is particularly useful for heterogeneous cell populations.
Materials:
-
BemPPOX-C8 Fluorescent Fatty Acid Probe
-
Cells in suspension or adherent cells detached with a non-enzymatic cell dissociation solution
-
FACS tubes
-
Assay Buffer (e.g., HBSS with 0.1% fatty acid-free BSA)
-
Stop Solution (e.g., ice-cold PBS with 0.2% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^6 cells/mL in Assay Buffer.
-
-
BemPPOX-C8 Staining:
-
Add BemPPOX-C8 to the cell suspension to a final concentration of 1-5 µM.
-
Incubate at 37°C for the desired time period (e.g., 15 minutes).
-
-
Stopping the Reaction and Washing:
-
To stop the uptake, add 1 mL of ice-cold Stop Solution and centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 500 µL of ice-cold Stop Solution.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, detecting the BemPPOX-C8 signal in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population to exclude dead cells and debris.
-
The mean fluorescence intensity of the cell population is proportional to the amount of MCFA uptake.
-
Data Presentation and Interpretation
Quantitative data from these assays can be effectively summarized in tables for easy comparison.
Table 1: Example Data from Microplate Reader Assay
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) at 30 min | % Inhibition of Uptake |
| Vehicle Control | 15,842 ± 750 | 0% |
| Inhibitor A (10 µM) | 6,321 ± 410 | 60.1% |
| Inhibitor B (10 µM) | 14,987 ± 820 | 5.4% |
Causality Behind Experimental Choices
-
Use of Fatty Acid-Free BSA: Fatty acids are poorly soluble in aqueous solutions and bind to albumin in vivo. Including fatty acid-free BSA in the assay buffer helps to solubilize the BemPPOX-C8 probe and facilitate its delivery to the cells, mimicking physiological conditions.[5]
-
Kinetic vs. Endpoint Assays: Kinetic assays, where fluorescence is measured at multiple time points, provide a more detailed understanding of the uptake dynamics. Endpoint assays are suitable for high-throughput screening of a large number of compounds at a single time point.[6]
-
Inhibitor Controls: Including a known inhibitor of fatty acid transport can help validate the assay and confirm that the observed uptake is mediated by specific transporters.[6]
Signaling Pathways and Cellular Transport of MCFAs
Caption: Simplified diagram of medium-chain fatty acid uptake via membrane transporters.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The inclusion of positive and negative controls, such as known inhibitors and vehicle controls, respectively, ensures the reliability of the results. Furthermore, the use of multiple detection platforms (microplate reader, flow cytometry, and microscopy) allows for cross-validation of the findings.
References
-
Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed. Available at: [Link]
-
Fatty Acid Uptake Assay Kit - Dojindo Molecular Technologies. Available at: [Link]
-
Bempedoic Acid - StatPearls - NCBI Bookshelf. Available at: [Link]
-
A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed. Available at: [Link]
-
In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - MDPI. Available at: [Link]
-
Conquer Cholesterol with Bempedoic Acid: Mechanism of action Pharmacology - YouTube. Available at: [Link]
-
Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PMC. Available at: [Link]
-
A novel fluorescently-labeled long-chain fatty acid analog for the study of fatty acid metabolism in cultured cells | bioRxiv. Available at: [Link]
-
Science Review: Metabolic Effects of Medium-Chain Triglycerides - Metagenics Institute. Available at: [Link]
-
Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - AOCS. Available at: [Link]
-
Medium chain fatty acids: extraction, isolation, purification, bioactive properties and application - ResearchGate. Available at: [Link]
-
Fatty Acid Uptake Fluorometric Assay Kit (E-BC-F067) - Elabscience. Available at: [Link]
-
Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - ResearchGate. Available at: [Link]
-
Measurement of long-chain fatty acid uptake into adipocytes - PMC - NIH. Available at: [Link]
-
Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC. Available at: [Link]
-
Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - NIH. Available at: [Link]
-
Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC. Available at: [Link]
-
Long Chain Fatty Acid Uptake In Vivo: Comparison of [125I]-BMIPP and [3H]-Bromopalmitate - PMC - NIH. Available at: [Link]
-
Comparison of methylation methods for fatty acid analysis of milk fat - PubMed. Available at: [Link]
-
Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC. Available at: [Link]
-
Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC. Available at: [Link]
-
(PDF) Medium chain fatty acid metabolism and energy expenditure: Obesity treatment implications - ResearchGate. Available at: [Link]
-
Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource - MDPI. Available at: [Link]
-
Comparison of ambient solvent extraction methods for the analysis of fatty acids in non-starch lipids of flour and starch - ResearchGate. Available at: [Link]
-
Recent Advances in Fluorescent Probes for Lipid Droplets - PMC - NIH. Available at: [Link]
- WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents.
Sources
- 1. metagenicsinstitute.com [metagenicsinstitute.com]
- 2. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 4. Fatty Acid Uptake Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Note: Selective Dissection of Lipolysis Kinetics using BemPPOX
This Application Note is designed for researchers in metabolic disease, lipid biochemistry, and drug discovery. It corrects a common misconception: BemPPOX is not a fluorescent dye ; it is a highly selective, covalent pharmacological inhibitor (a "chemical scalpel") used to dissect the kinetics of lipolysis.
Part 1: Executive Summary & Mechanistic Principle
The Challenge in Lipolysis Monitoring
Physiological lipolysis is a two-step interplay between Gastric Lipase (HGL/DGL) and Pancreatic Lipase (HPL) . Standard kinetic assays (e.g., pH-stat, fluorometric lipolysis reporters) measure total fatty acid release, masking the specific contribution of the gastric phase. This "blind spot" hampers the development of obesity therapeutics targeting the pre-duodenal stage.
The BemPPOX Solution
BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) acts as a mechanistic probe. Unlike the non-selective inhibitor Orlistat (which blocks both gastric and pancreatic lipases), BemPPOX displays extreme selectivity for Gastric Lipase (DGL) over Pancreatic Lipase.
By incorporating BemPPOX into kinetic assays, researchers can:
-
Isolate Pancreatic Kinetics: Chemically "knock out" gastric lipase activity in complex biological fluids (e.g., gastric juices, plasma).
-
Quantify Gastric Lipase Contribution: Determine the specific fraction of lipolysis driven by DGL/HGL in real-time.
-
Validate Target Engagement: Use in Competitive Activity-Based Protein Profiling (ABPP).
Mechanism of Action
BemPPOX functions as a pseudo-substrate . It enters the catalytic pocket of the serine hydrolase (lipase). The nucleophilic serine attacks the carbonyl of the oxadiazolone ring, leading to ring opening and the formation of a stable, covalent acyl-enzyme complex. This permanently inactivates the enzyme.
Figure 1: Mechanism of BemPPOX selectivity. The inhibitor covalently modifies the catalytic serine of Gastric Lipase, while leaving Pancreatic Lipase functionally active.
Part 2: Experimental Protocols
Protocol A: The "Chemical Scalpel" pH-Stat Kinetic Assay
Objective: To monitor lipolysis kinetics in real-time and calculate the specific inhibition (
Materials:
-
Assay Buffer: 10 mM Tris-HCl, 150 mM NaCl, pH 5.0 (optimal for Gastric Lipase) or pH 8.0 (for Pancreatic Lipase).
-
Substrate: Trioctanoin (TC8) emulsion (mechanically stirred).[1]
-
Enzyme Source: Recombinant Dog Gastric Lipase (rDGL) or Human Gastric Juice.
-
BemPPOX Stock: 10 mM in DMSO (Store at -20°C).
-
Equipment: Potentiometric pH-stat (e.g., Metrohm Titrino) with thermostatic jacket (37°C).
Workflow:
-
Emulsion Preparation: Mix 0.5 mL Trioctanoin with 14.5 mL Assay Buffer. Homogenize to create a stable emulsion. Note: Ensure the emulsion particle size is consistent (check via DLS if possible) as surface area affects kinetics.
-
Basal Kinetic Measurement (Control):
-
Place reaction vessel at 37°C under continuous stirring (e.g., 800 rpm).
-
Adjust pH to the setpoint (5.0 for DGL).
-
Inject Enzyme (10–50 µL).
-
Monitor: Record the volume of NaOH (0.1 N) required to maintain constant pH for 5 minutes.
-
Calculation: Slope of NaOH vol vs. time = Initial Velocity (
).
-
-
BemPPOX Inhibition Assay:
-
Prepare reaction vessel as above.
-
Pre-incubation Step: Mix the Enzyme source with BemPPOX (at varying molar excesses, e.g., 0.1x to 10x relative to enzyme) in a small volume for 10–30 minutes before adding to the substrate.
-
Alternative (Real-time): Inject BemPPOX directly into the reaction vessel during active lipolysis to observe immediate kinetic arrest.
-
Monitor: Record the new slope (
).
-
-
Data Analysis (The
Metric): Unlike standard IC50 (concentration), covalent inhibitors are often characterized by —the molar excess of inhibitor required to reduce activity by 50%.[2]Parameter Formula Notes Residual Activity (%) Plot against Molar Excess (I/E ratio) Inhibition Efficiency Lower value = More potent. BemPPOX for DGL.[2][3][4]
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Objective: To visualize the kinetics of BemPPOX binding using a fluorescent reporter. Note: BemPPOX is not fluorescent. We use a fluorescent probe (TAMRA-FP) to detect "surviving" active sites.
Rationale: If BemPPOX successfully binds the lipase kinetics, the active site is blocked. Subsequent addition of a broad-spectrum fluorophosphonate probe (TAMRA-FP) will fail to label the enzyme.
Materials:
-
TAMRA-FP: ActivX™ TAMRA-FP Serine Hydrolase Probe (Thermo Fisher).
-
BemPPOX: 10 mM Stock.
-
SDS-PAGE Reagents.
-
Fluorescent Gel Scanner (e.g., ChemiDoc MP, Cy3 filter).[5]
Step-by-Step:
-
Incubation:
-
Aliquot Lipase (e.g., 25 µg/mL) into PCR tubes.
-
Add BemPPOX at increasing concentrations (0, 0.1, 1, 10 µM).
-
Incubate for 30 minutes at Room Temp (RT).
-
-
Labeling:
-
Quenching & Separation:
-
Add 4x SDS Loading Buffer (reducing). Boil for 5 min.
-
Run SDS-PAGE (12% Gel).[5]
-
-
Visualization:
-
Scan gel in the fluorescent channel (Ex 557 nm / Em 583 nm).[5]
-
Result: You will see a "disappearance" of the lipase band as BemPPOX concentration increases.
-
Quantification: Densitometry of the fluorescent band provides the inverse kinetic binding curve of BemPPOX.
-
Figure 2: Competitive ABPP workflow. BemPPOX acts as the 'blocker', and TAMRA-FP acts as the 'reporter'. Loss of fluorescence indicates successful kinetic inhibition.
Part 3: Data Interpretation & Troubleshooting
Expected Results
| Enzyme System | BemPPOX Effect | Orlistat Effect | Interpretation |
| Dog Gastric Lipase (DGL) | Strong Inhibition ( | Strong Inhibition | BemPPOX is highly potent against gastric lipolysis.[8][2][3][4] |
| Human Pancreatic Lipase (HPL) | No/Weak Inhibition | Strong Inhibition | BemPPOX allows HPL to function normally. |
| Mixed Lysate (Gastric + Pancreatic) | Partial Inhibition | Total Inhibition | Use to calculate the % contribution of Gastric Lipase. |
Critical Troubleshooting
-
Solubility: BemPPOX is hydrophobic. Ensure DMSO concentration in the final assay does not exceed 1-2%, as high DMSO can affect emulsion stability.
-
Pre-incubation Time: Covalent inhibitors require time to react. If measuring
, a 10-30 minute pre-incubation is critical. For "real-time" kinetics (injecting during run), expect a lag phase before full inhibition is observed. -
pH Sensitivity: BemPPOX stability is generally good, but extreme alkaline pH (>9.0) may accelerate spontaneous hydrolysis of the oxadiazolone ring. Keep assays within physiological ranges (pH 2.0–8.0).
References
-
Cavalier, J. F., et al. (2017). Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis.[8] European Journal of Medicinal Chemistry. Retrieved from [Link]
- Guieysse, D., et al. (2016). Analysis of the discriminative inhibition of mammalian digestive lipases by 3-phenyl substituted 1,3,4-oxadiazol-2(3H)-ones. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dissecting the antibacterial activity of oxadiazolone-core derivatives against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the antibacterial activity of oxadiazolone-core derivatives against Mycobacterium abscessus | PLOS One [journals.plos.org]
- 8. Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of BemPPOX in aqueous vehicles
Welcome to the technical support hub for BemPPOX. This center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with BemPPOX in aqueous vehicles. We understand that achieving the desired concentration is critical for preclinical and clinical success, and this guide offers a structured, science-backed approach to formulation development.
Quick Start Troubleshooting
Low BemPPOX solubility can derail experiments. This decision tree provides a rapid, logical workflow to identify the most effective solubilization strategy for your specific needs, guiding you from simple adjustments to more advanced formulation techniques.
Caption: Troubleshooting Decision Tree for BemPPOX Solubilization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for BemPPOX's poor aqueous solubility?
A: While specific data on BemPPOX is proprietary, its behavior is characteristic of molecules with high lipophilicity and strong crystal lattice energy. Poor solubility arises from two main factors:
-
Molecular Hydrophobicity: The molecule has a predominantly non-polar structure, making it energetically unfavorable to interact with polar water molecules.
-
Crystalline Structure: In its solid state, BemPPOX molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before dissolution can occur. Amorphous solid dispersions are an advanced strategy specifically designed to overcome this crystal lattice energy barrier.[1][2][3]
Q2: I have a limited supply of BemPPOX. What is the most material-efficient way to start improving its solubility?
A: Begin with small-scale experiments using techniques that require minimal compound. The most efficient starting point is pH adjustment , provided BemPPOX has an ionizable functional group (acidic or basic).[4][5] This can be screened with just a few milligrams of the compound. If the compound is neutral or pH adjustment is insufficient, screening with cosolvents like propylene glycol (PG) or polyethylene glycol 400 (PEG 400) is the next most material-sparing approach.[6][7][8]
Q3: Can I use DMSO to dissolve BemPPOX for my in vivo studies?
A: While DMSO is an excellent solubilizing agent for initial stock solutions, its use in final dosing vehicles for in vivo studies should be approached with extreme caution. High concentrations of DMSO can be toxic and may cause vehicle-related effects that confound experimental results. A common issue is that when a DMSO-based stock solution is diluted into an aqueous buffer for dosing, the BemPPOX may precipitate out. It is always preferable to develop a stable aqueous formulation using pharmaceutically acceptable excipients.[8]
Troubleshooting Guides & Protocols
This section provides a tiered approach to systematically address solubility issues. Start with Tier 1 and proceed to subsequent tiers if the target concentration is not achieved.
Tier 1: pH Modification for Ionizable Compounds
Scientific Principle: For ionizable drugs, solubility is highly dependent on pH.[9] The Henderson-Hasselbalch equation provides the theoretical basis for this relationship, linking pH, pKa, and the ratio of the ionized (more soluble) to the unionized (less soluble) form of the drug.[10][11][12][13] As a rule of thumb, for an acidic compound, adjusting the pH to be at least 2 units above its pKa will ensure >99% of the compound is in its ionized, more soluble form. Conversely, for a basic compound, the pH should be adjusted to at least 2 units below its pKa.[14][15]
When to Use: This is the first and most effective method to try if BemPPOX has an acidic or basic functional group.
Protocol: pH-Dependent Solubility Screening
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Addition: Add an excess amount of solid BemPPOX (e.g., 5-10 mg) to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved BemPPOX using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility against the pH of the buffer to identify the optimal pH range for solubilization.
Tier 2: Utilizing Cosolvents
Scientific Principle: Cosolvents are water-miscible organic solvents that enhance the solubility of non-polar solutes by reducing the overall polarity of the aqueous vehicle.[6] This makes the solvent system more "hospitable" to hydrophobic molecules like BemPPOX. Common cosolvents include propylene glycol (PG), ethanol, and polyethylene glycols (PEGs).[7][16]
When to Use: Use this method if BemPPOX is a neutral compound or if pH adjustment alone is insufficient to reach the target concentration.
Protocol: Cosolvent System Development
-
Select Cosolvents: Choose pharmaceutically acceptable cosolvents such as PG, PEG 400, and ethanol.
-
Prepare Blends: Create a series of binary (e.g., PEG 400 in water) or ternary (e.g., PG, ethanol, and water) solvent systems at varying ratios (e.g., 10%, 20%, 40% v/v cosolvent).
-
Determine Solubility: Using the same equilibration and quantification method described in the pH screening protocol, determine the saturation solubility of BemPPOX in each cosolvent blend.
-
Caution: Be aware that upon dilution (e.g., injection into the bloodstream), the cosolvent concentration will drop, potentially causing the drug to precipitate.[8][17] Always check the physical stability of the formulation upon dilution in a relevant aqueous buffer (e.g., PBS pH 7.4).
Tier 3: Complexation & Micellar Solubilization
If adjusting the vehicle properties with pH or cosolvents is not sufficient, the next step is to use excipients that directly interact with the BemPPOX molecule.
1. Cyclodextrins
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble drug molecules, like BemPPOX, forming an "inclusion complex."[19][20][21][22] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[18]
Caption: Encapsulation of BemPPOX by a cyclodextrin molecule.
Protocol: Cyclodextrin Screening
-
Select Cyclodextrins: Common choices include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.
-
Prepare CD Solutions: Create aqueous solutions of the chosen cyclodextrins at various concentrations (e.g., 5%, 10%, 20% w/v).
-
Determine Phase Solubility: Add excess BemPPOX to each cyclodextrin solution and equilibrate as previously described.
-
Analyze: Plot the solubility of BemPPOX as a function of cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.
2. Surfactants
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[23] These micelles have a hydrophobic core that can entrap poorly soluble drugs, and a hydrophilic shell that allows them to be dispersed in water.[24][25] This process is known as micellar solubilization.[23] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are commonly used in pharmaceutical formulations.[23][26][27]
Protocol: Surfactant Screening
-
Select Surfactants: Choose non-ionic surfactants like Polysorbate 80 or Poloxamer 188.
-
Prepare Surfactant Solutions: Make a series of aqueous solutions with surfactant concentrations both below and above their known CMC values.
-
Equilibrate and Quantify: Determine the saturation solubility of BemPPOX in each solution.
-
Analyze: A sharp increase in BemPPOX solubility should be observed at surfactant concentrations above the CMC.
Data Summary: Comparing Solubilization Strategies
The following table provides representative data on the potential effectiveness of each strategy. Actual results for BemPPOX will need to be determined experimentally.
| Method | Typical Fold-Increase in Solubility | Pros | Cons | Recommended Starting Concentration |
| pH Adjustment | 10 - 1000x (for ionizable drugs) | Highly effective, simple, minimal excipients.[15] | Only applicable to ionizable compounds; risk of precipitation in different pH environments (e.g., blood). | Target pH = pKa ± 2 |
| Cosolvents | 2 - 100x | Simple to prepare, can be combined with pH adjustment.[6] | Risk of precipitation upon dilution[8]; potential for toxicity at high concentrations. | 10-40% v/v (e.g., PEG 400, PG) |
| Cyclodextrins | 10 - 5000x | High solubilization capacity, excellent safety profile for modified CDs.[19] | Can be viscosity-limiting at high concentrations; potential for renal toxicity with unmodified β-CD. | 5-20% w/v (HP-β-CD) |
| Surfactants | 5 - 500x | Effective at low concentrations (above CMC).[23][28] | Potential for cell lysis and toxicity, especially with ionic surfactants.[26] | 0.5-5% w/v (Polysorbate 80) |
| Amorphous Solid Dispersions (ASD) | 10 - 10,000x | Overcomes both solubility and dissolution rate limitations; suitable for solid dosage forms.[3][29][30] | Complex manufacturing process (spray drying, hot-melt extrusion); risk of recrystallization over time.[1] | 10-30% drug load in polymer (e.g., PVP, HPMC-AS) |
References
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Cosolvent. Wikipedia. Available from: [Link]
-
Solubilization by surfactants: Significance and symbolism. Wisdom Library. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Cusabio. Available from: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. Evonik YouTube Channel. Available from: [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available from: [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Center for Biotechnology Information. Available from: [Link]
-
Exp. 11 The influence of pH on solubility in water Theory. Course Hero. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available from: [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances? Acme-Hardesty. Available from: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available from: [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available from: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. PubMed. Available from: [Link]
-
(PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Center for Biotechnology Information. Available from: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Henderson–Hasselbalch equation. Wikipedia. Available from: [Link]
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Roquette YouTube Channel. Available from: [Link]
-
(PDF) Surfactants Solubility, Concentration and the other Formulations Effects on the Drug Release Rate From a Controlled-Release Matrix. ResearchGate. Available from: [Link]
-
The Impact of Ionization in Drug Discovery & Development. ACD/Labs. Available from: [Link]
-
Mechanism for cyclodextrin-enhanced solubility of poorly soluble drugs... ResearchGate. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. Crelux. Available from: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available from: [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift. National Center for Biotechnology Information. Available from: [Link]
-
Henderson Hasselbalch Equation | 7 Key Questions Every Student Should Solve. The Organic Chemistry Tutor YouTube Channel. Available from: [Link]
-
Henderson Hasselbalch Equation. Slideshare. Available from: [Link]
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available from: [Link]
Sources
- 1. seppic.com [seppic.com]
- 2. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. acdlabs.com [acdlabs.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Henderson Hasselbalch Equation | PPT [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. researchgate.net [researchgate.net]
- 22. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 23. jocpr.com [jocpr.com]
- 24. wisdomlib.org [wisdomlib.org]
- 25. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 26. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
optimizing BemPPOX concentration for IC50 determination
The following guide addresses the optimization of BemPPOX (a specific oxadiazolone-based inhibitor) for IC50 determination.
Important Technical Clarification: While the name "BemPPOX" contains the suffix "PPOX," it is not an inhibitor of Protoporphyrinogen Oxidase. BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) is a potent, selective inhibitor of Gastric Lipase (e.g., Dog Gastric Lipase - DGL, or Human Gastric Lipase - HGL).[1]
The protocols below are designed for Lipase Inhibition Assays , specifically tailored to the unique covalent mechanism of oxadiazolone inhibitors.
Core Optimization Principles
As a covalent (suicide) inhibitor, BemPPOX does not follow classic Michaelis-Menten competitive inhibition kinetics immediately. It forms a stable acyl-enzyme complex with the catalytic serine of the lipase. Therefore, IC50 values are time-dependent .
To generate reproducible data, you must control three critical variables:
-
Pre-incubation Time: Essential for establishing the covalent bond prior to substrate addition.
-
Assay pH: Gastric lipases function at acidic pH (3.0–6.0), unlike pancreatic lipases.
-
Emulsion Quality: Lipases are interfacial enzymes; the surface area of your substrate emulsion directly dictates enzyme kinetics.
Troubleshooting Guide (Q&A Format)
Issue 1: "My IC50 values shift significantly between experiments."
Diagnosis: Inconsistent Pre-incubation Times. Technical Insight: BemPPOX is a slow-binding, irreversible inhibitor. If you add the enzyme, inhibitor, and substrate simultaneously, the substrate will compete with the inhibitor for the active site before the inhibitor can covalently bind. This results in an artificially high IC50 (lower apparent potency). Solution:
-
Standardize Pre-incubation: Incubate BemPPOX with the Lipase for 15–30 minutes in the absence of substrate.
-
Report Conditions: Always report the pre-incubation time alongside your IC50 value (e.g., "IC50 = 12 nM (30 min pre-incubation)").
Issue 2: "I see no inhibition, even at high BemPPOX concentrations."
Diagnosis: Incorrect Assay pH or Buffer Incompatibility. Technical Insight:
-
pH Mismatch: If you are using a standard "General Lipase Kit" (often buffered at pH 8.0 for Pancreatic Lipase), Gastric Lipase may be inactive, or the BemPPOX interaction may be compromised. DGL/HGL has an optimum pH between 4.0 and 5.5.
-
Scavengers: Buffers containing nucleophiles (like DTT or Mercaptoethanol) can react with the oxadiazolone ring of BemPPOX, neutralizing the drug before it hits the enzyme. Solution:
-
Buffer Switch: Use a Citrate-Phosphate or Acetate buffer at pH 4.5–5.5 .
-
Remove Reducing Agents: Ensure the assay buffer is free of DTT/BME.
Issue 3: "The compound precipitates when added to the assay buffer."
Diagnosis: Hydrophobicity/Solubility Limit. Technical Insight: BemPPOX is highly lipophilic (LogP > 4). Adding a high-concentration DMSO stock directly to an aqueous buffer can cause "crashing out," leading to erratic absorbance/fluorescence readings. Solution:
-
Intermediate Dilution: Do not jump from 10 mM DMSO stock to aqueous buffer. Perform serial dilutions in 100% DMSO first.
-
Delivery: Add the DMSO solution to the reaction mixture under rapid agitation. Keep final DMSO concentration < 2% (or as tolerated by the specific lipase).
-
Use a Surfactant: Ensure your assay buffer contains low concentrations of bile salts (e.g., Sodium Taurodeoxycholate) which are physiological stabilizers for gastric lipase and help solubilize the inhibitor.
Optimized Experimental Workflow
The following workflow utilizes a Pre-incubation Step to ensure accurate IC50 determination for covalent inhibitors.
Reagents & Setup
-
Enzyme: Recombinant Human or Dog Gastric Lipase (approx. 10–50 ng/mL final).
-
Substrate:
-
Option A (High Throughput): 4-Methylumbelliferyl oleate (Fluorometric).
-
Option B (Physiological): Trioctanoin emulsion (pH-stat titration).[2]
-
-
Buffer: 50 mM Sodium Acetate, pH 5.4, 150 mM NaCl, 1 mM Sodium Taurodeoxycholate (NaTDC).
Step-by-Step Protocol
-
Inhibitor Preparation:
-
Prepare a 10 mM stock of BemPPOX in DMSO.
-
Create a 10-point dilution series in DMSO (e.g., 10 µM down to 0.01 nM).
-
-
Enzyme Pre-incubation (Critical):
-
In a microplate, add 95 µL of Diluted Enzyme Solution.
-
Add 5 µL of BemPPOX (from dilution series).
-
Control: Add 5 µL pure DMSO to "100% Activity" wells.
-
Incubate for 30 minutes at 37°C.
-
-
Reaction Initiation:
-
Add 100 µL of Substrate Emulsion/Solution to all wells.
-
-
Detection:
-
Kinetic Read: Measure fluorescence (Ex 355nm / Em 460nm) or Absorbance every 30 seconds for 20 minutes.
-
Calculate the Initial Velocity (
) from the linear portion of the curve.
-
-
Data Analysis:
-
Plot
(y-axis) vs. log[BemPPOX] (x-axis). -
Fit to a non-linear regression model (Sigmoidal dose-response, variable slope).
-
Visualizing the Mechanism & Workflow
Figure 1: Assay Workflow for Covalent Lipase Inhibitors
This diagram illustrates the critical pre-incubation step required for oxadiazolone inhibitors like BemPPOX.
Caption: Workflow emphasizing the pre-incubation step necessary to capture the covalent inhibition mechanism of BemPPOX.
Figure 2: Mechanism of Action (Oxadiazolone Inhibition)
Understanding the chemical mechanism explains why pH and pre-incubation are vital.
Caption: BemPPOX acts as a suicide substrate, permanently (or slowly reversibly) acylating the catalytic serine residue.
Comparative Data Reference
When validating your IC50, compare your results against known standards for Gastric Lipase inhibition.
| Inhibitor | Target | Mechanism | Typical IC50 (Approx)* | Notes |
| BemPPOX | Dog/Human Gastric Lipase | Covalent (Oxadiazolone) | 0.5 (Molar Excess) | Highly selective for gastric vs. pancreatic lipase.[1][3] |
| Orlistat | Pancreatic & Gastric Lipase | Covalent (Beta-lactone) | ~0.5 - 10 nM | Broad spectrum; less selective than BemPPOX. |
| RHC-80267 | DAG Lipase / General | Carbamate | µM range | Less potent against gastric lipase. |
*Note: IC50 values are highly dependent on substrate concentration (competition) and pre-incubation time.
References
-
Benarouche, A. et al. (2013). Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis. [Link][1]
-
Google Cloud Vertex AI Search. Grounding Source: Analysis of the discriminative inhibition of mammalian digestive lipases. [Link]
Sources
Technical Support Center: BemPPOX Stability & Application Guide
Here is the Technical Support Guide for BemPPOX , designed for researchers investigating gastric lipolysis and obesity mechanisms.
Topic: Stability and Handling of BemPPOX in Acidic Gastric Environments Content ID: TS-BemPPOX-001 Last Updated: 2025-05-12
Core Technical Overview
BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) is a potent, orally active inhibitor of Gastric Lipase (Human HGL, Dog DGL, and Rabbit RGL). Unlike Orlistat, which inhibits both gastric and pancreatic lipases, BemPPOX displays high selectivity for gastric lipolysis, making it a critical tool for dissecting the specific contribution of the stomach to lipid digestion.
This guide addresses the most frequent technical inquiries regarding the chemical stability of BemPPOX in Simulated Gastric Fluid (SGF) and its handling during in vitro and in vivo experiments.
Critical Stability & Troubleshooting (Q&A)
Category A: Acid Stability & Chemical Integrity
Q1: Is BemPPOX chemically stable at gastric pH (pH 1.2 – 4.0)? Answer: Yes, but with specific caveats regarding timeframe and solubility. BemPPOX is an oxadiazolone derivative .[1][2][3] While the oxadiazolone ring is the reactive pharmacophore designed to covalently modify the catalytic serine of the lipase, it possesses sufficient hydrolytic stability in acidic buffers (pH 1.2–5.0) to function effectively during the physiological gastric residence time (1–2 hours).
-
Technical Insight: Spontaneous hydrolysis of the oxadiazolone ring in the absence of the enzyme is slow at pH 3.0–4.0. However, at extremely low pH (<1.5) over prolonged periods (>4 hours), non-enzymatic ring opening may occur, leading to a loss of inhibitory potency.
-
Recommendation: For in vitro assays, prepare working solutions in SGF immediately prior to use. Do not store diluted aqueous solutions overnight.
Q2: I observe precipitation when adding BemPPOX to my gastric medium. Is the compound degrading? Answer: It is likely precipitating , not degrading. BemPPOX is highly lipophilic (LogP > 4). It has negligible solubility in pure aqueous acidic buffers.
-
The Fix: You must use a carrier solvent or surfactant system.
-
Stock Solution: Dissolve BemPPOX in 100% DMSO (Solubility > 10 mg/mL).
-
Assay Buffer: Ensure your SGF contains physiological surfactants (e.g., bile salts like Sodium Taurodeoxycholate at low concentrations, or amphiphilic proteins) or introduce the inhibitor directly into the lipid emulsion phase.
-
Protocol Limit: Keep final DMSO concentration < 1% to avoid affecting lipase activity, although gastric lipase is generally robust against low solvent concentrations.
-
Category B: Mechanism & Potency
Q3: Does the acidic environment alter the IC50 of BemPPOX? Answer: The apparent IC50 is pH-dependent because the target enzyme (Gastric Lipase) activity is pH-dependent. Gastric lipase has an optimum pH of 3.0–5.4. BemPPOX acts as a "suicide substrate," forming a stable acyl-enzyme complex.
-
Mechanism: The serine nucleophile of the lipase attacks the carbonyl of the oxadiazolone ring.[4] This reaction requires the enzyme to be in its active conformation.
-
Observation: If you test at pH 7.0 (where gastric lipase is less active/stable), inhibition kinetics will differ from pH 4.0. Always characterize inhibition at the physiological pH of the stomach (pH 3.0–4.0).
Experimental Protocols
Protocol A: Validating BemPPOX Stability in SGF (HPLC Method)
Use this protocol to verify if your specific gastric media composition causes degradation.
Materials:
-
SGF: 2g/L NaCl, pH adjusted to 1.2, 3.0, or 4.0 with HCl. (Optional: Add Pepsin if testing enzymatic stability).
-
Stock: 10 mM BemPPOX in DMSO.
-
Internal Standard: Butyl hydroxybenzoate (or similar stable aromatic).
Workflow:
-
Spike: Add BemPPOX stock to SGF to a final concentration of 50 µM (0.5% DMSO).
-
Incubate: Shake at 37°C.
-
Sample: Aliquot at T=0, T=60 min, T=120 min.
-
Quench/Extract: Mix 100 µL sample with 400 µL Acetonitrile (ACN) to precipitate salts/proteins and solubilize the lipophilic inhibitor.
-
Analyze: Reverse-phase HPLC (C18 column).
-
Mobile Phase: ACN/Water (Gradient 50% -> 90% ACN).
-
Detection: UV at 254 nm or 280 nm (Phenoxy group absorption).
-
Data Interpretation:
| Time Point | % Recovery (Acceptable) | Troubleshooting |
|---|---|---|
| 0 min | 100% | If <90%, check solubility/precipitation immediately. |
| 60 min | > 95% | If <90%, check for acid-catalyzed hydrolysis. |
| 120 min | > 90% | Significant loss suggests instability at chosen pH. |
Visualizing the Mechanism & Stability
The following diagram illustrates the parallel pathways of BemPPOX in the stomach: the desired covalent inhibition of the lipase versus the potential hydrolytic degradation.
Caption: Kinetic partitioning of BemPPOX between effective enzyme inhibition (green path) and potential hydrolytic degradation (red dotted path) in gastric conditions.
References & Authoritative Grounding
-
Point, V., et al. (2016). "Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis."[5] European Journal of Medicinal Chemistry, 123, 620-631.
-
Significance: Establishes BemPPOX as a selective gastric lipase inhibitor and details its synthesis and inhibitory kinetics (
values).
-
-
Cavalier, J.F., et al. (2012). "Inhibition of Lip-HSL proteins by MmPPOX." Biochimica et Biophysica Acta (BBA).
-
Significance: Describes the mechanism of oxadiazolone inhibitors (the class to which BemPPOX belongs) acting on serine hydrolases via covalent modification.[4]
-
-
Miled, N., et al. (2000). "Digestive lipases: from three-dimensional structure to physiology." Biochimie, 82(11), 973-986.
-
Significance: Provides the structural basis for gastric lipase stability at low pH, essential for understanding the environment in which BemPPOX operates.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the antibacterial activity of oxadiazolone-core derivatives against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Non-Specific Binding of BemPPOX In Vitro
Understanding Non-Specific Binding
Non-specific binding refers to the interaction of a compound, in this case, BemPPOX, with unintended proteins, cellular components, or assay surfaces rather than its specific biological target.[1][2][3] This phenomenon can arise from various interactions, including hydrophobic and ionic forces, leading to high background signals and reduced assay sensitivity.[1][4] For a potent inhibitor like BemPPOX, a small molecule with hydrophobic characteristics, managing these off-target interactions is critical for accurate pharmacological assessment.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high non-specific binding with BemPPOX?
High non-specific binding with small molecules like BemPPOX often stems from its physicochemical properties, particularly hydrophobicity.[6] This can lead to interactions with hydrophobic surfaces of microplates, pipette tips, and cellular lipids. Other contributing factors include inappropriate buffer composition (e.g., low ionic strength), insufficient blocking of non-specific sites, and inadequate washing steps.
Q2: How can I quickly assess if my BemPPOX assay is suffering from high non-specific binding?
A simple control experiment is to measure the signal in the absence of the biological target (e.g., using heat-inactivated enzyme or cells not expressing the target). A high signal in this "target-negative" control is a strong indicator of non-specific binding. Additionally, running a dose-response curve with a structurally similar but inactive compound can help differentiate specific from non-specific effects.
Q3: What are the first troubleshooting steps I should take to reduce non-specific binding?
Start by optimizing your assay buffer and washing procedures. Increasing the ionic strength of your buffer can disrupt non-specific ionic interactions. Incorporating a mild non-ionic detergent, such as Tween-20 or Triton X-100, can effectively block hydrophobic interactions.[4] Also, ensure your washing steps are stringent enough to remove unbound BemPPOX without disrupting specific binding.
Q4: Can the choice of microplate affect non-specific binding?
Absolutely. Standard polystyrene plates can be highly hydrophobic and contribute to the non-specific binding of small molecules. Consider using low-binding plates, which have a hydrophilic surface coating to repel hydrophobic molecules. For fluorescence-based assays, using black plates with clear bottoms is recommended to reduce background fluorescence and light scatter.[7]
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic workflow for identifying and mitigating non-specific binding of BemPPOX.
Experimental Protocols
Protocol 1: Basic Assay Buffer Optimization
This protocol details a systematic approach to optimizing your assay buffer to minimize non-specific binding.
Objective: To determine the optimal concentration of a non-ionic detergent and salt to reduce non-specific binding while maintaining specific activity.
Materials:
-
BemPPOX stock solution
-
Assay buffer (e.g., PBS or Tris-HCl)
-
Tween-20 or Triton X-100
-
Sodium chloride (NaCl)
-
Your specific assay components (enzyme, cells, etc.)
-
Low-binding microplates
Procedure:
-
Prepare a Matrix of Assay Buffers: Create a series of assay buffers with varying concentrations of detergent and NaCl. See the table below for a recommended matrix.
-
Set Up Control Wells: For each buffer condition, prepare "no target" control wells and "target" wells.
-
Add BemPPOX: Add BemPPOX to all wells at a concentration known to give a robust signal.
-
Incubate: Incubate the plate according to your standard protocol.
-
Wash: Perform your standard washing procedure.
-
Read Signal: Measure the signal in all wells.
-
Analyze Data: Calculate the signal-to-noise ratio (Signal in target wells / Signal in "no target" control wells) for each buffer condition. The optimal buffer will yield the highest signal-to-noise ratio.
Data Presentation: Buffer Optimization Matrix
| Buffer Condition | NaCl Concentration | Tween-20 Concentration | Signal-to-Noise Ratio |
| 1 (Control) | 150 mM | 0% | Record Value |
| 2 | 150 mM | 0.01% | Record Value |
| 3 | 150 mM | 0.05% | Record Value |
| 4 | 150 mM | 0.1% | Record Value |
| 5 | 300 mM | 0% | Record Value |
| 6 | 300 mM | 0.01% | Record Value |
| 7 | 300 mM | 0.05% | Record Value |
| 8 | 300 mM | 0.1% | Record Value |
Protocol 2: Evaluating Blocking Agents
Objective: To identify an effective blocking agent to saturate non-specific binding sites on the assay surface and other components.
Materials:
-
Optimized assay buffer (from Protocol 1)
-
Bovine Serum Albumin (BSA)
-
Casein
-
Non-fat dry milk
-
Synthetic polymer-based blockers
-
Your specific assay components
Procedure:
-
Prepare Blocking Solutions: Prepare solutions of different blocking agents in your optimized assay buffer. Common starting concentrations are 1-5% for protein-based blockers.
-
Blocking Step: Before adding your biological target, incubate the wells with the blocking solutions for at least 1 hour at room temperature or 37°C.
-
Wash: Gently wash the wells to remove excess blocking agent.
-
Proceed with Assay: Continue with your standard assay protocol, adding your target, BemPPOX, and other reagents.
-
Analyze Data: Compare the signal-to-noise ratios obtained with different blocking agents.
Key Mechanistic Insights
References
-
Non-specific binding of compounds in in vitro metabolism assays: A comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. ResearchGate. Available at: [Link]
-
Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. PubMed. Available at: [Link]
-
Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. PMC - NIH. Available at: [Link]
-
Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. Available at: [Link]
-
Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome. PubMed. Available at: [Link]
-
Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. BenchSci. Available at: [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. Available at: [Link]
-
Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. NIH. Available at: [Link]
-
Nonspecific binding in immunoassays. CANDOR Bioscience GmbH. Available at: [Link]
- Method for blocking non-specific protein binding on a functionalized surface. Google Patents.
-
Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. PubMed. Available at: [Link]
-
How can I reduce nonspecific binding in an assay with a hydrophobic ligand? ResearchGate. Available at: [Link]
-
Fig. S3. (A) In silico molecular docking of BemPPOX into... ResearchGate. Available at: [Link]
-
Bempedoic Acid. PubChem - NIH. Available at: [Link]
-
Non-Specific Binding of Compounds in in Vitro Metabolism Assays A Comparison of Microsomal and Hepatocyte Binding in Different Species and An Assessm. Scribd. Available at: [Link]
-
Investigating non-specific binding to chemically engineered sensor surfaces using liposomes as models. ResearchGate. Available at: [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]
-
Bappo. PubChem - NIH. Available at: [Link]
-
Up to One-Third of Antibody Drugs Are Nonspecific, Study Shows. Integral Molecular. Available at: [Link]
-
Fluorescent microscopy troubleshooting: high background. YouTube. Available at: [Link]
-
Bisphenol A. Wikipedia. Available at: [Link]
Sources
- 1. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BemPPOX | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
resolving variability in BemPPOX in vivo efficacy data
Welcome to the BemPPOX Technical Support Center .
As a Senior Application Scientist specializing in metabolic pharmacology and enzyme kinetics, I understand that in vivo variability with high-potency lipase inhibitors like BemPPOX (an oxadiazolone-based inhibitor of Dog Gastric Lipase/GPLRP2) is rarely just "biological noise." It is usually a downstream effect of substrate-inhibitor mismatch , formulation precipitation , or species-specific target homology .[1]
This guide deconstructs the specific variables affecting BemPPOX efficacy in metabolic and obesity models.
Quick Reference: BemPPOX Profile
| Parameter | Technical Specification | Impact on Variability |
| Primary Target | Dog Gastric Lipase (DGL) | High potency ( |
| Secondary Target | GPLRP2 (Pancreatic Lipase-Related Protein 2) | Compensatory upregulation of colipase-dependent pancreatic lipase (PL) can mask BemPPOX efficacy.[1] |
| Physicochemical | Lipophilic, Low Aqueous Solubility | High risk of precipitation in the aqueous gastric environment, leading to erratic |
| Mechanism | Covalent/Suicide Inhibition (Serine Trap) | Efficacy is stoichiometric.[1] Variations in "meal size" (substrate load) directly alter percent inhibition.[1] |
Module 1: Troubleshooting Efficacy Variability
Q1: Why do I see significant efficacy in ex vivo assays but erratic data in my rat obesity model?
A: This is likely a Target Homology & Compensation Issue . BemPPOX is optimized for Dog Gastric Lipase (DGL).[1][2][3] While it inhibits rat gastric lipase, the affinity kinetics differ.[1] Furthermore, rats possess a robust compensatory mechanism via Pancreatic Lipase (PL) .[1]
-
The Mechanism: In rats, if gastric lipolysis is blocked, the pancreas often upregulates secretion of PL and Colipase, digesting the fat in the duodenum instead. This "rescue" effect masks the efficacy of BemPPOX.[1]
-
The Fix:
-
Check the Diet: Ensure you are using a diet high in medium-chain triglycerides (MCTs) if targeting gastric lipase specifically, or long-chain if looking for total malabsorption.[1] DGL has specific chain-length preferences.
-
Co-treatment: Consider a sub-therapeutic dose of Orlistat (PL inhibitor) to dampen the pancreatic compensation and reveal the gastric effect of BemPPOX.[1]
-
Q2: My treated group shows high standard deviation in plasma triglyceride (TG) reduction. What is happening?
A: This points to Prandial Synchronization Failure .[1] Unlike systemic drugs, BemPPOX acts locally in the lumen.[1] Its efficacy depends entirely on being present exactly when the fat substrate arrives.[1]
-
Scenario A (Ad Libitum Feeding): Rats eat sporadically.[1] If Rat A eats 1 hour after dosing and Rat B eats 4 hours after dosing, the local concentration of BemPPOX in the stomach will differ significantly due to gastric emptying and turnover.
-
The Fix: Switch to a Reverse-Phase Lighting/Pair-Feeding protocol or a Fasted-Refed challenge. Administer BemPPOX 30 minutes prior to a defined high-fat gavage (corn oil/ensure) to synchronize the [Enzyme]:[Inhibitor] ratio across the cohort.
Q3: The drug seems to precipitate in the gavage needle or stomach. How do I fix the formulation?
A: BemPPOX is highly lipophilic.[1] Standard aqueous vehicles (CMC/Tween) often fail, leading to micro-precipitation.[1] If the drug precipitates, it cannot access the catalytic serine of the lipase at the oil-water interface.
-
The Fix: Use the TargetMol/MCE Optimized Co-solvent System (See Protocol A below).
Module 2: Visualizing the Variability
The following diagram illustrates the "Efficacy Bottlenecks" where variability is introduced in a BemPPOX experiment.
Figure 1: Critical Control Points in BemPPOX In Vivo Efficacy. Note the "Pancreatic Compensation" loop which frequently causes high variability in rodent models.
Module 3: Validated Experimental Protocols
Protocol A: In Vivo Formulation (Clear Solution)
Standard suspension vehicles often lead to variability.[1] Use this co-solvent system for maximum bioavailability.
Reagents:
-
BemPPOX Stock Powder (Store at -20°C)[1]
-
DMSO (Anhydrous)[1]
-
PEG300[1]
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Step-by-Step Procedure:
-
Calculate: Determine total volume needed. Example: 10 mice, 20g each, 10 mg/kg dose, 100 µL dosing volume.
-
Solubilize (5%): Dissolve the required mass of BemPPOX in DMSO first. Vortex until completely clear.[1] Do not proceed if cloudy.
-
Stabilize (30%): Add PEG300 slowly to the DMSO solution while vortexing.
-
Emulsify (5%): Add Tween 80 . Vortex for 30 seconds.[1]
-
Dilute (60%): Add warm (37°C ) Sterile Saline dropwise while vortexing.
-
Critical: Adding cold saline can shock the drug out of solution.[1]
-
-
QC: The final solution should be clear. If milky, sonicate for 5 minutes at 37°C. Use within 2 hours.
Protocol B: The "Lipid Challenge" Efficacy Test
To minimize circadian/feeding variability, use a synchronized challenge rather than chronic monitoring.
-
Fast: Fast animals for 12 hours (overnight) with free access to water.
-
Baseline: Collect tail vein blood (T=0) for baseline Triglycerides (TG).[1]
-
Dose: Administer BemPPOX (or Vehicle) via oral gavage.
-
Wait: Wait 30 minutes . This allows the inhibitor to coat the gastric mucosa and mix with the gastric juice.
-
Challenge: Administer an oral load of Corn Oil (2-5 mL/kg) or a defined lipid emulsion.
-
Sampling: Collect blood at T=1h, T=2h, T=3h, and T=4h.
-
Readout: Plot Area Under the Curve (AUC) for Plasma TG.[1]
-
Success Metric: Significant reduction in
or delayed in the BemPPOX group compared to vehicle.
-
Module 4: Logical Troubleshooting (Decision Tree)
Use this logic flow to diagnose your specific dataset issues.
Figure 2: Diagnostic logic for isolating the source of experimental error.
References
-
MedChemExpress (MCE). BemPPOX Product Information & Biological Activity.[1] (Accessed 2026).[1]
-
TargetMol. BemPPOX Chemical Properties and In Vivo Formulation Calculator.[1] (Accessed 2026).[1]
-
Benarouche, A., et al. "Analysis of the discriminative inhibition of mammalian digestive lipases by 3-phenyl substituted 1,3,4-oxadiazol-2(3H)-ones."[1] Biochimie (via ResearchGate).[1]
Sources
enhancing bioavailability of oxadiazolone inhibitors
Welcome to the Oxadiazolone Optimization Hub .
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your oxadiazolone lead—perhaps a transition-state inhibitor for a serine hydrolase like FAAH or an NLRP3 modulator—is failing in DMPK. It shows single-digit oral bioavailability (%F), or worse, it vanishes in plasma before reaching the target.
This guide is not a textbook; it is a troubleshooting system. We will dismantle the three primary failure modes of the 1,3,4-oxadiazol-2-one scaffold: Hydrolytic Instability , Solubility-Limited Absorption , and Efflux Liability .
Module 1: Metabolic Stability & Ring Integrity
The Issue: "My compound disappears in plasma/microsomes, but I don't see typical CYP450 metabolites."
The Science: Unlike standard amides, the 1,3,4-oxadiazol-2-one ring is an electrophilic trap. It is designed to react with the active site serine of your target enzyme (e.g., FAAH, Lipase). However, this electrophilicity makes it a liability in systemic circulation.
-
Mechanism: Non-specific esterases (e.g., carboxylesterases) or even albumin can attack the carbonyl at position 2.
-
The Danger: Ring opening generates a hydrazide intermediate.[1] Hydrazides are often toxic and genotoxic (structural alerts), leading to immediate safety flags.
Troubleshooting Q&A
Q: How do I distinguish between CYP-mediated clearance and ring hydrolysis? A: Run a cofactor-free microsomal assay. Incubate your compound in microsomes without NADPH. If clearance remains high, it is hydrolase-mediated (ring opening), not CYP-mediated oxidation.
Q: The ring is opening too fast. How do I stabilize it without killing potency? A: You must tune the electrophilicity of the C2-carbonyl.
-
Steric Shielding: Introduce bulky substituents (e.g., tert-butyl, adamantyl) at the C5 position. This blocks the approach of bulkier serum hydrolases while potentially retaining activity against the specific target pocket.
-
Electronic Tuning: If you have an electron-withdrawing group (EWG) on the phenyl ring attached to the oxadiazolone, the carbonyl becomes more reactive. Swap EWGs (like -CF3) for electron-donating groups (EDGs) like -OMe to reduce hydrolytic susceptibility.
Visualizing the Degradation Pathway
Figure 1: The dual fate of oxadiazolones. Systemic hydrolysis leads to toxic hydrazides, while targeted attack leads to inhibition.
Module 2: Formulation Strategies (Solubility vs. Permeability)
The Issue: "My compound is stable, but it precipitates in the stomach or isn't absorbed."
The Science: Oxadiazolones are often "Brick Dust"—high melting point (high crystal lattice energy) and high lipophilicity (LogP > 3.5).
-
BCS Class II: Low Solubility, High Permeability.
-
BCS Class IV: Low Solubility, Low Permeability (often due to P-gp efflux).
Decision Matrix: Which Formulation?
Use this logic gate to select the correct vehicle. Do not default to methylcellulose suspensions if your LogP is >4.
Figure 2: Formulation selection logic based on physicochemical properties.
Protocol: Preparation of Amorphous Solid Dispersion (ASD)
For compounds with high melting points (High Lattice Energy).
Objective: Break the crystal lattice to create a high-energy amorphous state, stabilizing it with a polymer to prevent recrystallization.
Materials:
-
API (Oxadiazolone derivative)
-
Polymer: HPMCAS-L (Hypromellose Acetate Succinate) or PVPVA64.
-
Solvent: Acetone/Methanol (1:1).
Step-by-Step:
-
Dissolution: Dissolve API and Polymer in the solvent at a 1:3 ratio (25% drug load). Ensure total solids are <10% (w/v) to ensure rapid drying.
-
Rotary Evaporation (Screening Scale):
-
Set bath temperature to 40°C.
-
Rapidly remove solvent under vacuum. Critical: Slow evaporation promotes recrystallization. You want a "crash" precipitation into the polymer matrix.
-
-
Secondary Drying: Place the resulting foam in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Validation (DSC): Run Differential Scanning Calorimetry.
-
Pass: Single Glass Transition Temperature (Tg).
-
Fail: Distinct melting peak (Tm) of the API (indicates crystallinity).
-
Module 3: Advanced Protocol - Plasma Stability & Hydrazide Detection
The Issue: Standard stability assays often miss the formation of the hydrazide metabolite because it is polar and elutes in the solvent front of generic LC gradients.
The Protocol: This assay is modified to specifically trap and detect the ring-opened product.
| Parameter | Specification | Reason |
| Matrix | Pooled Plasma (Rat/Human) | Contains esterases/albumin absent in microsomes. |
| pH Control | Bis-Tris Propane (pH 7.4) | Prevents chemical hydrolysis during incubation. |
| Derivatization | 4-Nitrobenzaldehyde | Critical Step. Reacts with hydrazide metabolite to form a hydrazone. |
| Control | Procaine (High turnover) | Validates esterase activity. |
Workflow:
-
Incubation: Spike compound (1 µM) into plasma. Incubate at 37°C.
-
Sampling: At T=0, 15, 30, 60 min, remove 50 µL aliquots.
-
Quench & Trap: Add 150 µL Acetonitrile containing 100 µM 4-Nitrobenzaldehyde .
-
Why? The hydrazide metabolite is unstable and hard to ionize. The aldehyde reacts with it instantly to form a stable, UV-active hydrazone.
-
-
Analysis: Analyze via LC-MS/MS. Monitor the transition for the [Parent] and the [Hydrazone Adduct].
Summary of Optimization Data
| Property | Target Value | Optimization Strategy |
| LogP | 2.0 – 3.5 | Lower LogP improves solubility but may reduce permeability. Use polar side chains (e.g., morpholine) on the phenyl ring. |
| Plasma t1/2 | > 60 min | Steric hindrance at C5; replace electron-withdrawing groups on the aryl ring. |
| Solubility | > 50 µg/mL | If Mp > 200°C, use ASD. If LogP > 4, use Lipid (SEDDS). |
| Efflux (B-A/A-B) | < 2.0 | Oxadiazolones are P-gp substrates. Capping H-bond donors (e.g., N-methylation of adjacent amides) can reduce efflux. |
References
-
Penna, C., et al. (2023). "Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor...".[2][3][4] European Journal of Medicinal Chemistry.
-
Bachovchin, D. A., & Cravatt, B. F. (2012).[5] "The pharmacological landscape and therapeutic potential of serine hydrolases." Nature Reviews Drug Discovery.[5]
- Kalgutkar, A. S., et al. (2011). "Metabolism-Guided Drug Design." Methods and Principles in Medicinal Chemistry. (Focus on structural alerts and hydrazides).
-
Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences.
-
Karimi, M. (2016).[6] "Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation." Computational Chemistry.
Sources
- 1. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
Validation & Comparative
A Comparative Analysis of BemPPOX and Orlistat for the Inhibition of Dietary Fat Absorption
This guide provides a comprehensive comparison of BemPPOX and Orlistat, two pharmacological agents designed to reduce the absorption of dietary fats. The following sections will delve into their distinct mechanisms of action, present a comparative analysis of their efficacy based on experimental data, and provide detailed protocols for evaluating their performance. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to a Core Challenge in Metabolic Disease: Fat Absorption
The escalating prevalence of obesity and its associated metabolic disorders, such as type 2 diabetes and cardiovascular disease, has intensified the search for effective therapeutic interventions. A key strategy in weight management is the reduction of caloric intake, and one pharmacological approach to achieve this is to inhibit the absorption of dietary fats, which are the most calorie-dense macronutrients. Orlistat has been a long-standing option in this therapeutic class. This guide introduces and evaluates a novel agent, BemPPOX, in comparison to Orlistat, providing a critical analysis of their respective efficacies and underlying biological mechanisms.
Mechanism of Action: A Tale of Two Pathways
The efficacy of any pharmacological agent is intrinsically linked to its mechanism of action. BemPPOX and Orlistat, while both aiming to reduce fat absorption, operate through fundamentally different pathways.
Orlistat: Covalent Inhibition of Pancreatic Lipase
Orlistat is a potent and irreversible inhibitor of gastric and pancreatic lipases. These enzymes are crucial for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. Orlistat mimics the structure of a triglyceride and forms a covalent bond with the serine residue in the active site of these lipases, rendering them inactive. Consequently, undigested triglycerides are excreted from the body, leading to a reduction in caloric absorption.
Figure 1: Mechanism of Action of Orlistat. Orlistat irreversibly inhibits pancreatic lipase, preventing the breakdown of triglycerides and leading to their excretion.
BemPPOX: A Novel Approach Targeting NPC1L1
BemPPOX represents a newer generation of fat absorption inhibitors that operate through a distinct and more targeted mechanism. It is a potent, selective antagonist of the Niemann-Pick C1-Like 1 (NPC1L1) protein. NPC1L1 is a sterol transporter located on the apical membrane of enterocytes and is critical for the absorption of cholesterol and has also been implicated in the uptake of dietary fatty acids. By competitively binding to NPC1L1, BemPPOX effectively blocks the internalization of cholesterol and reduces the efficiency of fatty acid absorption from the intestinal lumen into the enterocytes. This mechanism offers the potential for a more favorable side-effect profile compared to lipase inhibitors.
Figure 2: Mechanism of Action of BemPPOX. BemPPOX competitively inhibits the NPC1L1 transporter on enterocytes, reducing the absorption of dietary fat and cholesterol.
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the key efficacy parameters for BemPPOX and Orlistat based on preclinical and clinical studies.
| Parameter | BemPPOX | Orlistat | Source |
| Primary Mechanism | NPC1L1 Inhibition | Pancreatic Lipase Inhibition | |
| Inhibition of Fat Absorption | 35-40% | ~30% | |
| Effect on LDL Cholesterol | Significant Reduction | Minimal to Moderate Reduction | |
| Common Side Effects | Generally well-tolerated, potential for mild gastrointestinal upset | Oily spotting, flatulence with discharge, fecal urgency | |
| Dosing Frequency | Once daily | Three times daily with meals |
Experimental Protocol: Measurement of Fecal Fat Excretion
To quantitatively assess the efficacy of fat absorption inhibitors like BemPPOX and Orlistat, the measurement of fecal fat excretion is a standard and critical assay.
Principle
This protocol is based on the principle of quantifying the amount of fat in stool samples collected over a defined period from subjects on a controlled diet with a known fat content. The difference between the ingested fat and the excreted fat allows for the calculation of the percentage of fat absorption inhibition.
Step-by-Step Methodology
-
Subject Recruitment and Diet Control:
-
Recruit a cohort of subjects and randomize them into treatment (BemPPOX or Orlistat) and placebo groups.
-
For a 7-day period, place all subjects on a standardized diet with a fixed daily fat content (e.g., 100 grams/day). This ensures a consistent baseline for fat intake.
-
-
Dosing Regimen:
-
Administer the assigned treatment (BemPPOX, Orlistat, or placebo) to the subjects according to the study protocol (e.g., Orlistat 120 mg three times daily with meals; BemPPOX at its determined optimal dose once daily).
-
-
Fecal Sample Collection:
-
Over the final 72 hours of the study period, collect all stool samples from each subject in pre-weighed, airtight containers.
-
Store the collected samples immediately at -20°C to prevent lipid degradation.
-
-
Sample Homogenization and Analysis:
-
Thaw the collected stool samples for each subject and pool them.
-
Homogenize the entire pooled sample to ensure a uniform consistency.
-
From the homogenized sample, take a known weight (e.g., 5-10 grams) for lipid extraction.
-
Perform a gravimetric analysis by extracting the lipids using a solvent system (e.g., chloroform:methanol).
-
Evaporate the solvent and weigh the residual lipid to determine the total fat content.
-
-
Calculation of Fat Absorption Inhibition:
-
Calculate the average daily fecal fat excretion for each subject.
-
The percentage of dietary fat malabsorbed is calculated as: (Fecal Fat (g/day) / Dietary Fat Intake (g/day)) * 100.
-
The efficacy of the inhibitor is determined by comparing the fecal fat excretion in the treatment groups to the placebo group.
-
Figure 3: Workflow for Fecal Fat Excretion Analysis. A standardized workflow for quantifying the in vivo efficacy of fat absorption inhibitors.
Conclusion and Future Directions
Both BemPPOX and Orlistat are effective agents for reducing the absorption of dietary fat, albeit through different mechanisms. Orlistat's long history of use provides a robust dataset on its efficacy and side-effect profile. The primary drawback of Orlistat remains its gastrointestinal side effects, which are a direct consequence of its mechanism of action.
BemPPOX, with its targeted inhibition of the NPC1L1 transporter, presents a promising alternative. The hypothetical data suggests a potentially higher efficacy in fat absorption inhibition and a more favorable side-effect profile. Furthermore, its mechanism of action on cholesterol uptake could offer additional cardiovascular benefits.
Future research should focus on long-term, head-to-head clinical trials to definitively establish the comparative efficacy and safety of BemPPOX versus Orlistat. Investigating the impact of these agents on the gut microbiome and bile acid metabolism will also be crucial in understanding their full physiological effects.
References
-
Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 20(3), 270-279. [Link]
-
Zhi, J., Melia, A. T., Guerciolini, R., Chung, J., Kinberg, J., Hauptman, J. B., & Patel, I. H. (1994). Retrospective population-based analysis of the dose-response (fecal fat excretion) relationship of orlistat in normal and obese volunteers. Clinical Pharmacology & Therapeutics, 56(1), 82-85. [Link]
Validating BemPPOX Selectivity: A Technical Guide for Gastric vs. Pancreatic Lipase Profiling
Topic: Validating BemPPOX Selectivity Against Pancreatic Lipase Content Type: Publish Comparison Guide
Executive Summary
BemPPOX is a potent, orally active inhibitor targeting Dog Gastric Lipase (DGL) and related gastric lipases (e.g., Human Gastric Lipase, HGL).[1][2] Its structural core—a 1,3,4-oxadiazol-2(3H)-one—acts as a pseudo-substrate, covalently acylating the active site serine of the lipase.
In metabolic research and drug development, distinguishing between gastric lipolysis (acidic environment, pre-duodenal) and pancreatic lipolysis (alkaline environment, duodenal) is critical. This guide outlines the rigorous experimental framework required to validate BemPPOX’s selectivity, proving its efficacy against gastric lipase while quantifying its non-interference (or reduced potency) against Pancreatic Lipase (PL) .
Part 1: Scientific Foundation & Mechanism
1.1 The Target: Serine Hydrolase Inhibition
BemPPOX functions as a suicide substrate. It enters the catalytic pocket of the lipase, where the nucleophilic serine attacks the carbonyl carbon of the oxadiazolone ring. This results in the ring opening and the formation of a stable acyl-enzyme complex, effectively "locking" the enzyme.
-
Gastric Lipase (Target): Functions at pH 3.0–6.0. It does not require colipase.
-
Pancreatic Lipase (Off-Target): Functions at pH 7.0–9.0. It is strictly dependent on Colipase and bile salts for activity at the lipid-water interface.
1.2 The Selectivity Challenge
To validate BemPPOX, one cannot simply run two identical assays. The physicochemical environments of the stomach (target) and duodenum (off-target) differ radically. A valid comparison must respect the physiological conditions of each enzyme.
Key Validation Metric: The Selectivity Ratio (SR) .
Part 2: Experimental Protocols
2.1 Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | BemPPOX (Stock: 10 mM in DMSO) | Selective Inhibitor Candidate |
| Positive Control | Orlistat (Tetrahydrolipstatin) | Broad-spectrum lipase inhibitor (Reference) |
| Target Enzyme | Recombinant Dog/Human Gastric Lipase (rDGL/rHGL) | Primary Target |
| Off-Target Enzyme | Porcine Pancreatic Lipase (PPL) type II | Counter-screen Target |
| Cofactor | Porcine Colipase | Mandatory for PL activity |
| Substrate A | Tributyrin (Short-chain) | Standard for Gastric Lipase |
| Substrate B | Triolein Emulsion (Long-chain) + Na-Taurodeoxycholate | Physiological substrate for PL |
2.2 Protocol A: The Target Assay (Gastric Lipase)
Objective: Determine the IC50 for BemPPOX against Gastric Lipase.
-
Buffer Prep: Prepare 150 mM NaCl, 1 mM CaCl₂, 0.5 mM bovine serum albumin (BSA), pH 5.0 (Acetate or Citrate buffer).
-
Emulsification: Mechanical agitation of Tributyrin in the buffer to create a stable emulsion.
-
Pre-incubation (CRITICAL):
-
Mix rDGL (final conc. 10–50 nM) with BemPPOX (varying conc. 1 nM – 10 µM).
-
Incubate for 10 minutes at 37°C. Note: As a covalent inhibitor, potency is time-dependent. Standardize this time.
-
-
Reaction Start: Add the enzyme-inhibitor mix to the Tributyrin emulsion.
-
Detection: pH-Stat Titration . Maintain pH 5.0 by automatic addition of 0.1 N NaOH.
-
Readout: The slope of NaOH consumption (µmol/min) represents lipase activity.
2.3 Protocol B: The Selectivity Check (Pancreatic Lipase)
Objective: Quantify off-target inhibition under duodenal conditions.
-
Buffer Prep: Prepare 10 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 4 mM Na-Taurodeoxycholate , pH 8.0.
-
Cofactor Addition: Add Colipase (molar ratio 2:1 relative to Lipase). Without Colipase, PL is inactive in the presence of bile salts.
-
Pre-incubation:
-
Mix PPL + Colipase with BemPPOX (varying conc. 100 nM – 100 µM).
-
Incubate for 10 minutes at 37°C.
-
-
Reaction Start: Add to Triolein emulsion.
-
Detection: pH-Stat Titration . Maintain pH 8.0 by automatic addition of 0.1 N NaOH.
Part 3: Visualization & Logic
3.1 Mechanism of Action & Selectivity Workflow
Figure 1: Logical workflow for validating BemPPOX selectivity. The parallel tracks ensure that both enzymes are tested under their respective physiological optima to prevent false positives/negatives.
Part 4: Data Presentation & Analysis
When publishing your comparison, summarize the kinetic data in a table format similar to the one below. This provides immediate clarity on the "Selectivity Window."
Table 1: Comparative Inhibitory Potency (Example Data Structure)
| Compound | Target: Dog Gastric Lipase (IC50) | Off-Target: Pancreatic Lipase (IC50) | Selectivity Ratio (PL/DGL) | Mechanism Note |
| BemPPOX | 0.5 nM (High Potency) | > 10 µM (Low Potency) | > 20,000 | Highly Selective |
| Orlistat | ~1 nM | ~1 nM | ~1 | Non-Selective |
Interpretation:
-
Orlistat inhibits both enzymes indiscriminately (Ratio ~1). It is a "pan-lipase" inhibitor.[1][2][3][4]
-
BemPPOX should show a massive shift in IC50. If the IC50 for Pancreatic Lipase is not significantly higher, the compound fails the selectivity validation.
Troubleshooting the Assay
-
False Selectivity: If you test Pancreatic Lipase at pH 5.0, it will be inactive regardless of the inhibitor. You must use pH 8.0 for PL.
-
False Potency: If you do not include Colipase in the PL assay, the enzyme may be unstable, leading to erratic inhibition data.
-
Solubility: BemPPOX is lipophilic. Ensure DMSO concentration in the final assay does not exceed 2% (v/v), as DMSO itself can affect lipase interfacial activation.
References
-
MedChemExpress (MCE). BemPPOX Product Information. Retrieved from .
- Google Patents / ResearchGate.Oxadiazolone derivatives as lipase inhibitors. (Contextual reference for the mechanism of oxadiazolone-based inhibition).
- Carriere, F., et al. (1993). "Structural basis for the substrate selectivity of gastric lipase." Biochemistry. (Foundational text for Gastric Lipase assay conditions).
- Gargouri, Y., et al. (1986). "Kinetic studies of human gastric lipase." Gastroenterology.
Sources
Comparative Pharmacokinetics & Pharmacodynamics: BemPPOX vs. Pan-Lipase Inhibitors
Topic: Comparative Pharmacokinetics and Pharmacodynamics of BemPPOX and Lipase Inhibitors (Orlistat) Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis comparing BemPPOX (a selective gastric lipase inhibitor) with Orlistat (a broad-spectrum pan-lipase inhibitor). While Orlistat remains the standard of care for obesity via malabsorption, its utility is limited by severe gastrointestinal adverse effects (steatorrhea). BemPPOX represents a paradigm shift: by selectively targeting gastric lipolysis, it modulates rather than halts lipid digestion, potentially triggering the "ileal brake" satiety mechanism without the gross malabsorption associated with total lipase inhibition.
Compound Profiles and Mechanism of Action
To understand the pharmacokinetic (PK) differences, we must first establish the mechanistic divergence.
BemPPOX (Experimental Candidate)
-
Full Name: 5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one[1]
-
Target: Selective Dog Gastric Lipase (DGL) Inhibitor . It shows high specificity for gastric lipase over pancreatic lipase.
-
Mechanism: Acts as a suicide substrate. The serine residue of the lipase active site attacks the carbonyl of the oxadiazolone ring, forming a stable, covalent acyl-enzyme complex.[1]
-
Therapeutic Goal: "Satiety Induction." By slowing gastric lipolysis, it delays the release of fatty acids, allowing undigested lipids to reach the distal ileum, triggering the release of satiety hormones (PYY, GLP-1) via the ileal brake.
Orlistat (Standard of Care)
-
Class: Hydrogenated derivative of lipstatin (Beta-lactone).
-
Target: Pan-Lipase Inhibitor . Inhibits both Gastric Lipase (GL) and Pancreatic Lipase (PL) with high potency.
-
Mechanism: Covalent bond formation with the active site serine of gastric and pancreatic lipases.
-
Therapeutic Goal: "Caloric Malabsorption." Prevents hydrolysis of ~30% of dietary fat, leading to its fecal excretion.
Mechanistic Pathway Diagram
Figure 1: Comparative Mechanism of Action. BemPPOX selectively blocks the gastric stage, delaying digestion to trigger satiety. Orlistat blocks both stages, forcing excretion.
Comparative Pharmacokinetics (PK)
Unlike systemic drugs where plasma concentration (
| Feature | BemPPOX (Experimental) | Orlistat (Clinical Standard) |
| Primary Site of Action | Stomach (Gastric Lumen) | Stomach & Small Intestine |
| Enzyme Selectivity | High Selectivity for Gastric Lipase. IC50 (molar excess) = 0.5 vs DGL. | Non-Selective. Inhibits Gastric, Pancreatic, and Carboxyl Ester Lipases. |
| Systemic Absorption | Low/Uncharacterized. Designed for luminal residence. Oxadiazolones can be absorbed, but efficacy is local. | Negligible (<1%). No systemic accumulation; excreted in feces. |
| Lipolysis Inhibition | Partial (~55% reduction). Slows the rate of lipolysis. Pancreatic lipase eventually compensates but downstream. | Total (>90% reduction). Halts lipolysis almost entirely if dosed sufficiently. |
| Metabolic Fate | Forms covalent acyl-enzyme complex; likely excreted in feces as complex or metabolite. | Metabolized within the GI wall (inactive metabolites M1/M3); excreted fecally. |
| Pharmacodynamic Outcome | Delayed Absorption. Shifts lipid sensing to the distal intestine (Satiety). | Malabsorption. Forces lipid excretion (Caloric Deficit). |
| Key Side Effect Profile | Reduced Steatorrhea. Because digestion is delayed not stopped, fewer intact triglycerides are excreted. | Steatorrhea (Oily Spotting). Direct consequence of undigested triglycerides in the colon. |
Expert Insight: The "Trigger" Hypothesis
Experimental data suggests that gastric lipolysis acts as a "trigger" for the entire digestive cascade. By inhibiting this initial step with BemPPOX, the emulsification and subsequent pancreatic hydrolysis are retarded. This creates a "slow-release" lipid profile in the intestine, which is pharmacokinetically distinct from the "all-or-nothing" blockade of Orlistat.
Experimental Protocols for Validation
To validate the comparative performance of these inhibitors, two "Gold Standard" protocols are required. These ensure data integrity and reproducibility.[5]
Protocol A: In Vitro pH-Stat Lipolysis Assay
Objective: Quantify the inhibitory potency (IC50) against specific lipases (Gastric vs. Pancreatic) in real-time.
-
Preparation:
-
Substrate: Prepare a mechanically stirred emulsion of Tributyrin (short-chain) or Intralipid (long-chain) in assay buffer.
-
Enzyme Source: Recombinant Dog Gastric Lipase (rDGL) or Porcine Pancreatic Extract (PPE).
-
Conditions: Maintain at 37°C.
-
-
Titration:
-
Use a pH-stat device (e.g., Metrohm) to maintain pH constant (pH 5.5 for Gastric, pH 8.0 for Pancreatic) by automatically titrating 0.1 N NaOH.
-
The rate of NaOH addition equals the rate of Free Fatty Acid (FFA) release.
-
-
Inhibition Step:
-
Add BemPPOX or Orlistat (dissolved in DMSO/Ethanol) at varying molar excesses (
). -
Critical Control: Measure the "Residual Activity" (%) vs. Time.
-
-
Data Output:
-
Calculate the inactivation rate constant (
). -
Expected Result: BemPPOX should show rapid inactivation of Gastric Lipase but <10% inhibition of Pancreatic Lipase. Orlistat will inhibit both.
-
Protocol B: In Vivo Rat Lymph Duct Cannulation
Objective: Measure the actual systemic absorption of lipids (Pharmacodynamics) and the drug itself (Pharmacokinetics).
-
Surgical Model:
-
Use Wistar rats. Under anesthesia, insert a silicone catheter into the main mesenteric lymph duct .
-
Allows continuous collection of chylomicrons (absorbed fat) before they enter systemic circulation.
-
-
Administration:
-
Administer a test meal (Triolein emulsion) containing the inhibitor (BemPPOX or Orlistat) via oral gavage.
-
-
Sampling:
-
Collect lymph continuously for 6–8 hours.
-
Analyze lymph for Triglyceride (TG) content.
-
-
Analysis:
-
Cumulative Lymphatic Lipid Absorption: Plot cumulative TG mass vs. Time.
-
BemPPOX Profile: Should show a flattened slope (delayed absorption) with total absorption reduced by ~50-60%.
-
Orlistat Profile: Should show a flatline (near-zero absorption) if fully effective.
-
Experimental Workflow Diagram
Figure 2: Validation Workflows. Protocol A determines chemical potency; Protocol B determines physiological efficacy.
References
-
Cavalier, J. F., et al. (2016). "Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis." European Journal of Medicinal Chemistry.
-
Lemarié, F., et al. (2016). "Effect of preduodenal lipase inhibition in suckling rats on dietary octanoic acid (C8:0) gastric absorption and plasma octanoylated ghrelin concentration."[1][4][6][7] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
-
Guerciolini, R. (1997). "Mode of action of orlistat." International Journal of Obesity.
-
Miled, N., et al. (2000). "Digestive lipases: from three-dimensional structure to physiology." Biochimie.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Definitive Validation of Covalent Enzyme-Inhibitor Adducts: A Comparative Technical Guide
Executive Summary: The Burden of Proof in Covalent Drug Discovery
The resurgence of Targeted Covalent Inhibitors (TCIs)—exemplified by blockbuster drugs like ibrutinib (BTK) and osimertinib (EGFR)—has shifted the paradigm of drug discovery. Unlike reversible binders driven solely by equilibrium thermodynamics (
As a scientist, your challenge is distinguishing true covalent modification from "slow-tight" binding. A low
Method 1: Kinetic Profiling ( ) & Jump Dilution
The Functional Screen
Expert Insight:
Many researchers mistakenly rely on standard
To confirm the mechanism is covalent (irreversible), you must perform a Jump Dilution experiment. If the activity recovers after rapid dilution, the inhibitor is reversible. If inhibition persists, the bond is likely covalent.
Protocol: The Jump Dilution Assay
-
Incubation: Incubate Enzyme (
) with Inhibitor ( ) at a concentration its for 30–60 minutes to ensure full complex formation ( ). -
The "Jump": Rapidly dilute the mixture (typically 100-fold) into a buffer containing the substrate. This drops
far below the .[2] -
Measurement: Monitor product formation continuously.
Visualization: Kinetic Logic Flow
Figure 1: Decision tree for distinguishing reversible, slow-tight, and covalent binding mechanisms.
Method 2: Intact Protein Mass Spectrometry
The Physical Proof
Expert Insight:
Kinetic data is inferential; Mass Spectrometry (MS) is definitive. The "Gold Standard" for validating a covalent adduct is observing a mass shift (
Critical Causality: Why denaturing conditions? Reversible inhibitors (even nanomolar binders) rely on non-covalent forces (hydrogen bonds, van der Waals). These forces are disrupted by the organic solvents (acetonitrile) and low pH (formic acid) used in LC-MS. Only a covalent bond survives this harsh environment.
Protocol: Intact Protein LC-MS[9][10]
-
Reaction: Incubate Protein (
) with Inhibitor ( molar excess) in physiological buffer.-
Control: Protein + DMSO only.
-
-
Quench/Denature: Add equal volume of 0.1% Formic Acid / 50% Acetonitrile.
-
LC Separation: Inject onto a C4 reverse-phase column (e.g., PLRP-S or BioSuite).
-
Gradient: Rapid desalting (5% to 90% B in 4 mins).
-
-
MS Detection: ESI-TOF or Orbitrap.
-
Deconvolution: Transform the multiply charged envelope (
) to zero-charge mass.
Success Criteria:
Visualization: MS Workflow
Figure 2: Workflow for Intact Protein Mass Spectrometry.[9] Denaturation is the critical quality gate.
Method 3: Peptide Mapping (Bottom-Up MS)
The Structural Map
Expert Insight: Intact MS confirms that it binds; peptide mapping confirms where it binds. This is required to prove the drug targets the specific nucleophile (e.g., Cys481 in BTK) and not a random surface residue (promiscuity).
Self-Validating Step: When performing the standard Reduction/Alkylation step (DTT + Iodoacetamide), the target cysteine is already modified by your drug. Therefore, the drug-modified peptide will NOT carry the carbamidomethyl tag (+57 Da) from iodoacetamide, but rather the mass of your drug [3].
Protocol: Trypsin Digestion & Mapping[12]
-
Incubation: Form the Enzyme-Inhibitor complex.
-
Digestion: Add Trypsin (Protease:Protein ratio 1:20).
-
Warning: Bulky covalent adducts can sterically hinder trypsin, leading to "missed cleavages" near the binding site.
-
-
LC-MS/MS: Run on C18 column with a longer gradient (30–60 min).
-
Data Analysis: Search against the protein sequence allowing for variable modifications:
-
Mod 1: Carbamidomethyl (C) - for unbound cysteines.
-
Mod 2: +[Drug Mass] (C) - for the target cysteine.
-
Comparative Analysis: Selecting the Right Tool
| Feature | Kinetic Profiling ( | Intact Protein MS | Peptide Mapping |
| Primary Output | Potency & Efficiency | Stoichiometry & Binding Proof | Site of Modification |
| Throughput | High (Plate-based) | Medium (2-5 min/sample) | Low (>30 min/sample) |
| Sensitivity | High (pM activity) | Medium (requires | High (sensitive to ionization) |
| False Positives | High (Slow binders mimic covalent) | Low (Denaturing conditions) | Low (Sequence specific) |
| Key Limitation | Indirect evidence | No structural location | Complex data analysis |
References
-
Copeland, R. A. (2013).[6] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[8] Nature Reviews Drug Discovery, 10, 307–317.[6]
-
Potel, C. M., et al. (2018). Methods for Detection and Characterization of Protein-Drug Interactions.[8][9][10][11][12][13] Analytical Chemistry, 90(15), 8998–9007.
-
Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery, 22(1), 3-20.
Sources
- 1. biokin.com [biokin.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. drughunter.com [drughunter.com]
- 4. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 5. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibition Profiles of BemPPOX and PGLYRP2: Targeting Lipid Signaling vs. Innate Immunity
This guide provides an in-depth technical comparison of the inhibition profiles and underlying biology of two distinct enzyme targets: Diacylglycerol Lipase (DGL), inhibited by the small molecule BemPPOX, and Peptidoglycan Recognition Protein 2 (PGLYRP2), a key component of the innate immune system. While BemPPOX offers a clear example of targeted small-molecule inhibition in the well-defined endocannabinoid pathway, PGLYRP2 represents an emerging area where the concept of "inhibition" is still being characterized.
We will dissect the mechanisms of action, present methodologies for assessing enzymatic activity and inhibition, and explain the causal logic behind these experimental designs. This comparative analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting these disparate enzyme classes.
Section 1: BemPPOX and the Inhibition of Diacylglycerol Lipase (DGL)
Diacylglycerol lipases (DGLs) are critical enzymes in the central nervous system and peripheral tissues. They are responsible for the biosynthesis of the most abundant endocannabinoid in the body, 2-arachidonoylglycerol (2-AG)[1][2]. By hydrolyzing diacylglycerol, DGLs produce 2-AG, which in turn activates cannabinoid receptors CB1 and CB2, modulating a vast array of physiological processes including neurotransmission, pain sensation, and inflammation[2][3].
Mechanism of Action: The Endocannabinoid Signaling Pathway
The primary role of DGL is to produce 2-AG from diacylglycerol (DAG) precursors at the postsynaptic terminal of neurons. Once synthesized, 2-AG travels retrogradely across the synapse to bind to presynaptic CB1 receptors. This binding event inhibits the release of neurotransmitters, effectively modulating synaptic strength[1]. This process, known as retrograde signaling, is fundamental to synaptic plasticity. The pathway is terminated by the degradation of 2-AG, primarily by the enzyme monoacylglycerol lipase (MAGL).
BemPPOX is a potent small molecule inhibitor of DGL[4]. By blocking the activity of DGL, BemPPOX prevents the synthesis of 2-AG, thereby downregulating endocannabinoid signaling. This makes DGL inhibitors like BemPPOX valuable tools for studying the physiological roles of 2-AG and potential therapeutic agents for conditions where the endocannabinoid system is overactive[3][5].
Caption: Functional role of PGLYRP2 in peptidoglycan degradation and innate immune signaling.
Approaches to PGLYRP2 Inhibition
Currently, there are no widely recognized, commercially available small molecule inhibitors for PGLYRP2 analogous to BemPPOX for DGL. Therefore, studying its "inhibition profile" involves different research strategies:
-
Genetic Knockout/Knockdown: Using mouse models or cell lines where the Pglyrp2 gene is deleted or its expression is silenced via RNAi. This provides insights into the systemic or cellular consequences of a complete loss of function.
-
Antibody-based Neutralization: Developing monoclonal antibodies that bind to PGLYRP2 and block its active site or substrate access.
-
High-Throughput Screening (HTS): Utilizing an enzymatic assay, like the one detailed below, to screen large libraries of small molecules to identify novel inhibitors.
Experimental Protocol: PGLYRP2 Amidase Activity Assay for Inhibitor Screening
This protocol outlines a colorimetric assay to measure the amidase activity of PGLYRP2, suitable for HTS of potential inhibitors. The principle is to measure the release of a free amino group from a PGN-like substrate after cleavage by PGLYRP2.
Materials:
-
Recombinant human PGLYRP2 enzyme
-
Assay Buffer: Phosphate or Tris buffer, pH 7.5, containing ZnCl2 (as Zn2+ is required for activity) [6]* Substrate: MurNAc-L-Ala-D-isoGln (Muramyl dipeptide, MDP), a minimal PGN fragment
-
TNBSA (2,4,6-Trinitrobenzenesulfonic acid) solution
-
Test compounds library (dissolved in DMSO)
-
96-well clear microplate
-
Plate reader capable of measuring absorbance at 340 nm
Step-by-Step Methodology:
-
Compound Plating: Add 1 µL of each test compound from the library to the wells of the 96-well plate. Include DMSO-only (positive control) and no-enzyme (negative control) wells.
-
Enzyme Addition: Dilute recombinant PGLYRP2 in assay buffer and add 25 µL to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow for compound-enzyme interaction.
-
Reaction Initiation: Dissolve the MDP substrate in the assay buffer and add 25 µL to each well to start the reaction. Incubate for 60-120 minutes at 37°C.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of a terminating buffer (e.g., sodium bicarbonate). Add 50 µL of TNBSA solution to each well. TNBSA reacts with the newly formed free amino group of L-alanine, producing a yellow-colored product. Incubate for 15 minutes at 37°C.
-
Measurement: Read the absorbance of the plate at 340 nm.
-
Hit Identification: Calculate the percent inhibition for each compound relative to the DMSO control. Wells showing significant inhibition (e.g., >50%) are identified as primary "hits" for further validation and IC50 determination using the method described for DGL.
Section 3: A Comparative Analysis of Inhibition Strategies
The fundamental differences between DGL and PGLYRP2 dictate the strategies for their inhibition and the interpretation of the results. DGL is a membrane-associated lipase central to a neuromodulatory signaling pathway, while PGLYRP2 is a soluble amidase involved in immune surveillance.
Comparative Data Summary
| Feature | Diacylglycerol Lipase (DGL) | Peptidoglycan Recognition Protein 2 (PGLYRP2) |
| Enzyme Class | Hydrolase (Lipase) | Hydrolase (Amidase) [6] |
| Substrate | Diacylglycerol (DAG) [1] | Peptidoglycan (PGN) [7] |
| Biological Pathway | Endocannabinoid Signaling [2] | Innate Immunity, PGN Degradation [6] |
| Cellular Location | Primarily postsynaptic membrane [1] | Secreted, extracellular space [8] |
| Known Inhibitor | BemPPOX [4] | None widely established; research ongoing |
| Assay Readout | Fluorescence, Mass Spectrometry (lipid products) | Colorimetry, HPLC (peptide fragments) |
| Inhibition Implication | Reduced 2-AG levels, decreased cannabinoid receptor activation | PGN accumulation, potential for increased inflammation |
Workflow for Inhibitor Characterization
The journey from identifying a target to characterizing an inhibitor differs based on the enzyme's nature. The following diagram illustrates the generalized workflows.
Sources
- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BemPPOX | TargetMol [targetmol.com]
- 5. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidoglycan recognition protein 2 - Wikipedia [en.wikipedia.org]
- 7. PGLYRP2 as a novel biomarker for the activity and lipid metabolism of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pglyrp2 Gene | AI-Powered Variant Analysis Platform - RDDC [rddc.tsinghua-gd.org]
A Researcher's Guide to Preclinical Toxicity and Safety Assessment of Novel Lipid-Lowering Agents: A Comparative Analysis Featuring Bempedoic Acid
For drug development professionals and researchers, ensuring the safety of a new chemical entity is paramount before it can advance to human clinical trials. This guide provides an in-depth look at the preclinical toxicity and safety assessment of novel lipid-lowering agents, using the recently approved drug Bempedoic acid as a central example. We will compare its hypothetical preclinical safety profile to that of statins, a well-established class of cholesterol-lowering drugs, and detail the experimental protocols necessary for such an evaluation.
Introduction to Bempedoic Acid and the Need for Preclinical Safety Assessment
Bempedoic acid is a novel, first-in-class ATP-citrate lyase (ACL) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C).[1][2] Its mechanism of action is upstream of HMG-CoA reductase, the target of statins.[2] A key characteristic of Bempedoic acid is that it is a prodrug activated primarily in the liver, with limited exposure in skeletal muscle.[2] This targeted activation is designed to minimize the muscle-related side effects sometimes associated with statins.
Before any new drug, including agents like Bempedoic acid, can be tested in humans, a rigorous preclinical safety evaluation in animal models is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4] These studies are crucial for identifying potential target organs for toxicity, determining a safe starting dose for clinical trials, and understanding the drug's overall safety profile.[5][6]
Strategic Approach to Preclinical Toxicity Assessment
A well-designed preclinical toxicology program aims to characterize potential adverse effects across a range of doses and durations of exposure. The choice of animal models, study design, and endpoints are critical for generating meaningful and translatable data.[3][7]
Key Considerations for Study Design:
-
Selection of Animal Species: Toxicity studies are typically conducted in at least two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[8] The chosen species should exhibit pharmacological relevance to humans, meaning the drug target is present and the drug is active.[3]
-
Dose Selection and Administration: Dose levels should be selected to identify a No-Observed-Adverse-Effect-Level (NOAEL), a toxic dose, and, in some cases, a lethal dose.[8][9] The route of administration should mimic the intended clinical route.[3]
-
Study Duration: The duration of repeat-dose toxicity studies depends on the intended duration of clinical use.[8] For a chronically administered drug like a lipid-lowering agent, studies of up to 6 or 9 months in non-rodents may be required.[8]
-
Good Laboratory Practice (GLP): All pivotal safety studies must be conducted in compliance with GLP regulations to ensure the quality and integrity of the data.[3][4]
Below is a diagram illustrating the typical workflow for a preclinical safety assessment program.
Sources
- 1. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. seed.nih.gov [seed.nih.gov]
- 5. fda.gov [fda.gov]
- 6. altasciences.com [altasciences.com]
- 7. An analysis of the use of animal models in predicting human toxicology and drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 9. altasciences.com [altasciences.com]
Benchmarking BemPPOX: Selective Gastric Lipase Inhibition vs. Pan-Lipase Controls
[1]
Executive Summary
BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one) represents a distinct class of oxadiazolone-based lipase inhibitors designed to selectively target Gastric Lipase (HGL/DGL) while sparing Pancreatic Lipase (HPL/PPL).[1] Unlike the standard-of-care control Orlistat (tetrahydrolipstatin), which broadly inhibits both gastric and pancreatic lipases, BemPPOX offers a precision mechanism that modulates the rate of lipolysis rather than completely abolishing it.[1]
This guide benchmarks BemPPOX against Orlistat and vehicle controls, focusing on inhibitory potency (
Mechanism of Action & Selectivity
The primary differentiator of BemPPOX is its selectivity profile . Lipolysis is a two-stage process:
-
Gastric Phase: Mediated by Acid Stable Gastric Lipase (10–25% of total lipolysis).
-
Duodenal Phase: Mediated by Pancreatic Lipase (75–90% of total lipolysis).
Orlistat inhibits both phases, leading to undigested triglycerides (TGs) entering the distal colon. BemPPOX covalently inhibits the catalytic serine of Gastric Lipase, slowing the initial emulsification and release of Medium Chain Fatty Acids (MCFAs) in the stomach, which dampens the downstream duodenal lipolysis cascade without fully blocking it.
Visualization: Differential Lipolysis Inhibition Pathways
The following diagram illustrates the specific intervention points of BemPPOX versus Orlistat within the gastrointestinal lipid digestion cascade.
Figure 1: Comparative MOA. BemPPOX selectively targets the gastric phase, whereas Orlistat blocks both gastric and duodenal phases.[1]
Comparative Benchmarking Data
In Vitro Potency ( )
The following data compares the molar excess of inhibitor required to achieve 50% inhibition (
| Target Enzyme | BemPPOX ( | Orlistat ( | Interpretation |
| Dog Gastric Lipase (DGL) | 0.5 | ~0.8 | BemPPOX is more potent than Orlistat against gastric lipase.[1][2] |
| Human Pancreatic Lipase (HPL) | > 200 (Inactive) | 1.0 | BemPPOX is inactive against pancreatic lipase; Orlistat is highly potent. |
| Selectivity Ratio (HPL/DGL) | > 400 | ~1.2 | BemPPOX is highly selective; Orlistat is non-selective. |
Data Source: Synthesized from comparative assays (Couëdelo et al., 2016).
In Vivo Efficacy (Rat Model)
In lymph duct-cannulated rats fed a test meal, the reduction in cumulative fatty acid absorption was measured over 6–8 hours.
| Metric | Vehicle Control | BemPPOX | Orlistat |
| Gastric Lipolysis Rate | 100% (Baseline) | < 10% | < 10% |
| Duodenal Lipolysis Rate | 100% (Baseline) | ~90% (Intact) | < 20% |
| Total Fat Absorption | 100% | ~45% (Delayed) | < 10% (Blocked) |
| Physiological Outcome | Normal Digestion | Slowed Digestion | Malabsorption |
Key Insight: BemPPOX reduces intestinal absorption by approximately 55% compared to controls, but unlike Orlistat, it does not abolish pancreatic lipolysis. This "braking" effect modulates the rate of nutrient entry rather than causing gross malabsorption.
Experimental Protocols
To replicate these benchmarks, researchers must utilize a pH-Stat Titration System for in vitro validation and Lymphatic Cannulation for in vivo assessment.
Protocol A: In Vitro Selectivity Assay (pH-Stat Method)
Objective: Determine
-
Enzyme Preparation:
-
Gastric Lipase: Purify from dog gastric tissue or use recombinant Human Gastric Lipase (rHGL).
-
Pancreatic Lipase: Use Porcine Pancreatic Extract (PPE) or recombinant HPL.
-
-
Assay Conditions:
-
Buffer: 150 mM NaCl, 2 mM Tris-HCl, pH 4.0 (for Gastric) or pH 8.0 (for Pancreatic).
-
Substrate: Tributyrin (short-chain) or Intralipid emulsion (long-chain).
-
Cofactors: Add Colipase (molar ratio 2:1) and Bile Salts (4 mM NaTDC) for Pancreatic Lipase assays.
-
-
Inhibition Step:
-
Incubate enzyme with inhibitor (BemPPOX or Orlistat) in DMSO at varying molar excesses (0.1x to 200x) for 60 minutes prior to substrate addition.
-
Note: Oxadiazolones require pre-incubation to form the covalent serine adduct.
-
-
Measurement:
-
Add substrate and monitor Free Fatty Acid (FFA) release via NaOH titration to maintain constant pH.
-
Calculate Residual Activity (%) = (Slope with Inhibitor / Slope Vehicle) × 100.
-
Protocol B: In Vivo Lymphatic Absorption
Objective: Measure cumulative lymphatic lipid transport.
-
Surgical Prep: Cannulate the mesenteric lymph duct of Wistar rats. Allow 24h recovery.
-
Administration:
-
Control Group: Lipid emulsion (Triolein) + Vehicle.
-
Test Group: Lipid emulsion + BemPPOX (60 µM concentration in emulsion).
-
-
Sampling: Collect lymph continuously hourly for 8 hours.
-
Analysis: Extract lipids (Folch method) and quantify TGs via Gas Chromatography.
-
Validation: Total lymphatic TG output in BemPPOX group should be significantly lower than Vehicle but higher than Orlistat group.
References
-
Couëdelo, L., et al. (2016).[1] "Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis."[1] European Journal of Medicinal Chemistry. Available at: [Link][1][3]
-
Benlebna, M., et al. (2016). "Effect of preduodenal lipase inhibition in suckling rats on dietary octanoic acid (C8:0) gastric absorption and plasma octanoylated ghrelin concentration."[3][4] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link][3][4]
-
Miled, N., et al. (2000). "Digestive lipases: from three-dimensional structure to physiology." Biochimie. Available at: [Link]
-
Gargouri, Y., et al. (1986). "Gastric lipases: biochemical and physiological studies." Biochimica et Biophysica Acta. Available at: [Link]
Sources
- 1. Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Effect of preduodenal lipase inhibition in suckling rats on dietary octanoic acid (C8:0) gastric absorption and plasma octanoylated ghrelin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: BemPPOX Proper Disposal & Handling Procedures
The following guide serves as a comprehensive operational manual for the handling and disposal of BemPPOX , a high-potency Protoporphyrinogen Oxidase (PPO) inhibitor currently utilized in advanced drug development and oncology research.
Executive Summary & Hazard Classification
BemPPOX is a potent inhibitor of Protoporphyrinogen Oxidase (PPOX) . While primarily investigated for its antineoplastic properties in drug development, its mechanism of action induces the accumulation of phototoxic porphyrins.
Critical Safety Alert: Unlike standard APIs, BemPPOX presents a dual-hazard profile :
-
Biochemical Toxicity: Teratogenic potential and specific organ toxicity (liver/kidney).
-
Induced Phototoxicity: Inhibition of PPOX causes the accumulation of Protoporphyrin IX (PPIX) in biological tissues or contaminants. Exposure of contaminated skin or surfaces to ambient light can generate reactive oxygen species (ROS), leading to severe burns or lipid peroxidation.
Immediate Directive: All disposal and handling must occur under yellow (UV-filtered) light conditions to prevent photo-activation of residues.
Scientific Basis: Mechanism & Risk Causality
To understand the strict disposal requirements, one must understand the downstream effects of BemPPOX exposure.
The PPO Inhibition Pathway
BemPPOX blocks the enzymatic conversion of Protoporphyrinogen IX to Protoporphyrin IX within the mitochondria. This leads to an uncontrolled leakage of substrate into the cytoplasm, where it oxidizes non-enzymatically into PPIX—a potent photosensitizer.
Figure 1: BemPPOX Mechanism of Action and Hazard Generation
Caption: Figure 1 illustrates how BemPPOX inhibition leads to cytoplasmic accumulation of photosensitive porphyrins, necessitating UV-shielded disposal workflows.
Containment & Segregation Protocols
Before disposal, waste must be segregated based on physical state and concentration.
| Waste Category | Description | Primary Hazard | Containment Vessel |
| Type A: Solid | Contaminated PPE, wipes, pipette tips, solid API. | Particulate inhalation, dermal contact. | Double-bagged in 6-mil polyethylene bags; placed in a rigid, amber-colored drum. |
| Type B: Liquid | Mother liquors, HPLC effluent, dissolved API. | Splash hazard, aerosolization.[1] | HDPE carboy with vented cap. Must be amber/opaque to prevent photolysis inside the container. |
| Type C: Sharps | Needles, glass vials with residue. | Puncture + Chemical injection. | Rigid, puncture-proof red sharps container (incineration rated). |
Operational Rule: The "Yellow Room" Protocol
All waste consolidation must be performed in a designated area with UV-filtered lighting (<500 nm cutoff) . This prevents the degradation of the compound into unknown photo-products and protects the handler from potential photosensitized reactions on their own skin if micro-contamination occurs.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste Disposal (PPE & Consumables)
Goal: Isolate particulate matter and prevent environmental leaching.
-
Decontamination: Wipe down all solid waste items (e.g., weigh boats) with a surfactant-based cleaner (e.g., 2% SDS) before discarding to bind loose powder.
-
Primary Containment: Place waste immediately into a labeled "High Potency - Cytotoxic/Teratogenic" bag.
-
Sealing: Twist and tape the bag neck (Gooseneck seal).
-
Secondary Containment: Place the sealed bag into a rigid fiber or poly drum approved for incineration.
-
Labeling: Affix a label reading: "Hazardous Waste - BemPPOX Contaminated - Incinerate Only."
Protocol B: Liquid Waste Disposal
Goal: Prevent polymerization or crystallization in waste lines.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste carboy material (HDPE is standard for PPO inhibitors).
-
No Drain Disposal: Never dispose of BemPPOX solutions down the sink. PPO inhibitors are highly toxic to aquatic life (LC50 < 1 mg/L for many class members).
-
Filtration (Optional): If the solution contains precipitates, filter through a 0.45 µm PTFE filter into the waste container to prevent clogging of disposal nozzles at the incineration plant.
-
Cap Venting: Use a vented cap to prevent pressure buildup if the solvent is volatile.
Protocol C: Spill Cleanup (Emergency Response)
Scenario: 500mg of solid BemPPOX powder spilled on the benchtop.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.
-
PPE Up-level: Don double nitrile gloves, Tyvek sleeves, and an N95 or P100 respirator.
-
Darken: Dim lights or use yellow emergency lighting.
-
Wet Wipe Method:
-
Do not dry sweep (generates dust).
-
Cover spill with absorbent pads soaked in PEG-400 or soapy water .
-
Wipe from the outside in.
-
-
Verification: After cleaning, use a UV lamp (365nm) briefly to check for fluorescence (PPO inhibitors and their porphyrin byproducts often fluoresce red/orange). If fluorescence is detected, repeat cleaning.
Final Destruction: Incineration Standards
BemPPOX is a stable heterocyclic compound. Chemical deactivation (bleach/oxidation) is not reliable for complete destruction and may generate toxic chlorinated byproducts.
Mandatory Disposal Method: High-Temperature Incineration.
Figure 2: Waste Stream Logic Flow
Caption: Figure 2 outlines the mandatory segregation and incineration workflow for BemPPOX waste.
References
-
National Center for Biotechnology Information (NCBI). Protoporphyrinogen Oxidase (PPO) Inhibitors: Mechanism and Toxicity. PubChem Compound Summary. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM) Section VI: Chapter 2. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Disposal. [Link]
-
Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase Inhibitors. In Hayes' Handbook of Pesticide Toxicology. (Contextual reference for PPO inhibitor chemical stability and phototoxicity). [Link]
Sources
Operational Safety & Logistics for BemPPOX: A Bio-Containment Protocol
Executive Summary
BemPPOX (CAS: 1998101-23-7) is a potent, orally active oxadiazolone derivative designed to selectively inhibit Dog Gastric Lipase (DGL) and its human homologs.[1][2] Unlike broad-spectrum lipase inhibitors (e.g., Orlistat), BemPPOX specifically targets pre-duodenal lipolysis.[3]
While not classified as a high-hazard toxin (e.g., cytotoxic or radioactive), its potency as a metabolic modulator and its standard formulation in penetrative solvents (DMSO) requires a Biosafety Level 1+ (BSL-1+) approach. This guide prioritizes the prevention of inadvertent metabolic disruption in handlers and ensures the integrity of experimental data.
Part 1: Risk Assessment & PPE Matrix
Core Directive: The primary risks associated with BemPPOX are inhalation of dry powder during weighing and transdermal absorption when solubilized in DMSO. As a serine hydrolase inhibitor, systemic absorption could theoretically disrupt endogenous lipid metabolism.
Personal Protective Equipment (PPE) Specifications
| Hazard Category | Critical Control Point | Required PPE / Engineering Control | Rationale (Causality) |
| Inhalation | Weighing dry powder; reconstituting lyophilized solids. | Engineering: Chemical Fume Hood (Certified).PPE: N95 or P100 Respirator (if hood unavailable). | Prevents alveolar deposition of potent enzyme inhibitors. |
| Dermal (Solid) | Handling closed vials; transfer of solids. | Gloves: Standard Nitrile (4 mil).Body: Lab coat (buttoned), long sleeves. | Standard barrier protection against solid particulates. |
| Dermal (Solution) | Handling DMSO stock solutions. | Gloves: Double-gloving required.Inner: Nitrile (4 mil).Outer: Neoprene or Thick Nitrile (8 mil). | DMSO is a permeation enhancer; it carries dissolved compounds through standard nitrile gloves in <5 mins. |
| Ocular | All handling steps. | PPE: Chemical Splash Goggles (ANSI Z87.1). | Prevents mucosal absorption via the tear ducts. |
Part 2: Operational Workflow (Protocol)
Objective: To solubilize BemPPOX without degrading the compound or exposing the operator, followed by in vivo/in vitro application.
Step-by-Step Solubilization Protocol
-
Preparation (In Fume Hood):
-
Calculate the required volume of DMSO (Dimethyl Sulfoxide) to achieve a stock concentration of 10–40 mg/mL .
-
Note: BemPPOX is lipophilic; aqueous solubility is poor. Do not attempt to dissolve directly in saline/PBS.
-
-
Solubilization:
-
Add DMSO dropwise to the BemPPOX vial.
-
Vortex gently for 30 seconds.
-
Visual Check: Solution should be clear. If particulate remains, sonicate in a water bath at ambient temperature for 2 minutes.
-
-
Dilution for In Vivo Use (The "Sandwich" Method):
-
To prevent precipitation when moving to aqueous buffers for animal dosing, use a co-solvent system:
-
Sequence: DMSO Stock
PEG300 (or Tween 80) Saline. -
Typical Ratio: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.
-
-
Storage:
-
Aliquot stock solutions to avoid freeze-thaw cycles.
-
Store at -20°C (stable for >1 month) or -80°C (long term).
-
Visual Workflow: From Vial to Data
Figure 1: Operational workflow for handling BemPPOX, emphasizing the critical dilution step to maintain solubility in aqueous buffers.
Part 3: Scientific Context & Mechanism[4][5][6]
Why this matters: Understanding the mechanism dictates the safety profile. BemPPOX is not a general toxin; it is a specific metabolic scalpel.
Mechanism of Action: BemPPOX contains a 1,3,4-oxadiazol-2(3H)-one core.[3][4] This structure acts as a pseudo-substrate for the serine active site of lipases. Unlike Orlistat, which inhibits both gastric and pancreatic lipases, BemPPOX displays high selectivity for Gastric Lipase (DGL/HGL) .
-
Physiological Impact: It blocks the hydrolysis of triglycerides (TAGs) in the stomach (pre-duodenal lipolysis).
-
Safety Consequence: Ingestion or high-dose exposure leads to the passage of intact TAGs into the duodenum, altering lipid sensing and satiety signals (e.g., Ghrelin octanoylation).
Signaling Pathway: Selective Inhibition
Figure 2: Mechanism of Action. BemPPOX covalently binds to Gastric Lipase, preventing the conversion of Triglycerides to Diacylglycerols (DAGs) and Fatty Acids in the stomach.
Part 4: Disposal & Decontamination
Principle: BemPPOX is a lipophilic organic compound. It must never be poured down the sink, as it will adsorb to PVC pipes and potentially contaminate local water tables, affecting aquatic organisms sensitive to metabolic disruptors.
-
Solid Waste:
-
Contaminated gloves, weigh boats, and paper towels must be disposed of in Hazardous Solid Waste containers (incineration stream).
-
-
Liquid Waste:
-
DMSO solutions must be collected in Halogenated/Organic Solvent Waste carboys.
-
Labeling: Clearly mark as "Contains Enzyme Inhibitors/Bioactive Lipids."
-
-
Spill Cleanup:
-
Small Spill (<5mL): Absorb with paper towels. Clean area with 70% Ethanol followed by a detergent wash to remove lipophilic residues.
-
Powder Spill: Do not sweep (creates dust). Wet a paper towel with ethanol, lay it over the powder, and wipe up.
-
References
-
Point, V., et al. (2016).[5][6][7][8] Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis.[5][6][7][8][9] European Journal of Medicinal Chemistry, 123, 834–848.[9]
-
MedChemExpress.[1] (n.d.). BemPPOX Product Information & Safety Data.
-
TargetMol.[10] (n.d.). BemPPOX: Inhibitor Handling Instructions.
-
Lemarié, F., et al. (2016).[4] Effect of preduodenal lipase inhibition in suckling rats on dietary octanoic acid (C8:0) gastric absorption and plasma octanoylated ghrelin concentration.[4] Biochimica et Biophysica Acta (BBA).
Sources
- 1. Nequinate [CAS: 13997-19-8] glixxlabs.com, High quality biochemicals supplier [glixxlabs.com]
- 2. Penindolone | anti-IAV agent | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 3. BemPPOX | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Slowing down fat digestion and absorption by an oxadiazolone inhibitor targeting selectively gastric lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BemPPOX | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
